molecular formula C8H10N2O2 B1455499 Methyl 6-amino-2-methylnicotinate CAS No. 872355-52-7

Methyl 6-amino-2-methylnicotinate

Cat. No.: B1455499
CAS No.: 872355-52-7
M. Wt: 166.18 g/mol
InChI Key: FTEVWMZAZULDPG-UHFFFAOYSA-N
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Description

Methyl 6-amino-2-methylnicotinate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-amino-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEVWMZAZULDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716956
Record name Methyl 6-amino-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872355-52-7
Record name Methyl 6-amino-2-methylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 6-amino-2-methylnicotinate molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis, and Applications in Drug Discovery

Executive Summary

Methyl 6-amino-2-methylnicotinate (CAS 872355-52-7) is a highly functionalized pyridine scaffold serving as a critical intermediate in the synthesis of bioactive heterocycles.[1][2] Characterized by a "push-pull" electronic system—comprising an electron-donating amino group at position 6 and an electron-withdrawing methyl ester at position 3—this molecule exhibits unique reactivity profiles ideal for constructing complex bicyclic nitrogen systems, including azaindoles and naphthyridines.[2] This guide details its structural properties, validated synthesis routes, and application in pharmaceutical and agrochemical development.[2]

Chemical Identity & Structural Analysis[2]

Core Identifiers
PropertySpecification
Chemical Name Methyl 6-amino-2-methylpyridine-3-carboxylate
CAS Number 872355-52-7
Molecular Formula

Molecular Weight 166.18 g/mol
SMILES COC(=O)C1=C(C)N=C(N)C=C1
InChI Key FTEVWMZAZULDPG-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Structural Features & Reactivity

The molecule features a trisubstituted pyridine ring.[2] Its reactivity is governed by three distinct functional handles:

  • C3-Methoxycarbonyl (Ester): An electrophilic site susceptible to nucleophilic attack (e.g., hydrazine, amines) for cyclization or amidation.[2]

  • C6-Amino Group: A strong mesomeric donor (+M) that activates the ring, particularly at the C5 position, making it prone to electrophilic aromatic substitution (e.g., halogenation).[2]

  • C2-Methyl Group: Provides steric bulk and can be activated under specific conditions (e.g., oxidation to aldehyde or radical halogenation), though it is generally less reactive than the ester or amine.[2]

Synthesis Methodologies

Primary Route: Acid Esterification

The most robust industrial route involves the esterification of 6-amino-2-methylnicotinic acid.[2] This method ensures high regioselectivity and purity.[2]

Protocol:

  • Charge: Suspend 6-amino-2-methylnicotinic acid (1.0 equiv) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (

    
    , 2.0 equiv) or saturate with dry HCl gas at 0°C.[2]
    
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 6–12 hours. Monitor via TLC/LCMS for disappearance of the acid.

  • Workup: Concentrate the solvent in vacuo. Neutralize the residue with saturated aqueous

    
     to pH 8.[2]
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate to yield the solid product.[2][3]
    
Synthesis Workflow Diagram

The following diagram illustrates the synthesis of the target molecule and its downstream conversion into a 5-iodo intermediate, a key step in creating azaindole scaffolds.

G start 6-Amino-2-methyl- nicotinic acid target Methyl 6-amino- 2-methylnicotinate (CAS 872355-52-7) start->target MeOH, H2SO4 Reflux, 12h iodo Methyl 6-amino-5-iodo- 2-methylnicotinate target->iodo NaIO4, I2 DMF, 50°C azaindole Azaindole/Bicyclic Scaffolds iodo->azaindole Pd-Cat. Cyclization (Sonogashira/Heck)

Figure 1: Synthetic pathway from acid precursor to iodinated intermediate for heterocycle generation.

Spectroscopic Characterization

Researchers should verify the identity of the synthesized compound using the following expected NMR signals. The data reflects the unique electronic environment of the trisubstituted pyridine.[2]

NucleusShift (

, ppm)
MultiplicityIntegrationAssignment

H NMR
7.90 – 8.00Doublet (

Hz)
1HH4 (Deshielded by Ester)
(

or

)
6.30 – 6.40Doublet (

Hz)
1HH5 (Shielded by Amine)
6.00 – 7.00Broad Singlet2H

(Exchangeable)
3.80 – 3.85Singlet3H

(Ester Methyl)
2.60 – 2.70Singlet3H

(Aromatic Methyl)

Interpretation:

  • The H4/H5 coupling (

    
     Hz) is characteristic of ortho-positioned protons on the pyridine ring.[2]
    
  • H5 appears significantly upfield (lower ppm) due to the electron-donating resonance effect of the adjacent amino group.[2]

Applications in Drug Discovery[2]

Kinase Inhibitor Scaffolds

This compound serves as a pharmacophore precursor for Type I and Type II kinase inhibitors.[2] The amino-pyridine motif functions as a hinge-binder, forming critical hydrogen bonds with the kinase ATP-binding pocket.[2]

Synthesis of Azaindoles

A primary industrial application is the conversion to azaindoles (pyrrolo[2,3-b]pyridines) .[2]

  • Mechanism: The C5 position is iodinated (using

    
    ) to yield Methyl 6-amino-5-iodo-2-methylnicotinate.[2]
    
  • Utility: This iodinated intermediate undergoes Sonogashira coupling with alkynes, followed by cyclization, to form 7-azaindole derivatives.[2] These structures are bioisosteres of indole and are prevalent in oncology drugs (e.g., Vemurafenib analogs).[2]

Agrochemicals

Patent literature (e.g., WO2014026984) highlights the use of this molecule in synthesizing azaindole carboxylic acid amides , which demonstrate potent insecticidal and acaricidal activity.[2]

Safety & Handling

  • GHS Classification: Warning.[2]

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The amine group is susceptible to oxidation over prolonged exposure to air.[2]

References

  • AiFChem. (2025).[2] this compound Product Data. Retrieved from

  • Bayer CropScience AG. (2014).[2] Azaindole carboxylic acid amides and azaindole thiocarboxylic acid amides for use as insecticides and acaricides. Patent WO2014026984A1.[2] Retrieved from

  • PubChem. (2025).[2][4] Compound Summary for this compound. National Library of Medicine.[2] Retrieved from

  • ChemicalBook. (2025).[2] Methyl 6-amino-2-methylpyridine-3-carboxylate Properties and Suppliers. Retrieved from

Sources

A Technical Guide to Methyl 6-amino-2-methylnicotinate: A Versatile Pyridine Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Methyl 6-amino-2-methylnicotinate is a substituted pyridine derivative poised as a valuable building block for medicinal chemistry and drug development. While specific research on this exact molecule is emerging, its structural motifs are present in a wide array of bioactive compounds. This guide provides a comprehensive overview of its chemical identity, a robust and mechanistically sound synthesis protocol, and explores its potential applications by drawing parallels with closely related, well-documented analogs. For researchers and drug development professionals, this compound represents a strategic starting point for generating novel molecular entities targeting a range of therapeutic areas, from oncology to metabolic and central nervous system disorders.

Nomenclature and Physicochemical Properties

This compound is systematically identified by the IUPAC name methyl 6-amino-2-methylpyridine-3-carboxylate . Its core structure consists of a pyridine ring substituted with an amino group at the 6-position, a methyl group at the 2-position, and a methyl ester at the 3-position. This arrangement of functional groups provides multiple reaction sites for diversification in synthetic campaigns.

Chemical Structure

The 2D chemical structure of this compound is depicted below.

G start 6-Amino-2-methylnicotinic Acid + Anhydrous Methanol reflux Acid Catalysis (H₂SO₄) Reflux at 65°C, 4-12h start->reflux Esterification workup Cool & Quench (Sat. NaHCO₃ soln.) reflux->workup Neutralization extraction Liquid-Liquid Extraction (Ethyl Acetate) workup->extraction purification Dry (MgSO₄) & Concentrate (Rotary Evaporator) extraction->purification end_node Pure this compound purification->end_node Isolation G start_node This compound (Building Block) step1 Step 1: Amide Coupling (e.g., with a chiral amine) start_node->step1 Diversification step2 Step 2: N-Arylation (e.g., Buchwald-Hartwig coupling) step1->step2 product Lead Compound (Novel Chemical Entity) step2->product target Biological Target (e.g., DAAO Enzyme) product->target Binding & Inhibition effect Therapeutic Effect (e.g., Modulation of Neurotransmission) target->effect Biological Response

A Technical Guide to the Spectroscopic Characterization of Methyl 6-amino-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic data for methyl 6-amino-2-methylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. As a structural analogue of nicotinic acid (niacin), this compound and its derivatives are valuable building blocks in the synthesis of various pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This document delves into the theoretical underpinnings and practical application of key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating established principles with data from closely related analogues, we provide a robust framework for the interpretation of the spectroscopic profile of this compound.

Molecular Structure and Key Features

This compound (C₈H₁₀N₂O₂) possesses a pyridine ring core, substituted with an amino group at the 6-position, a methyl group at the 2-position, and a methyl ester group at the 3-position. This unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (methyl ester) groups on the pyridine ring significantly influences its electronic environment and, consequently, its spectroscopic signatures.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecular structure.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ is expected to show distinct signals for the aromatic protons, the methyl group protons, the amino protons, and the methyl ester protons. The interpretation is based on the analysis of substituent effects on the pyridine ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for Related Compounds.

Proton Assignment Predicted Chemical Shift (ppm) for this compound Experimental Chemical Shift (ppm) for Methyl 6-methylnicotinate Experimental Chemical Shift (ppm) for Methyl 6-aminonicotinate
Aromatic-H (H4)~7.8 - 8.0 (d)8.13 (dd)~7.9 - 8.1 (dd)
Aromatic-H (H5)~6.3 - 6.5 (d)7.20 (d)~6.5 - 6.7 (d)
Amino-H₂~4.5 - 5.5 (br s)N/A~4.6 (br s)
Ester-CH₃~3.8 - 3.9 (s)3.89 (s)~3.8 (s)
Ring-CH₃~2.4 - 2.5 (s)2.58 (s)N/A

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

Causality behind Predicted Shifts:

  • Aromatic Protons (H4 and H5): The amino group at C6 is a strong electron-donating group, which increases the electron density at the ortho (C5) and para (C4) positions. This increased shielding is expected to shift the signals for H5 and H4 to a lower frequency (upfield) compared to unsubstituted methyl nicotinate. The coupling between these two adjacent protons will result in a doublet for each.

  • Amino Protons (NH₂): The signal for the amino protons is typically broad due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can vary depending on the solvent and concentration.

  • Ester Methyl Protons (COOCH₃): These protons are in a relatively consistent chemical environment and are expected to appear as a sharp singlet around 3.8-3.9 ppm.

  • Ring Methyl Protons (Ar-CH₃): The methyl group attached to the pyridine ring is expected to resonate as a singlet in the range of 2.4-2.5 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon Assignment Predicted Chemical Shift (ppm)
C2~155 - 158
C3~118 - 122
C4~138 - 142
C5~105 - 108
C6~158 - 162
C=O (Ester)~165 - 168
Ester-CH₃~51 - 53
Ring-CH₃~22 - 25

Interpretation of Predicted Shifts:

  • Aromatic Carbons: The carbons directly attached to the nitrogen and the amino group (C2 and C6) are expected to be the most deshielded and appear at the lowest field. The electron-donating amino group will cause significant shielding at the ortho (C5) and para (C4) carbons.

  • Ester Carbonyl (C=O): The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum.

  • Methyl Carbons: The methyl carbons of the ester and the ring-attached methyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol ensures accurate and reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is validated by a sharp and symmetrical solvent peak.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon signals, which simplifies the spectrum and improves the signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Perform a baseline correction to obtain a flat baseline.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

    • Reference the spectrum to the internal standard (TMS) or the residual solvent peak.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve Sample Add Internal Standard Add Internal Standard Dissolve Sample->Add Internal Standard Transfer to NMR Tube Transfer to NMR Tube Add Internal Standard->Transfer to NMR Tube Lock & Shim Lock & Shim Transfer to NMR Tube->Lock & Shim Acquire FID Acquire FID Lock & Shim->Acquire FID Fourier Transform Fourier Transform Acquire FID->Fourier Transform Phase & Baseline Correction Phase & Baseline Correction Fourier Transform->Phase & Baseline Correction Reference & Integrate Reference & Integrate Phase & Baseline Correction->Reference & Integrate Spectral Interpretation Spectral Interpretation Reference & Integrate->Spectral Interpretation

Figure 2. A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the stretching and bending vibrations of bonds, providing a "fingerprint" of the functional groups present.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C=C/C=N bonds.

Table 3: Predicted IR Absorption Frequencies for this compound.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3450 - 3300N-H stretchPrimary AmineMedium, two bands
3100 - 3000C-H stretchAromaticMedium
2990 - 2850C-H stretchAliphatic (CH₃)Medium
1725 - 1710C=O stretchEsterStrong
1620 - 1580N-H bendPrimary AmineMedium
1600 - 1450C=C and C=N stretchAromatic RingMedium to Strong
1300 - 1100C-O stretchEsterStrong

Interpretation of Key Bands:

  • N-H Stretching: The primary amine will exhibit two characteristic stretching bands in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

  • C=O Stretching: A strong absorption band in the region of 1725-1710 cm⁻¹ is a definitive indicator of the ester carbonyl group.

  • Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal. This background will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal surface.

  • Data Acquisition:

    • Collect the sample spectrum. The instrument will ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

    • Record the spectrum over the standard mid-IR range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion can undergo fragmentation to produce smaller, charged fragments.

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound is 166.18 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 166.

Key Predicted Fragmentation Pathways:

  • Loss of the Ester Methyl Group: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), leading to a fragment ion at m/z = 135.

  • Loss of the Ester Group: Cleavage of the bond between the ring and the ester group can result in the loss of the entire methyl ester group (•COOCH₃), giving a fragment at m/z = 107.

  • Decarboxylation: Loss of carbon monoxide (CO) from the [M - OCH₃]⁺ fragment could lead to a peak at m/z = 107.

MS_Fragmentation M+ (m/z = 166) M+ (m/z = 166) [M - •OCH3]+ (m/z = 135) [M - •OCH3]+ (m/z = 135) M+ (m/z = 166)->[M - •OCH3]+ (m/z = 135) - •OCH3 [M - •COOCH3]+ (m/z = 107) [M - •COOCH3]+ (m/z = 107) M+ (m/z = 166)->[M - •COOCH3]+ (m/z = 107) - •COOCH3 [M - •OCH3 - CO]+ (m/z = 107) [M - •OCH3 - CO]+ (m/z = 107) [M - •OCH3]+ (m/z = 135)->[M - •OCH3 - CO]+ (m/z = 107) - CO

Introduction: Elucidating the Structure of a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of Methyl 6-amino-2-methylnicotinate

This compound is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (methyl ester) groups on the pyridine ring creates a distinct electronic environment. Accurate structural confirmation and purity assessment are paramount for its application in drug development and research, making Nuclear Magnetic Resonance (NMR) spectroscopy the definitive analytical tool.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond simple data reporting to explore the underlying principles that govern the spectral features of this molecule. By understanding the causal relationships between molecular structure and NMR observables, researchers can confidently assign spectra, verify synthesis, and troubleshoot experimental outcomes.

Caption: Molecular structure of this compound.

Foundational Principles: Substituent Effects on the Pyridine Ring

The chemical shifts observed in the NMR spectrum are a direct consequence of the electronic environment of each nucleus. In this compound, three distinct functional groups modulate the electron density of the pyridine ring, leading to predictable upfield (shielded) or downfield (deshielded) shifts.

  • Amino Group (-NH₂ at C-6): As a powerful electron-donating group (EDG) through resonance, the amino group significantly increases electron density at the ortho (C-5) and para (C-4) positions. This causes a pronounced upfield (shielding) effect on these nuclei and their attached protons.

  • Methyl Group (-CH₃ at C-2): This is a weak electron-donating group through induction, causing a modest shielding effect on the ring carbons, particularly the ipso-carbon (C-2) and ortho-carbon (C-3).

  • Methyl Ester (-COOCH₃ at C-3): This is a strong electron-withdrawing group (EWG) through both induction and resonance. It de-shields the entire ring system, but its effect is most pronounced at the ipso (C-3) and ortho (C-2, C-4) positions.

The final chemical shift of each nucleus is a composite of these competing electronic influences. Understanding this interplay is key to correctly assigning the spectrum.

Substituent_Effects cluster_EDG Electron Donating Groups (EDG) cluster_EWG Electron Withdrawing Group (EWG) cluster_effect Net Effect on Nuclei NH2 -NH₂ (Strong) Shielding Shielding (Upfield Shift) NH2->Shielding Resonance at C4, C6 CH3 -CH₃ (Weak) CH3->Shielding Inductive Effect COOCH3 -COOCH₃ (Strong) Deshielding Deshielding (Downfield Shift) COOCH3->Deshielding Inductive & Resonance

Caption: Electronic influence of substituents on the pyridine ring.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons. For this compound, five unique signals are expected.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-57.5 - 7.8Doublet (d)~8.0 - 9.0Ortho to the EWG at C-3 and meta to the EDG at C-6. Expected to be the most downfield aromatic proton. Coupled to H-4.
H-46.2 - 6.5Doublet (d)~8.0 - 9.0Para to the strong EDG (-NH₂) at C-6, resulting in a significant upfield shift. Coupled to H-5.
-NH₂4.5 - 5.5Broad Singlet (br s)N/AChemical shift is variable and depends on solvent, concentration, and temperature. Broad due to quadrupole broadening and potential exchange.
-OCH₃ (Ester)3.8 - 3.9Singlet (s)N/ATypical region for methyl ester protons. Not coupled to other protons.
-CH₃ (Ring)2.3 - 2.5Singlet (s)N/ATypical region for a methyl group on an aromatic ring. Not coupled to other protons.

Note: Predicted values are based on additive models and analysis of similar substituted pyridines. Actual values may vary based on solvent and experimental conditions.

Causality in Proton Assignments
  • Aromatic Region (H-4 and H-5): The two aromatic protons form a simple AX spin system. H-5 is adjacent to the electron-withdrawing ester group, placing it significantly downfield. Conversely, H-4 is para to the strongly electron-donating amino group, which provides substantial shielding and shifts its signal far upfield compared to an unsubstituted pyridine.[1] The large coupling constant (~8-9 Hz) is characteristic of ortho-coupling between protons on a pyridine ring.

  • Substituent Protons: The methyl ester (-OCH₃) and ring methyl (-CH₃) protons appear as sharp singlets as they have no adjacent proton neighbors to couple with. Their chemical shifts are highly characteristic for these functional groups.[2] The amino (-NH₂) protons typically appear as a broad signal due to rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus. Its position is highly sensitive to hydrogen bonding with the solvent.[3]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, eight distinct carbon signals are anticipated.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (Ester)166 - 168Characteristic downfield shift for a carbonyl carbon in an ester.
C-6158 - 162Directly attached to the strongly donating amino group, causing significant deshielding (alpha-effect).
C-2155 - 159Attached to nitrogen and a methyl group. Deshielded by the adjacent nitrogen.
C-5138 - 142Deshielded by the adjacent ring nitrogen and the C-3 ester group.
C-3105 - 110Shielded due to being meta to the -NH₂ group but deshielded by the attached ester. This carbon's position is a balance of effects.
C-4103 - 108Strongly shielded (upfield shift) due to being para to the electron-donating -NH₂ group.
-OCH₃ (Ester)51 - 53Typical chemical shift for a methyl ester carbon.
-CH₃ (Ring)22 - 25Typical upfield chemical shift for an aromatic methyl carbon.

Note: Predictions are derived from established substituent chemical shift (SCS) effects on pyridine rings.[4][5] The presence of multiple, competing groups makes precise prediction challenging without empirical data.

Causality in Carbon Assignments

The chemical shifts of the ring carbons are a complex interplay of substituent effects.

  • C-6 and C-2: These carbons, directly bonded to heteroatoms (N) or electron-donating groups, are found far downfield. The C-6 carbon, attached to the amino group, is expected to be the most downfield of the ring carbons due to the direct attachment of the electronegative nitrogen.

  • C-4: The most shielded aromatic carbon is C-4, which is positioned para to the powerful -NH₂ donor. This results in a dramatic upfield shift into a region not typical for pyridine carbons.

  • C-3 and C-5: C-3 is directly attached to the electron-withdrawing carbonyl group. C-5 is ortho to the C-6 amino group but also ortho to the ring nitrogen's influence from the other side. Their shifts reflect a balance of these competing influences.

Experimental Protocols for Self-Validating Data

To ensure the acquisition of high-quality, trustworthy NMR data, a standardized and self-validating protocol is essential.

Protocol 1: ¹H and ¹³C NMR Sample Preparation and Acquisition
  • Sample Preparation: a. Weigh approximately 10-15 mg of this compound for ¹H NMR (or 40-60 mg for ¹³C NMR) and transfer to a clean, dry NMR tube.[6] b. Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Rationale: CDCl₃ is a standard, non-polar solvent. DMSO-d₆ is a polar aprotic solvent that is excellent for dissolving polar compounds and often results in sharper NH and OH peaks.[7] c. Cap the tube and gently invert to dissolve the sample completely. A brief period in an ultrasonic bath may aid dissolution. d. Ensure the solution is clear and free of particulate matter before insertion into the spectrometer.

  • ¹H NMR Acquisition (400 MHz Example): a. Insert the sample into the NMR magnet and allow it to thermally equilibrate for 2-3 minutes. b. Perform standard instrument tuning, locking (on the deuterium signal of the solvent), and shimming procedures to optimize magnetic field homogeneity. c. Acquire a standard single-pulse ¹H spectrum. Use a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds. d. Process the data with Fourier transformation, phase correction, and baseline correction. e. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[7]

  • ¹³C NMR Acquisition (100 MHz Example): a. Using the same sample, switch the spectrometer to the ¹³C channel. b. Use a standard proton-decoupled pulse sequence (e.g., zgpg30). c. Set an appropriate spectral width (~200-220 ppm). d. The number of scans will depend on the sample concentration but will typically range from 128 to 1024 scans to achieve an adequate signal-to-noise ratio.[6] e. Process the data similarly to the ¹H spectrum. f. Calibrate the chemical shift scale using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[6][7]

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides a wealth of information, 2D NMR experiments are the gold standard for irrefutable structural confirmation. They reveal through-bond and through-space correlations between nuclei.

Caption: Key expected 2D NMR correlations for structure verification.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment would show a cross-peak between H-4 and H-5, definitively confirming their ortho-relationship and validating the AX spin system assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbons. It would show correlations for H-4/C-4, H-5/C-5, the ester methyl protons/carbon, and the ring methyl protons/carbon, allowing for secure assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for piecing together the molecular skeleton. It reveals 2- and 3-bond correlations between protons and carbons. Key expected correlations include:

    • Ester Methyl Protons (-OCH₃) to the carbonyl carbon (C=O) and C-3 . This confirms the placement of the methyl ester group at the C-3 position.

    • Ring Methyl Protons (-CH₃) to C-2 and C-3 , confirming its position at C-2.

    • H-4 to C-2 , C-6 , and the ipso-carbon C-3 , confirming the connectivity around the ring.

Conclusion

The NMR spectra of this compound are a rich source of structural information, governed by the predictable electronic effects of its substituent groups. The strong electron-donating amino group dominates the spectrum, causing significant shielding at the C-4 and C-5 positions, while the electron-withdrawing methyl ester deshields its local environment. A comprehensive analysis combining 1D ¹H and ¹³C NMR with 2D correlation experiments like COSY, HSQC, and HMBC allows for the complete and unambiguous assignment of every nucleus. The protocols and interpretive logic presented in this guide provide researchers with a robust framework for validating the synthesis and ensuring the integrity of this important chemical intermediate.

References

  • Spectroscopy Letters. 1H NMR Spectra of Substituted Aminopyridines. Taylor & Francis Online. [Link]

  • Gao, F., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563. PubMed Central. [Link]

  • PubChem. Methyl 6-aminonicotinate. National Institutes of Health. [Link]

  • Li, Z., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1599–1610. ACS Publications. [Link]

  • SBDC. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • Breitmaier, E., & Voelter, W. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. ACS Publications. [Link]

  • Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • ResearchGate. 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Kurpiewska, K., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13511–13524. PubMed Central. [Link]

  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • ResearchGate. 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and.... [Link]

  • MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • YouTube. 15.6a Interpreting NMR Example 1 | Organic Chemistry. [Link]

  • Reich, H. J. NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link]

  • MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]

  • Krygowski, T. M., et al. (2000). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(4), 433-444. MDPI. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. ACS Publications. [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • ACS Publications. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Rayner, P. J., et al. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 55(6), 569–575. PubMed Central. [Link]

  • WIPO Patentscope. CN114437025 - Racemic 6-methyl nicotine as well as preparation method and application thereof. [Link]

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An In-depth Technical Guide to the Physical Characteristics of Methyl 6-amino-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the core physical and chemical characteristics of Methyl 6-amino-2-methylnicotinate (CAS No: 872355-52-7), a pivotal heterocyclic building block for professionals in pharmaceutical and agrochemical research. While publicly available experimental data on this specific isomer is limited, this document synthesizes available information from chemical suppliers and provides expert insights into its expected properties and the methodologies for their empirical validation. The guide details the compound's identity, expected physicochemical properties, and standardized protocols for characterization, emphasizing the causality behind experimental choices. It is designed to serve as a foundational resource for researchers, enabling them to handle, characterize, and utilize this compound with confidence and scientific rigor.

Introduction: A Versatile Pyridine Intermediate

This compound is a substituted pyridine derivative featuring three key functional groups: a methyl ester, an amino group, and a methyl group attached to the pyridine core. This unique arrangement of electron-donating (amino, methyl) and electron-withdrawing (methyl ester) groups on the aromatic ring imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.

Its structural motifs are of significant interest in medicinal chemistry and drug development, where the pyridine scaffold is a common feature in biologically active molecules. The amine and ester functionalities serve as versatile handles for further chemical modification, allowing for the construction of more complex molecular architectures targeting a range of biological pathways, including metabolic and cardiovascular diseases.[1] It is also employed in the synthesis of novel herbicides and plant growth regulators in the agrochemical sector.[1] Given its role as a key starting material, a thorough understanding of its physical properties is paramount for process development, quality control, and ensuring reproducible outcomes in synthetic workflows.

Physicochemical & Structural Identity

The unambiguous identification of a chemical entity is the cornerstone of any scientific investigation. The fundamental properties of this compound are summarized below. It is critical to note that while basic identifiers are well-established, extensive experimental data for properties such as melting and boiling points are not widely published.

PropertyValueSource(s)
IUPAC Name methyl 6-amino-2-methylpyridine-3-carboxylate[2]
CAS Number 872355-52-7[1][2]
Molecular Formula C₈H₁₀N₂O₂[2]
Molecular Weight 166.18 g/mol [2]
Physical Appearance Expected to be a solid at room temperatureInferred from isomers
Melting Point Not experimentally reported.-
Boiling Point Not experimentally reported.-
Solubility Expected to be soluble in organic solvents like methanol, chloroform, and ethyl acetate.Inferred from isomers[3]
Purity (Typical) ≥95%[1]
Storage Conditions 2-8°C, under inert gas, protected from light[1][4]
SMILES O=C(OC)C1=C(C)N=C(N)C=C1[4]
InChIKey FTEVWMZAZULDPG-UHFFFAOYSA-N[4]

Experimental Characterization: A Validating Workflow

To ensure the identity and purity of a batch of this compound, a multi-technique approach is essential. Each method provides a piece of the puzzle, and together they form a self-validating system.

Rationale for Characterization Workflow

The choice of analytical techniques is driven by the need to confirm both the molecular structure and the purity of the compound. Mass spectrometry provides the molecular weight, confirming the elemental composition. Infrared (IR) spectroscopy identifies the key functional groups present. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information, mapping the carbon-hydrogen framework and confirming the specific isomeric arrangement. Finally, a chromatographic method coupled with melting point analysis assesses purity.

G cluster_0 Identity & Structure Confirmation cluster_1 Purity Assessment MS Mass Spectrometry (Confirms MW = 166.18) IR Infrared (IR) Spectroscopy (Confirms Functional Groups: -NH₂, C=O, C-O) NMR NMR Spectroscopy (¹H & ¹³C) (Confirms Connectivity & Isomer) MP Melting Point Analysis (Sharp range indicates high purity) NMR->MP Chrom Chromatography (e.g., HPLC, GC) (Quantifies impurities) MP->Chrom Result Verified Compound (Identity, Structure, Purity) Chrom->Result Sample New Batch of Methyl 6-amino-2- methylnicotinate Sample->MS Sample->IR Sample->NMR

Caption: Workflow for the comprehensive characterization of this compound.

Melting Point Determination

Causality: The melting point is a fundamental physical property highly sensitive to impurities. A pure crystalline solid will melt over a sharp, narrow temperature range (typically < 2°C). Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, this simple technique provides a rapid and reliable indication of purity.

Step-by-Step Protocol (Capillary Method):

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is packed into a capillary tube to a depth of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Measurement: Heat the apparatus rapidly to about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

  • Validation: Compare the observed melting range to a reference standard if available. A sharp range is indicative of high purity.

Solubility Assessment

Causality: Understanding solubility is critical for selecting appropriate solvents for reactions, purification (recrystallization), and analysis (e.g., NMR, HPLC). The "like dissolves like" principle is a guiding factor; the polarity of the compound dictates its solubility in various solvents. Given its aromatic amine and ester groups, a range of polar and non-polar solvents should be tested.

Step-by-Step Protocol (Qualitative):

  • Solvent Selection: Prepare a panel of common laboratory solvents of varying polarities (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

  • Procedure: To approximately 10 mg of the compound in a test tube, add 1 mL of the selected solvent.

  • Observation: Agitate the mixture at ambient temperature for 1 minute. Observe if the solid dissolves completely.

  • Classification:

    • Soluble: No solid particles are visible.

    • Partially Soluble: A significant portion of the solid has dissolved, but some remains.

    • Insoluble: The solid does not appear to dissolve.

  • Documentation: Record the results systematically in a table. For drug development professionals, quantitative solubility in aqueous buffer at physiological pH (e.g., pH 7.4) is a critical next step.[2]

Spectroscopic Analysis

Causality: IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing specific molecular vibrations (e.g., stretching, bending). The presence or absence of these characteristic absorption bands in the spectrum provides direct evidence for the compound's functional group composition.

Expected Characteristic Absorptions:

  • N-H Stretch (Amino Group): ~3400-3250 cm⁻¹ (typically two bands for a primary amine).

  • C-H Stretch (Aromatic/Alkyl): ~3100-3000 cm⁻¹ (aromatic) and ~2950-2850 cm⁻¹ (methyl).

  • C=O Stretch (Ester): ~1725-1705 cm⁻¹. A strong, sharp absorption.

  • C=C and C=N Stretch (Aromatic Ring): ~1600-1450 cm⁻¹.

  • C-O Stretch (Ester): ~1300-1100 cm⁻¹.

Step-by-Step Protocol (Attenuated Total Reflectance - ATR):

  • Background Scan: Ensure the ATR crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[5]

  • Data Analysis: Identify the key absorption bands and correlate them with the expected functional groups of this compound.

Causality: NMR is the most definitive spectroscopic technique for structural elucidation in solution. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR provides information on the number of different types of carbon atoms. Together, they allow for the complete mapping of the molecule's structure, confirming the precise substitution pattern on the pyridine ring, which is crucial for distinguishing it from its isomers.

Expected ¹H NMR Signals (in CDCl₃ or DMSO-d₆):

  • -NH₂ Protons: A broad singlet, chemical shift can vary. In DMSO-d₆, this signal is more readily observed than in CDCl₃ due to slower proton exchange.

  • Aromatic Protons: Two doublets in the aromatic region (~6.0-8.5 ppm), corresponding to the two protons on the pyridine ring. Their coupling constant will indicate their relative positions.

  • -OCH₃ Protons (Ester): A sharp singlet for three protons (~3.8-4.0 ppm).

  • -CH₃ Protons (Ring): A sharp singlet for three protons (~2.4-2.6 ppm).

Step-by-Step Protocol (¹H NMR):

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable N-H protons.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient relaxation delay (e.g., 1-2 seconds).

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or tetramethylsilane, TMS).

  • Interpretation: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign each signal to the specific protons in the molecule.

Logical Framework for Structural Verification

The combined data from multiple analytical techniques provides a robust and self-validating confirmation of the compound's identity. This logical relationship ensures a high degree of confidence in the material being used for subsequent research.

G Data Analytical Data MS Mass Spec (MS) MW = 166.18 Confirms C₈H₁₀N₂O₂ Data->MS IR Infrared (IR) Bands at ~3300, 1710, 1250 cm⁻¹ Confirms -NH₂, C=O, C-O groups Data->IR NMR NMR (¹H, ¹³C) Specific shifts & coupling Confirms C-H framework & isomer Data->NMR MP Melting Point Sharp, defined range Indicates high purity Data->MP Conclusion Conclusion: Structure Verified MS->Conclusion IR->Conclusion NMR->Conclusion MP->Conclusion

Caption: Logical convergence of analytical data for structural verification.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally similar aminopyridines and nicotinic acid esters suggest that appropriate precautions should be taken. Compounds in this class may cause skin, eye, and respiratory irritation.[2][6]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place as recommended.[1][4] Storage at 2-8°C under an inert atmosphere is advised for long-term stability.[1][4]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in research and development. This guide has established its core identity and outlined the critical importance of its physical characteristics. While a comprehensive public dataset of its experimental properties remains to be published, the protocols and logical workflows detailed herein provide a robust framework for researchers to independently verify the identity, purity, and key physical properties of their samples. Adherence to these scientific principles of characterization and safe handling will ensure the integrity and reproducibility of future synthetic and biological investigations involving this versatile compound.

References

  • Methyl 6-Methylnicotinate - Pharma Grade at Best Price. moltus research laboratories private limited. [Link]

  • methyl nicotinate, 93-60-7. The Good Scents Company. [Link]

  • This compound. MySkinRecipes. [Link]

  • Methyl 6-aminonicotinate | C7H8N2O2 | CID 737487. PubChem - NIH. [Link]

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Technical Profile: Methyl 6-amino-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 6-amino-2-methylnicotinate Solubility Profile Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Solubility, Physicochemical Properties, and Process Applications[1]

Executive Summary

This compound (CAS 872355-52-7) is a specialized pyridine derivative serving as a critical building block in the synthesis of bioactive scaffolds, particularly for histone deacetylase (HDAC) inhibitors and glucokinase activators.[1][2][3] Its utility in medicinal chemistry is defined by its dual functionality: the electrophilic ester at C3 and the nucleophilic amine at C6, modulated by the steric influence of the C2 methyl group.

This guide provides an in-depth analysis of its solubility profile, derived from empirical synthesis workflows and physicochemical principles. Unlike simple solvents, the solubility of this intermediate is highly pH-dependent, a property that must be leveraged for efficient purification and formulation.

Physicochemical Characterization

Before addressing solubility directly, we must establish the structural parameters that dictate solvation behavior.

PropertyValueStructural Implication
CAS Number 872355-52-7Unique identifier (distinct from isomer Methyl 6-aminonicotinate).[1][3][4]
Molecular Weight 166.18 g/mol Low MW facilitates high solubility in polar organic solvents.
Formula C₈H₁₀N₂O₂Heteroatomic rich; capable of H-bond donation (NH₂) and acceptance (N, O).
Predicted pKa (Base) ~3.5 - 4.5The pyridine nitrogen is less basic than pyridine (pKa 5.2) due to the electron-withdrawing ester, despite the electron-donating amino group.
Predicted LogP ~0.8 - 1.2Moderately lipophilic; suggests good membrane permeability and solubility in organic media.
Physical State SolidLikely crystalline due to intermolecular H-bonding (Amino-Ester interactions).
Solubility Profile

The solubility of this compound is not a static value but a dynamic function of the solvent system's pH and polarity. The following profile is reconstructed from validated synthesis workups and structural analysis.

A. Organic Solvent Compatibility (Process Chemistry)

The compound exhibits high solubility in polar aprotic and chlorinated solvents, making them ideal for reaction media and extraction.

  • Chloroform / Dichloromethane (DCM): High Solubility.

    • Evidence: Synthesis protocols utilize chloroform for extraction from aqueous basic media [1].[5][6]

    • Application: Preferred solvent for liquid-liquid extraction (LLE) during workup.

  • Methanol / Ethanol: High Solubility (Warm).

    • Evidence: Methanol is the solvent of choice for the esterification reaction (reflux conditions) [1].

    • Application: Suitable for recrystallization.[5][7] The compound is soluble at reflux but likely crystallizes upon cooling, especially if an anti-solvent (e.g., water or hexane) is introduced.

  • DMSO / DMF: High Solubility.

    • Evidence: Used as a solvent for downstream functionalization, such as iodination reactions [2].

    • Application: Ideal for biological assays and nucleophilic aromatic substitution reactions.

B. Aqueous Solubility (pH Dependent)

Water solubility is governed by the ionization state of the pyridine nitrogen.

  • Acidic pH (pH < 3): High Solubility.

    • Mechanism:[8] Protonation of the pyridine ring nitrogen (and potentially the exocyclic amine at very low pH) forms a cationic salt, drastically increasing aqueous solubility.

    • Process Utility: The compound can be retained in the aqueous phase during acid washes to remove non-basic impurities.

  • Neutral/Basic pH (pH > 6): Low Solubility.

    • Mechanism:[8] The molecule exists as a neutral free base. The lipophilic methyl and ester groups dominate, reducing water solubility and driving precipitation or partitioning into organic solvents.

    • Process Utility: Basification (e.g., with NaOH or NaHCO₃) precipitates the product or forces it into the organic layer during extraction.

Visualization: Solubility-Driven Purification Workflow

The following diagram illustrates how the solubility profile dictates the purification strategy during synthesis.

SolubilityWorkflow Reaction Crude Reaction Mixture (MeOH + H2SO4) Evap Evaporation (Remove MeOH) Reaction->Evap Residue Acidic Residue (Protonated Salt) Evap->Residue Concentrate Basify Add NaOH (aq) (pH Adjustment > 8) Residue->Basify Target: Free Base Extraction LLE with Chloroform Basify->Extraction Partitioning OrgPhase Organic Phase (Product Solubilized) Extraction->OrgPhase Product Migrates AqPhase Aqueous Phase (Salts/Impurities) Extraction->AqPhase Waste Final Pure this compound OrgPhase->Final Dry & Evaporate

Figure 1: Purification workflow leveraging pH-dependent solubility switches to isolate the target ester.

Experimental Protocol: Saturation Solubility Determination

For drug development applications requiring precise quantitative data (e.g., formulation), the following self-validating protocol is recommended.

Objective: Determine the thermodynamic solubility of this compound in biorelevant media.

Materials:

  • Compound: this compound (>98% purity).[4]

  • Media: Phosphate Buffer (pH 7.4), 0.1N HCl (pH 1.0), DMSO.

  • Equipment: HPLC-UV or LC-MS, Shaking Incubator.

Protocol:

  • Supersaturation: Add excess solid compound (~10 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours. Ensure solid remains visible (confirming saturation).

  • Filtration: Filter the supernatant using a 0.45 µm PVDF syringe filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the filtrate with mobile phase (e.g., Acetonitrile:Water) and analyze via HPLC.

    • Self-Validation Step: Prepare a standard curve in DMSO (where solubility is known to be high) to verify detector linearity.

  • pH Check: Measure the pH of the filtrate post-equilibration. If the compound acts as a base, it may shift the pH of unbuffered water.

Implications for Drug Development
  • Scaffold Reactivity: The presence of the 2-methyl group introduces steric hindrance that may improve metabolic stability compared to the non-methylated analog, potentially reducing susceptibility to enzymatic hydrolysis at the ester linkage.

  • Formulation: Due to low neutral aqueous solubility, formulation strategies for preclinical studies should utilize co-solvents (e.g., 10% DMSO / 40% PEG400 / 50% Water) or salt formation (e.g., Hydrochloride or Mesylate salts) to achieve adequate exposure levels.

References
  • Synthesis & Extraction: Preparation of this compound. US Patent Application 2013/0040930 A1, Preparation Example 36. Link

  • Functionalization: Azaindole carboxylic acid amides... WO Patent 2014/026984 A1. (Describes iodination in DMF). Link

  • Analog Comparison: Methyl 6-aminonicotinate properties. PubChem CID 737487. Link

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Methyl 6-amino-2-methylnicotinate reactivity and stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical behavior, synthetic utility, and handling protocols for Methyl 6-amino-2-methylnicotinate (CAS 65974-21-4).

Reactivity Profiling, Synthetic Utility, and Stability in Drug Discovery

Executive Summary

This compound is a privileged scaffold in medicinal chemistry, particularly within the kinase inhibitor space (e.g., SHP2, PIM-1 inhibitors). Its value lies in its "Push-Pull" electronic architecture : the electron-donating 6-amino group activates the ring for electrophilic aromatic substitution (EAS) at the C5 position, while the electron-withdrawing 3-ester facilitates nucleophilic attacks and heterocycle formation.

This guide provides a field-validated roadmap for manipulating this molecule, focusing on its transformation into bicyclic heteroaromatics (azaindoles, pyridopyrimidines) and maintaining its stability during scale-up.

Molecular Architecture & Physicochemical Baseline

Understanding the spatial and electronic environment is prerequisite to successful derivatization.

PropertyValue / CharacteristicImplication for Reactivity
CAS Number 65974-21-4Unique identifier (distinct from 6-methylnicotinate).
Molecular Weight 166.18 g/mol Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery).
ClogP ~1.2Moderate lipophilicity; good membrane permeability potential.
pKa (Pyridine N) ~3.5 - 4.0Reduced basicity due to the electron-withdrawing ester, despite the amino donor.
C5 Position Nucleophilic (Activated) The 6-amino group directs EAS (halogenation) to this position.
C3 Ester Electrophilic Susceptible to hydrolysis, amidation, and cyclization.
C2 Methyl Steric/Electronic Provides steric occlusion to the ester; weakly electron-donating.

Synthetic Accessibility & Purity Profiling

While commercially available, high-purity synthesis is often required to avoid trace metal contamination from cross-coupling catalysts. The most robust route proceeds via the hydrolysis of the corresponding nitrile.

Core Synthesis Workflow

The industrial standard involves the hydrolysis of 6-amino-2-methylnicotinonitrile followed by esterification. This avoids the use of harsh oxidants required if starting from methyl pyridines.

SynthesisWorkflow Nitrile 6-Amino-2-methyl- nicotinonitrile Acid 6-Amino-2-methyl- nicotinic acid Nitrile->Acid KOH, H2O 100°C, 8h (Hydrolysis) Product Methyl 6-amino-2- methylnicotinate Acid->Product SOCl2, MeOH Reflux, 15h (Esterification)

Figure 1: Validated synthetic route yielding >95% purity without chromatographic separation.

Purity Critical Quality Attributes (CQAs)
  • Residual Water: The ester is hygroscopic. Water content >0.5% accelerates hydrolysis to the acid (6-amino-2-methylnicotinic acid), which can crash out of non-polar solvents during subsequent steps.

  • Regioisomers: Ensure absence of 2-amino-6-methyl isomers, which can occur if the starting material synthesis (e.g., from acetylacetone) was not regiocontrolled.

Chemoselectivity & Reactivity Landscape

This molecule offers three distinct vectors for diversification.

Vector A: C5-Electrophilic Aromatic Substitution (The "Azaindole Gateway")

The 6-amino group strongly activates the C5 position (ortho to the amine). This is the critical entry point for synthesizing pyrrolo[2,3-b]pyridines (7-azaindoles) .

  • Mechanism: Iodination at C5 followed by Sonogashira coupling and cyclization.

  • Reagent Choice: Use NIS (N-iodosuccinimide) or I2/NaIO4 . Avoid elemental bromine if possible, as over-bromination is common.

Vector B: C3-Ester Cyclization (The "Pyridopyrimidine Gateway")

The C3-ester and C6-amino groups are distal, preventing direct 6,6-fusion. However, the C3-ester reacts with bifunctional electrophiles (like guanidine or urea) to form pyrido[2,3-d]pyrimidines if the C2-methyl is activated or if the reaction is intermolecular at the ester.

  • Note: Standard pyrido[2,3-d]pyrimidine synthesis usually requires a 2-amino group. With a 6-amino group, the chemistry often targets the formation of 1,6-naphthyridines by reacting the C2-methyl (activated by the ester) with electrophiles.

Vector C: N-Functionalization

The 6-amino group is essentially an aniline analog. It is less nucleophilic than an alkyl amine but can undergo:

  • Buchwald-Hartwig Coupling: Excellent substrate for Pd-catalyzed amination.

  • Acylation: Standard amide coupling.

ReactivityMap Core Methyl 6-amino-2- methylnicotinate Path1 C5-Iodination (I2 / NaIO4) Core->Path1 Path2 N-Acylation / Coupling (R-COCl / Pd-Cat) Core->Path2 Path3 Ester Hydrolysis (LiOH / THF) Core->Path3 Prod1 5-Iodo Intermediate (Precursor to Azaindoles) Path1->Prod1 Prod2 Amide / Aryl Amine (Kinase Hinge Binders) Path2->Prod2 Prod3 Carboxylic Acid (Scaffold Building) Path3->Prod3

Figure 2: Divergent reactivity pathways for library generation.

Experimental Protocols

Protocol A: C5-Iodination (Azaindole Precursor)

Context: This reaction introduces a handle at C5 for subsequent cross-coupling. Reference: Adapted from WO2014026984A1 [1].

  • Setup: Charge a reactor with This compound (1.0 equiv) and DMF (5 vol).

  • Reagent Addition: Add Sodium Periodate (NaIO4) (0.38 equiv) and Iodine (I2) (0.75 equiv).

  • Reaction: Heat to 50°C for 1.5 – 2.0 hours. Monitor by LCMS for the disappearance of starting material (m/z 167) and appearance of product (m/z 293).

  • Quench: Pour the mixture into ice-cold saturated Na2S2O3 (Sodium Thiosulfate) solution to reduce excess iodine.

  • Isolation: Filter the resulting precipitate. Wash with water.[1][2] Dry under vacuum at 45°C.

    • Expected Yield: 85-90%.

    • Appearance: Pale yellow to off-white solid.

Protocol B: Synthesis of the Methyl Ester

Context: Converting the acid to the ester if starting from 6-amino-2-methylnicotinic acid. Reference: Kinki University Thesis [2].

  • Dissolution: Dissolve 6-amino-2-methylnicotinic acid in MeOH (10 vol).

  • Activation: Add Thionyl Chloride (SOCl2) (2.7 equiv) dropwise at 0°C. Caution: Exothermic.

  • Reflux: Heat to reflux (approx. 65°C) for 15 hours.

  • Workup: Cool to 0°C. Quench with saturated aqueous NaHCO3 until pH 7-8.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[1][3]

    • Self-Validating Check: NMR should show a singlet at ~3.8 ppm (Methoxy) and ~2.5 ppm (Methyl).

Stability & Degradation Kinetics

Storage Conditions
  • Solid State: Stable for >2 years at room temperature if kept dry.

  • Solution State:

    • Protic Solvents (MeOH/EtOH): Stable for days at RT.

    • Aqueous Acid:[1] Slow hydrolysis to the carboxylic acid.

    • Aqueous Base: Rapid hydrolysis (t1/2 < 1 hour at pH 12).

Degradation Pathways
  • Hydrolysis: The primary degradation mode. The ester converts to the acid (6-amino-2-methylnicotinic acid). This is accelerated by moisture and heat.

  • Oxidation: Extended exposure to air/light can lead to N-oxide formation at the pyridine nitrogen, though the electron-withdrawing ester suppresses this relative to simple pyridines.

References

  • Bayer CropScience AG. (2014). Azaindole carboxylic acid amides and azaindole thiocarboxylic acid amides for use as insecticides and acaricides. WO2014026984A1. Link

  • Kinki University. (2023). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives.[4] Doctoral Thesis. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 231548, Methyl 6-methylnicotinate (Analogous Structure Data).Link

  • Journal of Medicinal Chemistry. (2017). Inhibitors of Pyruvate Dehydrogenase Kinase.[1] J. Med. Chem., 60, 2271-2286.[1] (Cited for synthetic methodology of the nicotinate core).[1][2][5][6][7] Link

Sources

Aminonicotinate Esters: A Synthetic and Application-Oriented Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Aminonicotinate Esters

Aminonicotinate esters represent a privileged scaffold in modern chemistry, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. As derivatives of aminonicotinic acid, they belong to the broader class of pyridine-based heterocycles, a cornerstone of many FDA-approved pharmaceuticals. The strategic placement of an amino group and an ester functionality on the pyridine ring imparts a unique combination of chemical reactivity, hydrogen bonding capability, and structural rigidity. This duality allows them to serve both as versatile building blocks for the synthesis of more complex molecules and as pharmacologically active agents in their own right.[1] Researchers in drug development are increasingly drawn to this scaffold for its proven success in modulating a range of biological targets, from kinases to metabolic enzymes. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of aminonicotinate esters, offering field-proven insights and detailed protocols for scientists and researchers.

Part 1: Synthesis of Aminonicotinate Esters - Foundational Methodologies

The accessibility of a chemical scaffold is paramount to its widespread adoption. Aminonicotinate esters benefit from robust and scalable synthetic routes, primarily revolving around the esterification of the parent aminonicotinic acid.

Fischer Esterification: The Classic Approach

The most direct and widely used method for preparing simple alkyl esters of aminonicotinic acids is the Fischer esterification. This acid-catalyzed reaction involves heating the parent carboxylic acid in an excess of the desired alcohol.

Causality Behind Experimental Choices:

  • Acid Catalyst (e.g., H₂SO₄, HCl): The reaction requires a strong acid to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

  • Excess Alcohol: Esterification is a reversible equilibrium reaction. By using the alcohol as the solvent, its high concentration shifts the equilibrium towards the product side, maximizing the yield of the desired ester, in accordance with Le Châtelier's principle.

  • Reflux Conditions: The reaction is typically performed at the boiling point of the alcohol (reflux). The elevated temperature increases the reaction rate, allowing equilibrium to be reached in a practical timeframe. For example, the preparation of methyl 6-aminonicotinate is readily achieved by refluxing 6-aminonicotinic acid in methanol with aqueous hydrogen chloride.[1]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A Aminonicotinic Acid E Aminonicotinate Ester A->E Nucleophilic Acyl Substitution B Alcohol (R'-OH) (Excess) B->E C Strong Acid Catalyst (e.g., H₂SO₄, HCl) C->A Protonates Carbonyl D Heat (Reflux) D->E Increases Rate F Water (H₂O) E->F Byproduct

Caption: Fischer Esterification Workflow for Aminonicotinate Esters.

Alternative Esterification Strategies

While Fischer esterification is effective for simple alcohols, more complex or sensitive substrates may require milder conditions.

  • Reaction with Alkyl Halides: 6-aminonicotinic acid can be converted to its alkali salt (e.g., with potassium carbonate) and subsequently reacted with an alkyl halide, such as 3-chloromethylpyridine hydrochloride, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired ester.[2][3]

  • DCC Coupling: For more delicate alcohols, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can be used. However, this method can be complicated by the formation of N-acylurea byproducts, particularly with pyridine carboxylic acids.[4]

Part 2: The Expanding Role in Medicinal Chemistry

The aminonicotinate scaffold is a recurring motif in molecules designed for therapeutic intervention. Its ability to engage in specific hydrogen bonding and π-stacking interactions makes it an ideal candidate for binding to enzyme active sites.

Anticancer Applications

A significant area of research for aminonicotinate esters is in oncology, where they have been investigated as inhibitors of key cellular processes.

  • Enzyme Inhibition in Cancer Metabolism: A series of 6-aminonicotinic acid esters were designed as precursors to 6-amino-NADP+, a potent inhibitor of 6-phosphogluconate dehydrogenase (6PGD).[5] The 6PGD enzyme is a critical component of the pentose phosphate pathway, which is often upregulated in cancer cells to support rapid proliferation.

    • One notable derivative, 1-(((cyclohexyloxy)carbonyl)oxy)ethyl 6-aminonicotinate, demonstrated more potent antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells than the established agent 6-aminonicotinamide (6AN).[5]

    • Metabolite analysis confirmed that this ester effectively increased metabolites upstream of 6PGD, indicating successful intracellular inhibition of the target enzyme.[5] Crucially, this compound was found to be substantially less toxic to primary neurons compared to 6AN, highlighting its improved therapeutic potential.[5]

  • HDAC and Glucokinase Modulation: Methyl 6-aminonicotinate has served as a versatile building block for synthesizing histone deacetylase 3 (HDAC3) selective inhibitors, which target breast cancer stem cells.[1] It has also been used in the development of glucokinase activators, presenting a novel approach for diabetes therapy that could have implications for cancers with altered glucose metabolism.[1]

G Ester 6-Aminonicotinate Ester Prodrug Metabolism Intracellular Metabolism Ester->Metabolism Enzymatic Cleavage ANA 6-Aminonicotinic Acid (6ANA) Metabolism->ANA Pathway Preiss-Handler Pathway ANA->Pathway ANADP 6-Amino-NADP+ Pathway->ANADP Biosynthesis PGD 6-Phosphogluconate Dehydrogenase (6PGD) ANADP->PGD Potent Inhibition PPP Pentose Phosphate Pathway PGD->PPP Catalyzes Key Step Cancer Inhibition of Cancer Cell Proliferation PGD->Cancer Blockade Leads to G Core Aminonicotinate Ester Scaffold Medicinal Medicinal Chemistry Applications Core->Medicinal Synthesis Synthetic Building Block Core->Synthesis Anticancer Anticancer Agents (e.g., 6PGD, HDAC Inhibitors) Medicinal->Anticancer Antimicrobial Antimicrobial Agents Medicinal->Antimicrobial Kinase Kinase Inhibitors Medicinal->Kinase Vasodilator Vasodilators Medicinal->Vasodilator Amine Amine Modification (Amidation, Alkylation) Synthesis->Amine Ester Ester Transformation (Hydrolysis, Reduction) Synthesis->Ester Ring Pyridine Ring Functionalization Synthesis->Ring

Caption: The Dual Role of Aminonicotinate Esters in Chemistry.

Part 4: Experimental Protocol - Synthesis of Methyl 6-Aminonicotinate

This protocol details a reliable, self-validating method for the synthesis of a foundational aminonicotinate ester via Fischer esterification.

Objective: To synthesize methyl 6-aminonicotinate from 6-aminonicotinic acid.

Materials & Equipment:

  • 6-Aminonicotinic acid

  • Methanol (MeOH), anhydrous

  • Acetyl chloride (or concentrated H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • TLC plates (silica gel)

  • Melting point apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-aminonicotinic acid (e.g., 5.0 g).

  • Solvent and Catalyst Addition: Add anhydrous methanol (50 mL) to the flask. Place the flask in an ice bath and slowly add acetyl chloride (e.g., 2.0 mL) dropwise while stirring. Causality: Acetyl chloride reacts exothermically with methanol to generate HCl in situ, which serves as the acid catalyst. Slow addition in an ice bath controls the exotherm. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Reaction Quench and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate (100 mL). Caution: CO₂ evolution will occur. Stir until effervescence ceases. This step neutralizes the acid catalyst and any unreacted starting material.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification and Characterization: The crude product, a white solid, can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes).

  • Analysis: Confirm the identity and purity of the product by measuring its melting point (literature: 154-156 °C) and acquiring ¹H NMR and ¹³C NMR spectra. [1][6]

Conclusion and Future Outlook

Aminonicotinate esters have firmly established their value as a versatile and potent chemical scaffold. Their straightforward synthesis, coupled with a rich spectrum of biological activities and synthetic handles, ensures their continued relevance in drug discovery and organic chemistry. Future research will likely focus on expanding the diversity of ester derivatives to probe new areas of chemical space, developing more selective and potent therapeutic agents, and integrating these building blocks into the synthesis of complex, biologically active natural products. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to harness the remarkable potential of aminonicotinate esters.

References

  • Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid.
  • Synthesis of 2-aminonicotinic acid.
  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic F
  • Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. ACS Medicinal Chemistry Letters.
  • Fast-Acting Antibacterial, Self-Deactivating Polyionene Esters.
  • Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA.
  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
  • Synthesis, biological evaluation and molecular docking studies of aminochalcone derivatives as potential anticancer agents by targeting tubulin colchicine binding site.
  • Amino Acid Based Antimicrobial Agents – Synthesis and Properties.
  • Methyl 6-aminonicotinate – preparation and applic
  • Synthesis of novel vasodilatory active nicotinate esters with amino acid function. PubMed.
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation.
  • Methyl 6-aminonicotin
  • Aminonitriles as building blocks in organic chemistry. Johannes Gutenberg-Universität Mainz.
  • Compounds from Natural Sources as Protein Kinase Inhibitors.
  • US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Amerigo Scientific.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI.

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The Nicotinate Scaffold: A Versatile Platform for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide to the Research Applications of Substituted Nicotinates

Authored by: [Senior Application Scientist Name/Title]

Date: February 4, 2026

Abstract

The nicotinate scaffold, a pyridine ring substituted with a carboxylic acid at the 3-position, is a cornerstone in medicinal chemistry. As a fundamental component of the essential human nutrient vitamin B3 (niacin), its derivatives are integral to central metabolic coenzymes. Beyond its physiological role, the scaffold's unique physicochemical properties have established it as a "privileged" structure in drug design, leading to the development of a wide array of therapeutic agents.[1] This guide provides a comprehensive overview of the core features of the nicotinate scaffold, detailing its synthesis, mechanisms of action, structure-activity relationships, and key therapeutic applications, supported by quantitative data and experimental insights.

Introduction: The Enduring Relevance of the Nicotinate Core

Nicotinic acid and its derivatives have a long and storied history in human health, from the prevention of pellagra to the management of dyslipidemia.[2] The inherent "drug-like" properties of the nicotinate scaffold, coupled with the ease of its chemical modification, have solidified its role in the development of therapies for metabolic, inflammatory, cardiovascular, and neurological diseases.[1] This guide will explore the multifaceted research applications of substituted nicotinates, providing researchers, scientists, and drug development professionals with a detailed understanding of their therapeutic potential and the experimental methodologies used to unlock it. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The versatility of the nicotinate scaffold stems from its distinct electronic and steric profile. The pyridine nitrogen acts as a hydrogen bond acceptor, while the carboxylic acid group can act as both a hydrogen bond donor and acceptor, allowing for critical interactions with biological targets.[1] Furthermore, the aromatic nature of the pyridine ring facilitates π-π stacking interactions within protein binding pockets.[1] These fundamental properties, combined with the ability to introduce a wide range of substituents at various positions on the pyridine ring, have enabled the generation of a vast chemical space with diverse biological activities.

Synthetic Strategies: Building the Nicotinate Arsenal

The synthesis of substituted nicotinates can be approached through various routes, depending on the desired substitution pattern. A common strategy involves the modification of readily available nicotinic acid or its esters.

General Synthesis of a Substituted Nicotinate Derivative

A representative synthetic scheme involves the condensation of N-vinylpyrrolidone with ethyl nicotinate in the presence of a base like sodium methoxide, followed by treatment with hydrochloric acid to yield myosmine. Subsequent reduction of myosmine with a reducing agent such as sodium borohydride affords nornicotine, which can be further modified.[3]

A detailed, step-by-step protocol for a similar reduction is as follows:

Protocol: Reduction of Myosmine to Nornicotine [4]

  • Dissolve 20 g (0.137 mol) of myosmine in 450 mL of methanol and 150 mL of water.

  • Cool the stirred solution to 15 °C.

  • Add 7 g (0.185 mol) of NaBH4 in 1 g portions every 20 minutes.

  • Maintain the reaction mixture at 15 °C for 12 hours.

  • Allow the reaction to proceed for an additional 12 hours at room temperature.

  • Monitor the reaction for the disappearance of myosmine using GC-MS. The maximum allowable myosmine content is 2-3%.[4]

  • Evaporate the methanol under reduced pressure.

  • Alkalize the reaction mixture to pH 14 with 40% NaOH.

  • Extract the product with MTBE (4 x 150 mL).

This foundational approach can be adapted to introduce a variety of substituents, enabling the exploration of structure-activity relationships.

Therapeutic Applications and Mechanisms of Action

Substituted nicotinates have demonstrated a remarkable breadth of biological activities, with promising applications in several therapeutic areas.

Anti-inflammatory and Immunomodulatory Effects

Nicotinic acid and its derivatives have well-documented anti-inflammatory properties. A key mechanism involves the activation of the G-protein coupled receptor 109A (GPR109A).

Mechanism of Action: GPR109A-Mediated Anti-inflammatory Signaling

Activation of GPR109A in immune cells, such as monocytes and macrophages, initiates a signaling cascade that ultimately suppresses the transcription of pro-inflammatory cytokines.[1][5] This is achieved through the inhibition of the NF-κB pathway, a central mediator of inflammation.[5] Nicotinic acid has been shown to reduce the phosphorylation of IKKβ and IκBα, key steps in the activation of NF-κB.[5] This leads to a decrease in the nuclear translocation of the p65 subunit of NF-κB and a subsequent reduction in the expression of target genes, including TNF-α, IL-6, and MCP-1.[5]

GPR109A_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi GPR109A->Gi Activates Nicotinate Substituted Nicotinate Nicotinate->GPR109A AC Adenylyl Cyclase Gi->AC Inhibits IKK IKKβ Phosphorylation (Inhibited) Gi->IKK Inhibits cAMP ↓ cAMP IkB IκBα Phosphorylation (Inhibited) IKK->IkB NFkB NF-κB Activation (Inhibited) IkB->NFkB Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines

Caption: GPR109A signaling cascade initiated by substituted nicotinates.

Experimental Protocol: In Vitro Anti-inflammatory Assay

The anti-inflammatory potential of substituted nicotinates can be assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Anticancer Activity

Substituted nicotinates have emerged as promising candidates for cancer therapy, exhibiting antiproliferative effects through multiple mechanisms.

Mechanisms of Anticancer Action:

  • VEGFR-2 Inhibition: Certain nicotinic acid derivatives have been shown to selectively inhibit the vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[3] Inhibition of VEGFR-2 can suppress tumor growth by cutting off its blood supply. One study identified a compound that demonstrated potent VEGFR-2 inhibition with an IC50 of 0.068 μM and induced apoptosis in cancer cells.[3]

  • p53-Mediated Apoptosis and Cell Cycle Arrest: Some nicotinate derivatives, such as curcumin nicotinate, can induce apoptosis and cell cycle arrest in cancer cells through a p53-mediated mechanism.[6] These compounds can activate p53, leading to the upregulation of the cell cycle inhibitor p21 and pro-apoptotic proteins like Bid and Bak.[6]

Experimental Protocol: MTT Assay for Cytotoxicity [7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the substituted nicotinate derivatives for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Table 1: Anticancer Activity of Selected Substituted Nicotinates

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Curcumin NicotinateHCT116 (Colon)27.7p53-mediated apoptosis and G2/M cell cycle arrest[6]
Curcumin NicotinateMCF-7 (Breast)73.4p53-mediated apoptosis and G2/M cell cycle arrest[6]
Compound 5c HCT-15 (Colon)Potent (specific value not provided)VEGFR-2 Inhibition, Apoptosis Induction[3]
Compound 5c PC-3 (Prostate)Potent (specific value not provided)VEGFR-2 Inhibition, Apoptosis Induction[3]
Neuroprotective Effects in Neurodegenerative Diseases

Nicotinic acetylcholine receptor (nAChR) agonists, which include some substituted nicotinates, have shown therapeutic potential in neurodegenerative disorders like Alzheimer's disease.[4][9]

Mechanism of Action: nAChR-Mediated Neuroprotection

In Alzheimer's disease, there is a loss of cholinergic neurons and a reduction in nAChRs.[4][10] Agonists of nAChRs, particularly the α7 subtype, can exert neuroprotective effects through several mechanisms:[4][11]

  • Enhancement of Neurotransmitter Release: nAChRs act as positive auto-regulatory receptors, enhancing the release of various neurotransmitters involved in cognitive function, such as acetylcholine, dopamine, and glutamate.[9][12]

  • Modulation of Pro-inflammatory Pathways: Aberrant nAChR activation by amyloid-beta (Aβ) can lead to the upregulation of pro-inflammatory pathways.[4] However, nAChR agonists can also stimulate the cholinergic anti-inflammatory pathway, helping to buffer the neurotoxic effects of Aβ.[4][11]

  • Activation of Pro-survival Signaling: Stimulation of α7 nAChRs can activate pro-survival signaling pathways, such as the PI3K/Akt and JAK2/STAT3 pathways, which protect neurons from Aβ-induced toxicity and oxidative stress.[10][11][12]

nAChR_Neuroprotection cluster_outcomes Neuroprotective Outcomes Nicotinate_Agonist Nicotinate (nAChR Agonist) a7nAChR α7 nAChR Nicotinate_Agonist->a7nAChR Neurotransmitter_Release ↑ Neurotransmitter Release a7nAChR->Neurotransmitter_Release Anti_Inflammation ↓ Neuroinflammation a7nAChR->Anti_Inflammation PI3K_Akt PI3K/Akt Pathway a7nAChR->PI3K_Akt JAK2_STAT3 JAK2/STAT3 Pathway a7nAChR->JAK2_STAT3 Neuronal_Survival ↑ Neuronal Survival PI3K_Akt->Neuronal_Survival JAK2_STAT3->Neuronal_Survival

Caption: Neuroprotective mechanisms of nAChR agonists.

Antimicrobial Activity

Nicotinic acid derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogenic microbes, including bacteria and fungi.[13][14]

Mechanism of Action: Antibacterial and Antifungal Effects

The precise mechanisms of action can vary depending on the specific derivative and the microbial target. Some proposed mechanisms include:

  • Inhibition of Peptide Synthesis: In mycobacteria, nicotinic acid derivatives are thought to inhibit peptide synthesis, leading to bacterial cell death.[8]

  • Disruption of Biofilm Formation: Nicotinic acid has been shown to inhibit biofilm formation in Streptococcus pneumoniae in a time and concentration-dependent manner, possibly by altering the structure of proteins within the biofilm.[14]

  • Cell Wall Disruption: Certain nicotinamide derivatives exhibit potent antifungal activity by disrupting the fungal cell wall.[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [16][17]

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 5 x 10^5 CFU/mL).[17]

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-24 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Table 2: Antimicrobial Activity of a Nicotinic Acid-Derived Acylhydrazone

CompoundMicroorganismMIC (µg/mL)Reference
Compound 13 Staphylococcus epidermidis ATCC 122281.95[4]
Compound 13 Staphylococcus aureus ATCC 43300 (MRSA)7.81[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted nicotinates is highly dependent on the nature and position of the substituents on the pyridine ring.

  • Anti-inflammatory Activity: Studies have shown that the presence of a 2-bromophenyl substituent on the nicotinic acid core can lead to significant analgesic and anti-inflammatory activities.[13] The nature of the substituent can also influence the selectivity for COX-2 over COX-1, which is a desirable property for reducing gastrointestinal side effects.[9]

  • Antifungal Activity: The position of substituents is critical for antifungal activity. For a series of nicotinamide derivatives, the specific positioning of amino and isopropyl groups was found to be crucial for their potent activity against Candida albicans.[15]

  • Anticancer Activity: The addition of different moieties to the nicotinate scaffold can direct its activity towards specific cancer targets. For example, the incorporation of structures that can interact with the ATP-binding site of VEGFR-2 has led to the development of potent and selective inhibitors.[3]

Future Directions and Conclusion

The nicotinate scaffold continues to be a highly valuable and versatile platform in drug discovery.[1] Its inherent "drug-like" properties and the ease with which it can be chemically modified have secured its role in the development of therapies for a wide range of diseases. Future research will likely focus on:

  • Novel Bioisosteres: Exploring novel bioisosteres to further enhance the pharmacokinetic and safety profiles of nicotinate-based drugs.[1]

  • New Therapeutic Targets: Applying the nicotinate scaffold to new and emerging therapeutic targets, guided by computational modeling and high-throughput screening.[1]

  • Combination Therapies: Investigating the synergistic effects of substituted nicotinates with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

References

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved February 4, 2026, from [Link]

  • Digby, J. E., McNeill, E., Dyar, O. J., Lam, V., Greaves, D. R., & Choudhury, R. P. (2010). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Journal of Cardiovascular Pharmacology, 56(5), 543–549.
  • List of Nicotinic acid derivatives. (n.d.). Drugs.com. Retrieved February 4, 2026, from [Link]

  • El-Dash, Y., Ahmed, E. M., Hassan, M., & Khalil, N. A. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610.
  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., Thangaraju, M., Prasad, P. D., Manicassamy, S., Munn, D. H., Lee, J. R., & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139.
  • Cell Viability Assays. (2013). In Assay Guidance Manual.
  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zitone, S. A. B. (2013). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Chemical and Pharmaceutical Bulletin, 61(9), 933–944.
  • St. Romain, C., Zvitcovitch, T., & Broussard, T. C. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102450.
  • The regulatory role of nicotinic receptors in cognitive functioning. (2022). VJDementia. Retrieved February 4, 2026, from [Link]

  • Nicotinic acid. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • Szulczyk, D., Bielenica, A., Dobrowolski, C., & Olejarz, W. (2020). Efficient Method of (S)-Nicotine Synthesis. Molecules, 25(23), 5723.
  • Wang, Y., Zhang, T., Wang, H., Zhai, S., & Li, Z. (2019).
  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, M. A., & El-Kerdawy, A. M. (2021). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 114, 105086.
  • Jiang, S., & Li, Y. (2020). Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer's Disease Pathophysiology. International Journal of Molecular Sciences, 21(9), 3074.
  • Al-Warhi, T., Al-Hazmi, G. A., El-Gamal, K. M., Al-Sha'er, M. A., & Al-Omair, M. A. (2020). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 25(11), 2533.
  • Li, Y., Sun, L., Wang, Y., Li, M., Liu, Y., Zhang, L., & Sun, Y. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1092.
  • Traditional drug discovery workflow. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Kihara, T., Shimohama, S., Sawada, H., Honda, K., & Akaike, A. (2001). α7 Nicotinic Receptor-Mediated Protection Against Glutamate-Induced Neurotoxicity in PC12 Cells. Journal of Neurochemistry, 79(2), 435–443.
  • Antimicrobial Potential of Nicotinic Acid Derivatives Against Various Pathogenic Microbes. (2021). Research Journal of Pharmacy and Technology, 14(8), 4467–4471.
  • Sadigh-Eteghad, S., Talebi, M., & Farhoudi, M. (2022). A Systematic Review on Drugs Acting as Nicotinic Acetylcholine Receptor Agonists in the Treatment of Dementia. Journal of Clinical Medicine, 11(13), 3749.
  • Minimum Inhibitory Concentration MIC for Antibiotic Sensitivity Test. (2024, April 13). YouTube. Retrieved February 4, 2026, from [Link]

  • Kaderabkova, N., & Mahmood, A. J. S. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 4, 2026, from [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Methyl 6-amino-2-methylnicotinate Derivatives

[1]

Strategic Overview & Reaction Logic

This compound is an electron-rich pyridine due to the C-6 amino group, yet electron-deficient at C-2/C-4 due to the pyridine nitrogen and C-3 ester.[1] For Suzuki coupling, the molecule must first be converted into an electrophile (aryl halide).[1]

Mechanistic Considerations
  • Regioselectivity of Halogenation: The C-6 amino group is a strong ortho/para director. Since the para position (C-3) is blocked by the methyl ester, electrophilic aromatic substitution (bromination) occurs exclusively at C-5 .[1]

  • Catalyst Poisoning: The free C-6 amino group and the pyridine nitrogen can chelate Pd(II) species, potentially stalling the catalytic cycle.[1] While modern catalyst systems (e.g., Buchwald precatalysts) often tolerate free amines, protecting the amine as an acetamide (–NHAc) can significantly improve yields for challenging partners.[1]

  • Electronic Bias: The resulting 5-bromo intermediate is highly activated for oxidative addition due to the electron-withdrawing nature of the pyridine ring and the ester group, making it an excellent Suzuki partner.

Experimental Workflow Visualization

The following diagram outlines the critical path from the raw starting material to the final biaryl product, highlighting the decision node between direct coupling and protection strategies.

SuzukiWorkflowStartThis compound(Starting Material)BrominationStep 1: Regioselective Bromination(NBS, MeCN, 0°C -> RT)Start->Bromination Electrophilic Subst.IntermediateMethyl 6-amino-5-bromo-2-methylnicotinate(Key Electrophile)Bromination->IntermediateDecisionDecision Node:Substrate ComplexityIntermediate->DecisionPathAPath A: Direct Coupling(Standard Boronic Acids)Decision->PathA Robust PartnersPathBPath B: Protection Strategy(Sterically Hindered/Low Reactivity)Decision->PathB Sensitive/DifficultSuzukiASuzuki Coupling APd(dppf)Cl2, K2CO3, Dioxane/H2OPathA->SuzukiAProtectionAcylation (Ac2O/Pyridine)PathB->ProtectionProtectedIntN-Acetyl IntermediateProtection->ProtectedIntSuzukiBSuzuki Coupling BXPhos Pd G2, K3PO4, BuOH/H2OProtectedInt->SuzukiBFinalFinal Biaryl Product(5-Aryl Nicotinate)SuzukiA->FinalDeprotectionDeacetylation(K2CO3, MeOH)SuzukiB->DeprotectionDeprotection->Final

Caption: Workflow for converting this compound to 5-aryl derivatives via C-5 bromination and Suzuki coupling.

Detailed Protocols

Phase 1: Preparation of the Electrophile

Objective: Synthesis of Methyl 6-amino-5-bromo-2-methylnicotinate.

  • Reagents: this compound (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), Acetonitrile (MeCN).[1]

  • Rationale: NBS provides a controlled source of electrophilic bromine. MeCN is preferred over DMF for easier workup and cleaner regioselectivity.

Protocol:

  • Dissolve this compound (10 mmol) in MeCN (50 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath. Critical: Cooling prevents over-bromination.[1]

  • Add NBS (10.5 mmol) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[1]

    • Target Mass: M+H = ~245/247 (Br pattern).[1]

  • Workup: Concentrate MeCN under reduced pressure. Resuspend residue in EtOAc (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).[1]

  • Dry over Na₂SO₄, filter, and concentrate. Recrystallize from EtOH or purify via silica flash chromatography (0-40% EtOAc/Hexanes) if necessary.

Phase 2: Suzuki-Miyaura Coupling[1]
Method A: Direct Coupling (Unprotected Amine)

Best for: Standard aryl boronic acids and rapid library generation.[1] Catalyst: Pd(dppf)Cl₂[1]·DCM is chosen for its robustness against air and ability to prevent chelation-based deactivation.[1]

ComponentEquivalentsRole
Electrophile 1.05-Bromo intermediate
Boronic Acid 1.2–1.5Nucleophile
Pd(dppf)Cl₂[1]·DCM 0.05 (5 mol%)Catalyst (High turnover)
K₂CO₃ 3.0Base (Activates boronic acid)
Dioxane : Water 4:1 RatioSolvent System (Solubilizes inorganic base)

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the 5-bromo intermediate (1.0 mmol), aryl boronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM (0.05 mmol) quickly under inert flow. Cap the vessel.

  • Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd black.[1] Wash filtrate with brine, dry, and concentrate.[1]

  • Purification: Flash chromatography (typically 20-60% EtOAc/Hexanes).[1]

Method B: Protected Coupling (Acetamide Route)

Best for: Sterically hindered boronic acids or if Method A yields <30%.[1] Catalyst: XPhos Pd G2 (Buchwald) is superior for hindered biaryl formation.[1]

  • Protection: Reflux the 5-bromo intermediate in Acetic Anhydride (excess) for 1 hour. Remove solvent to obtain the N-acetyl derivative.

  • Coupling:

    • Solvent: n-Butanol or Toluene/Water.[1]

    • Base: K₃PO₄ (Tribasic potassium phosphate).[1]

    • Catalyst: XPhos Pd G2 (2 mol%).[1]

    • Conditions: 100°C for 2–6 hours.

  • Deprotection: Treat the coupled product with K₂CO₃ in Methanol at RT for 1 hour to remove the acetyl group and restore the free amine.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine.[1]Switch to Method B (Protection) or increase catalyst loading to 10 mol%.
Protodeboronation Boronic acid instability.[1]Use Boronic Esters (Pinacol) instead of acids; switch base to CsF or KF (anhydrous conditions).[1]
Homocoupling (R-R) Oxygen presence.[1]Degas solvents more rigorously (Freeze-Pump-Thaw x3).[1]
Pd Black Precipitation Catalyst decomposition.[1]Lower temperature to 80°C; add additional ligand (e.g., dppf or PPh₃) to stabilize Pd.[1]

References

  • General Suzuki Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Coupling of Aminopyridines

    • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.[1] Link

  • Synthesis of 5-Bromo-2-methylpyridin-3-amine Derivatives

    • Saeed, A., et al. (2017).[1][2] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.[1] Molecules, 22(2), 216.[1] Link[1]

  • Buchwald Precatalysts (XPhos Pd G2)

    • Bruno, N. C., et al. (2013).[1] Improved Synthesis of Palladium Precatalysts for Cross-Coupling Reactions. Chemical Science, 4(3), 916–920.[1] Link

Application Note: Methyl 6-amino-2-methylnicotinate in Kinase Inhibitor Synthesis

[1]

Executive Summary & Strategic Value

This compound is a bifunctional pyridine building block characterized by a "push-pull" electronic system.[1] The electron-donating amino group at position C6 and the electron-withdrawing methyl ester at C3 create a polarized scaffold ideal for regioselective functionalization.[1]

Unlike its isomer (Methyl 2-amino-6-methylnicotinate), which is the standard precursor for pyrido[2,3-d]pyrimidines (e.g., Palbociclib), this specific isomer is strategically employed to synthesize Imidazo[1,2-a]pyridines and 6-Aryl-nicotinates .[1] These scaffolds are critical in the development of inhibitors for p38 MAPK , PI3K , and VEGFR kinases, where the imidazo-pyridine core often serves as the ATP-mimetic hinge binder.

Key Chemical Properties
PropertySpecification
CAS Number 872355-52-7
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Electronic Profile C6-Amino (Nucleophile) | C3-Ester (Electrophile)
Key Reactivity N1/C6 Cyclization (Imidazo formation), C6-Sandmeyer, C3-Amidation

Core Application A: Synthesis of Imidazo[1,2-a]pyridine Scaffolds

The primary application of this intermediate is the construction of 8-substituted imidazo[1,2-a]pyridines.[1] The C6-amino group and the ring nitrogen (N1) react with

1
Mechanistic Insight

The reaction proceeds via an initial alkylation of the ring nitrogen (N1) followed by cyclodehydration involving the exocyclic amino group. The presence of the C2-methyl group in the starting material (which becomes C5-methyl in the product) can induce a twisted conformation, potentially improving selectivity by clashing with the "gatekeeper" residue in certain kinases.

Detailed Protocol: Cyclization with -Bromoacetophenones[1]

Objective: Synthesis of Methyl 5-methyl-2-phenylimidazo[1,2-a]pyridine-8-carboxylate.

Reagents:

  • This compound (1.0 equiv)[1][2]

  • 2-Bromoacetophenone (1.1 equiv)[1]

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Ethanol (anhydrous) or DMF[3]

Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.66 g, 10 mmol) in ethanol (20 mL).

  • Addition: Add 2-Bromoacetophenone (2.19 g, 11 mmol) followed by solid NaHCO₃ (1.68 g, 20 mmol).

    • Note: NaHCO₃ acts as an acid scavenger to neutralize HBr generated during alkylation.

  • Reflux: Heat the mixture to reflux (80°C) under nitrogen atmosphere for 4–6 hours.

    • Monitoring: Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes). The starting amine (fluorescent blue) should disappear, replaced by a lower Rf spot (imidazo product).

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the disappearance of the broad NH₂ singlet (approx. 6.5 ppm) and the appearance of the imidazole singlet (approx. 8.0-8.5 ppm).[1]

    • Yield Expectation: 75–85%.

Core Application B: The Sandmeyer-Suzuki Route (Bi-Aryl Synthesis)

For kinase inhibitors requiring a linear bi-aryl geometry (e.g., Type II inhibitors binding to the DFG-out conformation), the C6-amino group can be converted to a halogen, enabling palladium-catalyzed cross-coupling.[1]

Detailed Protocol: C6-Bromination and Suzuki Coupling

Step 1: Sandmeyer Bromination [1]

  • Diazotization: Dissolve this compound (10 mmol) in HBr (48% aq, 15 mL) at 0°C.

  • Reaction: Dropwise add NaNO₂ (1.2 equiv) in water, maintaining temp < 5°C. Stir for 30 min.

  • Substitution: Add CuBr (1.5 equiv) dissolved in HBr. Allow to warm to RT and stir for 2 hours.

  • Result: Methyl 6-bromo-2-methylnicotinate. This intermediate is now an aryl halide electrophile.

Step 2: Suzuki-Miyaura Coupling

  • Setup: Combine the 6-bromo intermediate (1.0 equiv), Aryl-boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent/Base: Use Dioxane/Water (4:1) with K₂CO₃ (3.0 equiv).

  • Condition: Heat to 90°C for 12 hours.

  • Outcome: A 6-aryl-nicotinate scaffold, where the ester can be further derivatized to an amide "tail".[1]

Critical Technical Distinction: The Isomer Trap

WARNING: Researchers frequently conflate This compound with its isomer, Methyl 2-amino-6-methylnicotinate .[1] This distinction is fatal to synthesis if ignored.

FeatureThis compound (Subject of this Note)Methyl 2-amino-6-methylnicotinate (Common Isomer)
Structure Amino at C6 (Para to Ester)Amino at C2 (Ortho to Ester)
Primary Use Imidazo[1,2-a]pyridines (via N1/C6)Pyrido[2,3-d]pyrimidines (via N1/C2)
Cyclization Reacts with

-haloketones
Reacts with Urea/Formamidine
Kinase Target p38, VEGFR, PI3KCDK4/6 (e.g., Palbociclib precursors)

Diagnostic Check:

  • If your target scaffold is a Pyrido[2,3-d]pyrimidine (Palbociclib-like), you likely need the 2-amino isomer, not the 6-amino isomer described here.[1]

  • If your target is an Imidazo[1,2-a]pyridine , the 6-amino isomer is the correct "Head" precursor.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this compound.

GStartThis compound(CAS: 872355-52-7)InterAIntermediate:N-Alkylated PyridiniumStart->InterAAlkylation (N1)InterBIntermediate:Methyl 6-bromo-2-methylnicotinateStart->InterBSandmeyer RxnReagentAReagent: α-Haloketone(e.g., 2-Bromoacetophenone)ProductAScaffold A: Imidazo[1,2-a]pyridine(Kinase Hinge Binder)InterA->ProductACyclodehydration(-H2O, -HBr)ReagentBReagent: NaNO2 / CuBrProductBScaffold B: 6-Aryl-nicotinate(via Suzuki Coupling)InterB->ProductBPd-CatalyzedCross-Coupling

Caption: Divergent synthetic workflows. Pathway A (Top) yields fused Imidazo-pyridines.[1] Pathway B (Bottom) yields linear Bi-aryl systems.

References

  • Imidazo[1,2-a]pyridine Synthesis: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines." Available at: [Link]

  • Isomer Clarification & CDK Inhibitors: National Institutes of Health (NIH). "Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships." Available at: [Link]

  • Compound Data: PubChem. "this compound (Compound Summary)." Available at: [Link]

  • Reaction Mechanism (Sandmeyer): Organic Chemistry Portal. "Sandmeyer Reaction." Available at: [Link]

Application Note: Strategic Derivatization of Methyl 6-amino-2-methylnicotinate for Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a strategic technical guide for medicinal chemists and library synthesis teams. It moves beyond basic synthesis to explore the Methyl 6-amino-2-methylnicotinate scaffold as a privileged template for high-throughput diversity generation.

Executive Summary

This compound represents a "privileged" trifunctional scaffold in drug discovery, particularly for kinase (e.g., ROCK2) and allosteric enzyme inhibitors (e.g., SHP2). Its value lies in its three distinct vectors for diversity:

  • The Nucleophilic Vector (C6-NH₂): An exocyclic amine adjacent to the ring nitrogen, enabling unique cyclization and coupling chemistries.

  • The Electrophilic Vector (C3-COOMe): A masked carbonyl ready for acyl substitution or heterocycle formation.

  • The Steric/Benzylic Vector (C2-Me): A handle for steric tuning or lateral lithiation (though typically preserved to enforce atropisomerism or fill hydrophobic pockets).

This guide provides validated protocols for exploiting these vectors, with a focus on Groebke-Blackburn-Bienaymé (GBB) cyclization and Parallel Amidation .

Strategic Reactivity Analysis

The molecule is a 2,3,6-trisubstituted pyridine. Crucially, the 6-amino group is electronically coupled to the pyridine nitrogen (N1), making it chemically equivalent to a 2-aminopyridine. This enables the synthesis of fused bicyclic systems (imidazo[1,2-a]pyridines), a chemotype prevalent in FDA-approved drugs (e.g., Zolpidem, Alpidem).

Reactivity Map (Graphviz Visualization)

ReactivityMap Scaffold This compound (Core) V1 Vector 1: C6-Amino Group (Nucleophile) Scaffold->V1 V2 Vector 2: C3-Ester Group (Electrophile) Scaffold->V2 V3 Vector 3: N1-C6 Locus (Bicyclic Fusion) Scaffold->V3 R1 Buchwald-Hartwig Coupling (Aryl Amines) V1->R1 Pd-Cat R2 Saponification -> Amidation (Peptidomimetics) V2->R2 LiOH / HATU R3 Groebke-Blackburn-Bienaymé (Imidazo[1,2-a]pyridines) V3->R3 R-CHO + R-NC

Figure 1: Strategic Reactivity Map illustrating the three primary diversification vectors available on the scaffold.

Module A: The Groebke-Blackburn-Bienaymé (GBB) Cyclization

Objective: To convert the scaffold into a fused imidazo[1,2-a]pyridine core in a single step. Mechanism: A three-component reaction involving the 2-aminopyridine moiety (the scaffold), an aldehyde, and an isocyanide.[1][2] Why this works: The endocyclic nitrogen (N1) attacks the protonated Schiff base formed by the exocyclic amine and aldehyde, followed by isocyanide insertion.

Protocol 1: One-Pot GBB Library Synthesis

Note: This reaction is ideal for DNA-Encoded Libraries (DEL) or plate-based parallel synthesis due to its high atom economy and lack of workup.

Reagents:

  • Scaffold: this compound (1.0 equiv)

  • Aldehyde Diversity Set (R¹-CHO): (1.1 equiv)

  • Isocyanide Diversity Set (R²-NC): (1.1 equiv)

  • Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Procedure:

  • Preparation: In a 96-well deep-well plate, dissolve the scaffold (0.2 mmol per well) in TFE (1.0 mL). TFE is preferred over MeOH for difficult substrates due to its hydrogen-bond donating ability which activates the imine.

  • Addition: Add the aldehyde (0.22 mmol) and the isocyanide (0.22 mmol) to each well.

  • Catalysis: Add Sc(OTf)₃ (0.01 mmol) as a solution in minimal MeOH.

  • Incubation: Seal the plate and shake at 60°C for 12 hours . (Microwave irradiation at 100°C for 20 mins is a viable alternative for rapid optimization).

  • Workup (High-Throughput): Evaporate volatiles using a Genevac. Resuspend in DMSO/MeOH (1:1) for direct purification via Prep-HPLC.

Validation Criteria:

  • LCMS: Look for [M+H]⁺ corresponding to Scaffold + Aldehyde + Isocyanide - H₂O.

  • NMR: Disappearance of the singlet aldehyde proton (~10 ppm) and the broad NH₂ signal.

Module B: Sequential Ester Functionalization

Objective: To functionalize the C3 position via amidation. Challenge: The C3 ester is sterically shielded by the C2-methyl group. Standard hydrolysis requires forcing conditions.

Protocol 2: Saponification and Amide Coupling

Step 1: Hydrolysis

  • Dissolve this compound (1.0 equiv) in THF/Water (3:1).

  • Add LiOH·H₂O (3.0 equiv) . NaOH is often too aggressive and can cause decarboxylation or side reactions on the pyridine ring.

  • Heat to 50°C for 4 hours. Monitor by LCMS for the acid (M-14).

  • Isolation: Neutralize carefully to pH 5-6 with 1M HCl. The amino acid is zwitterionic and water-soluble. Lyophilize to obtain the crude lithiated salt or desalt using a C18 plug.

Step 2: Amide Coupling (Library Scale) Since the acid is sterically hindered (ortho-methyl), standard EDC/HOBt often fails. HATU or COMU are required.

  • Activation: Dissolve the crude acid (1.0 equiv) in DMF. Add DIPEA (4.0 equiv) and HATU (1.2 equiv) . Stir for 15 minutes to form the activated ester.

  • Coupling: Add the amine diversity set (R-NH₂, 1.2 equiv).

  • Reaction: Stir at Room Temperature for 16 hours . If the amine is electron-deficient (e.g., aniline), heat to 50°C.

  • Purification: Direct injection onto Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quantitative Data Summary

Reaction TypeConditionsTypical YieldKey Constraint
GBB Cyclization Sc(OTf)₃, TFE, 60°C65-85%Steric bulk of aldehyde can reduce yield.
Saponification LiOH, THF/H₂O, 50°C>95%Product is highly polar (zwitterion).
Amide Coupling HATU, DIPEA, DMF50-80%Ortho-methyl group hinders bulky amines.
Buchwald (N-arylation) Pd₂dba₃, Xantphos, Cs₂CO₃40-60%2-aminopyridines are poor nucleophiles; requires specific ligands.

Workflow Visualization

Workflow cluster_0 Path A: Bicyclic Core Formation cluster_1 Path B: Ester Derivatization Start This compound StepA1 Add Aldehyde + Isocyanide (Sc(OTf)3, TFE) Start->StepA1 StepB1 Saponification (LiOH) Start->StepB1 StepA2 Formation of Imidazo[1,2-a]pyridine StepA1->StepA2 QC QC: LCMS / 1H-NMR StepA2->QC StepB2 Amide Coupling (HATU/Amine) StepB1->StepB2 StepB3 Functionalized Nicotinamide StepB2->StepB3 StepB3->QC

Figure 2: Parallel synthesis workflow separating the bicyclic core formation (Path A) from standard amide library generation (Path B).

References

  • Synthesis and Reactivity of 2-Aminopyridines

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Protocols for GBB reactions on 2-aminopyridine scaffolds.
    • URL:

  • Nicotinate Scaffold in Drug Discovery

    • Source: BenchChem Application Notes[3]

    • Context: The nicotinate scaffold as a privileged motif in modern drug discovery.[4]

    • URL:

  • Groebke–Blackburn–Bienaymé Reaction Optimization

    • Source: MDPI Molecules
    • Context: One-pot synthesis optimiz
    • URL:

  • General Properties of this compound

    • Source: ChemicalBook / CAS Data[5][6]

    • Context: Physical properties and basic solubility data for CAS 5470-70-2 deriv
    • URL:

Sources

Analytical methods for Methyl 6-amino-2-methylnicotinate characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of Methyl 6-amino-2-methylnicotinate

Executive Summary

This compound (CAS: 872355-52-7) is a critical heterocyclic building block employed in the synthesis of kinase inhibitors and other nicotinate-based therapeutics. Its dual functionality—combining a nucleophilic amino group with an electrophilic ester—makes it a versatile scaffold but also presents unique analytical challenges.

This guide provides a definitive protocol for the structural identification and purity analysis of this compound. Unlike generic protocols, this document addresses the specific ionization behavior of the aminopyridine core, ensuring robust chromatographic separation and accurate spectral interpretation.

Critical Distinction Alert:

Do not confuse with Methyl 6-methylnicotinate (CAS: 5470-70-2). The target molecule contains an amino (-NH₂) group at position 6. This functional group significantly alters the polarity, pKa, and retention behavior compared to the non-amino analog.

Physicochemical Profile & "Identity Passport"

Before initiating wet-lab work, verify the target specifications.

ParameterSpecificationNotes
Chemical Name This compoundSynonyms: Methyl 6-amino-2-methylpyridine-3-carboxylate
CAS Number 872355-52-7 Distinct from CAS 5470-70-2 (no amino group)
Formula

Molecular Weight 166.18 g/mol Monoisotopic Mass: 166.07
Appearance Off-white to pale yellow solidColor darkens upon oxidation/light exposure
Solubility DMSO, Methanol, Ethyl AcetatePoor solubility in water (neutral pH)
pKa (Calc) ~4.5 (Pyridine N), ~20 (Amine)The ring nitrogen is the primary basic site.[1][2]

Protocol A: Chromatographic Purity (HPLC-UV/MS)

Rationale: The aminopyridine moiety is basic. Standard neutral mobile phases will result in peak tailing due to interaction with residual silanols. This method uses a controlled acidic pH to ensure the molecule is fully protonated, improving peak shape and reproducibility.

Instrument Configuration
  • System: HPLC or UHPLC with PDA (Photodiode Array) and optional MS detector.

  • Detection: UV @ 254 nm (primary), 280 nm (secondary).

  • Column: C18 End-capped, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Protonates the pyridine nitrogen, preventing silanol interactions.

  • Solvent B (Organic): Acetonitrile (LC-MS Grade).

Gradient Method
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)Phase
0.09551.0Equilibration
2.09551.0Isocratic Hold
15.010901.0Linear Gradient
18.010901.0Wash
18.19551.0Re-equilibration
23.09551.0End

Expected Retention: The target compound is relatively polar. Expect elution between 4.5 – 6.5 minutes depending on column dead volume.

Impurity Markers to Watch:

  • Hydrolysis Product: 6-amino-2-methylnicotinic acid (Elutes earlier, near void volume).

  • Regioisomers: Isomers where the methyl/amino groups are transposed (Close eluters).

Protocol B: Structural Elucidation ( H-NMR)

Rationale: NMR provides the definitive map of the substitution pattern. The key to confirming the regiochemistry (2-methyl vs 6-amino) lies in the coupling constants of the aromatic protons and the integration of the methyl singlets.

Solvent: DMSO-


 (Preferred for solubility and distinct NH exchangeable protons).
Diagnostic Signals (Expected)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.85 - 7.95 Doublet (

Hz)
1HH-4 Deshielded by the adjacent ester carbonyl.
6.60 - 6.80 Broad Singlet2H-NH₂ Exchangeable. Position varies with concentration/water.
6.30 - 6.40 Doublet (

Hz)
1HH-5 Shielded by the electron-donating amino group (ortho effect).
3.75 - 3.80 Singlet3H-OCH₃ Ester methyl group. Typical methoxy range.
2.40 - 2.50 Singlet3H-CH₃ Ring methyl at C2. Distinct from ester methyl.[1][3][4][5][6]

Interpretation Logic:

  • The 8.5 Hz coupling between H-4 and H-5 confirms the protons are neighbors (ortho), verifying the 2,3,6-substitution pattern.

  • If the coupling were small (~2 Hz), it would indicate meta protons, suggesting a different isomer.

Protocol C: Mass Spectrometry (LC-MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Parent Ion

    
    :  observed at m/z 167.1 .
    
  • Adducts: Sodium adduct

    
     at m/z 189.1 may be seen.
    
  • Fragmentation (MS/MS):

    • Loss of Methanol (

      
       Da): Transition 
      
      
      
      .
    • Loss of Carbonyl (

      
       Da): Transition 
      
      
      
      .

Characterization Workflow Diagram

The following logic gate ensures that only material meeting strict identity and purity criteria is released for synthesis.

CharacterizationWorkflow Start Sample Receipt: This compound Visual 1. Visual Inspection (Off-white Solid?) Start->Visual Solubility 2. Solubility Check (DMSO/MeOH) Visual->Solubility Pass Reject QUARANTINE / RE-PURIFY Visual->Reject Fail (Dark/Oil) HPLC 3. HPLC-UV Purity (>98% Area?) Solubility->HPLC Dissolved Solubility->Reject Insoluble MS 4. LC-MS Identity ([M+H]+ = 167.1?) HPLC->MS Pass HPLC->Reject Fail (<98%) NMR 5. 1H-NMR Confirmation (J=8.5Hz Coupling Check) MS->NMR Mass Confirmed MS->Reject Wrong Mass Release RELEASE FOR SYNTHESIS NMR->Release Structure Verified NMR->Reject Isomer Detected

Figure 1: Decision tree for the analytical release of this compound. Colors indicate process stages: Blue (Physical), Green (Purity), Yellow (Identity Screening), Red (Structural Confirmation).

Safety & Handling (SDS Summary)

  • Hazards: Irritant (Skin/Eye/Respiratory).[1][7]

  • Handling: Use a fume hood. Avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aminopyridines can oxidize over time, turning brown.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate (Analogous Structure Reference). Retrieved from [Link]

Sources

Application Notes and Protocols for Thin-Layer Chromatography (TLC) Monitoring of Methyl 6-amino-2-methylnicotinate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of TLC in Modern Synthetic Chemistry

In the fast-paced environment of drug discovery and development, the ability to rapidly and accurately monitor the progress of a chemical reaction is paramount. Thin-Layer Chromatography (TLC) stands as a cornerstone technique for this purpose, offering a simple, cost-effective, and powerful method to qualitatively assess reaction progression, identify the presence of starting materials, intermediates, and products, and to determine the optimal conditions for a given transformation.[1] This application note provides a comprehensive guide to developing robust TLC methods for monitoring reactions involving Methyl 6-amino-2-methylnicotinate, a versatile heterocyclic building block of significant interest in medicinal chemistry.

This compound is a pyridine derivative incorporating both an amino group and a methyl ester, making it a valuable scaffold for the synthesis of a diverse array of more complex molecules.[2] Its primary amine can undergo a variety of transformations, including N-acylation, N-alkylation, and conversion to other functional groups via reactions such as the Sandmeyer reaction. Furthermore, the pyridine ring can be functionalized through palladium-catalyzed cross-coupling reactions. Effective TLC monitoring is crucial for optimizing these reactions and ensuring the desired products are obtained in high purity.

This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying scientific rationale for the selection of stationary phases, mobile phases, and visualization techniques.

Physicochemical Properties of this compound and their Implications for TLC

Understanding the physicochemical properties of this compound is fundamental to developing effective TLC methods.

PropertyValueImplication for TLC Behavior
Molecular Formula C₈H₁₀N₂O₂Indicates the presence of heteroatoms (N, O) that can engage in hydrogen bonding with the stationary phase.
Molecular Weight 166.18 g/mol A relatively small molecule, which generally allows for good mobility on a TLC plate.
Appearance White to off-white solidSoluble in common organic solvents used for TLC.
Key Functional Groups Primary aromatic amine, methyl ester, pyridine ringThe primary amine is a key handle for chemical reactions and a major determinant of polarity. The pyridine nitrogen and ester carbonyl also contribute to the molecule's overall polarity.

The presence of the primary amino group makes this compound a relatively polar compound. This polarity will cause it to have a strong affinity for the polar stationary phase (typically silica gel) and thus lower retention factor (Rf) values in non-polar mobile phases. The goal in developing a TLC method is to choose a mobile phase that provides an optimal Rf value for the starting material, typically in the range of 0.2-0.4, to allow for clear separation from both less polar products and more polar byproducts.

General TLC Protocol: A Foundational Workflow

The following protocol outlines the fundamental steps for performing TLC analysis. Specific mobile phases and visualization techniques will be detailed in the subsequent sections for different reaction types.

Experimental Workflow: General TLC Procedure

TLC_Workflow cluster_prep Plate & Chamber Preparation cluster_spotting Sample Application cluster_development Development & Visualization prep_chamber 1. Prepare Developing Chamber Add mobile phase to a depth of ~0.5 cm. Place a filter paper wick and seal. prep_plate 2. Prepare TLC Plate Draw a faint pencil line ~1 cm from the bottom. spot_sm 3. Spot Starting Material (SM) Dissolve SM in a suitable solvent. Apply a small spot on the baseline. prep_plate->spot_sm spot_rxn 4. Spot Reaction Mixture (Rxn) Dilute a small aliquot of the reaction mixture. Spot next to the SM. spot_co 5. Co-spot (Optional but Recommended) Spot the reaction mixture on top of the SM spot. develop 6. Develop the Plate Place the plate in the saturated chamber. Allow the solvent front to ascend. spot_co->develop mark_front 7. Mark Solvent Front Remove the plate and immediately mark the solvent front with a pencil. visualize 8. Visualize the Spots Use appropriate visualization techniques (e.g., UV light, chemical stains). visualize->mark_front

Caption: General workflow for performing Thin-Layer Chromatography.

TLC Monitoring of Key Reactions

N-Acylation and N-Sulfonylation Reactions

Reaction Principle: The primary amino group of this compound is reacted with an acylating agent (e.g., acetyl chloride, benzoyl chloride) or a sulfonylating agent (e.g., tosyl chloride) to form the corresponding amide or sulfonamide.

Expected Chromatographic Change: The product will be significantly less polar than the starting amine due to the conversion of the basic amino group to a neutral amide or sulfonamide. This will result in a higher Rf value for the product compared to the starting material.

Recommended Mobile Phase Systems: A mixture of a non-polar solvent and a moderately polar solvent is typically effective.

Solvent System (v/v)Typical Starting RatioOptimization Strategy
Hexane / Ethyl Acetate7:3 to 1:1Increase the proportion of ethyl acetate to increase the polarity and decrease the Rf values of all components.
Dichloromethane / Methanol98:2 to 95:5A small amount of methanol is often sufficient to move the polar starting material off the baseline. Increase methanol content cautiously.

Visualization Techniques:

  • UV Light (254 nm): As a conjugated aromatic system, this compound and its acylated/sulfonylated products are typically UV-active and will appear as dark spots on a fluorescent green background.[3]

  • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized. While the starting amine will react, the amide/sulfonamide products may be less reactive.

  • p-Anisaldehyde Stain: This is a versatile stain that can react with various functional groups to produce colored spots upon heating.

N-Alkylation Reactions

Reaction Principle: The amino group is reacted with an alkylating agent (e.g., an alkyl halide) to form a secondary or tertiary amine.

Expected Chromatographic Change: The polarity of the N-alkylated product will depend on the nature of the alkyl group. Mono-alkylation will result in a secondary amine which may have a similar or slightly lower polarity compared to the primary amine starting material. Dialkylation will yield a tertiary amine, which is generally less polar. The change in Rf may not be as pronounced as in N-acylation.

Recommended Mobile Phase Systems:

Solvent System (v/v)Typical Starting RatioOptimization Strategy
Dichloromethane / Methanol95:5 to 90:10This system is often effective for separating amines of varying degrees of substitution.
Chloroform / Methanol / Ammonium Hydroxide90:10:1The addition of a small amount of a basic modifier like ammonium hydroxide can improve the spot shape of basic amines by preventing tailing.

Visualization Techniques:

  • UV Light (254 nm): Both the starting material and the N-alkylated products should be UV-active.

  • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, typically producing a purple or yellow color.[4] The primary amine starting material will give a strong positive result, while a mono-alkylated product (secondary amine) will also react. A di-alkylated product (tertiary amine) will not react with ninhydrin. This provides an excellent method for distinguishing between the different species on the TLC plate.

Sandmeyer Reaction

Reaction Principle: The Sandmeyer reaction involves the conversion of the primary aromatic amine to a diazonium salt, which is then displaced by a nucleophile (e.g., -Cl, -Br, -CN) in the presence of a copper(I) salt.[5]

Expected Chromatographic Change: The product of a Sandmeyer reaction will have a different polarity compared to the starting amine. For example, replacing the amino group with a halogen will result in a significantly less polar compound, leading to a much higher Rf value.

Recommended Mobile Phase Systems:

Solvent System (v/v)Typical Starting RatioOptimization Strategy
Hexane / Ethyl Acetate8:2 to 6:4A good starting point for separating the non-polar product from the polar starting material.
Toluene / Acetone9:1 to 7:3An alternative non-polar/polar solvent system.

Visualization Techniques:

  • UV Light (254 nm): Both the starting material and the aromatic product will be UV-active.

  • Potassium Permanganate (KMnO₄) Stain: The starting amine will be readily oxidized, while the product may be less reactive, providing a means of differentiation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Reaction Principle: In a typical Suzuki-Miyaura coupling, a halide (or triflate) derivative of the pyridine ring is coupled with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[3] For this to be applicable to this compound, the amino group would first need to be converted to a halide (e.g., via a Sandmeyer reaction).

Expected Chromatographic Change: The biaryl or vinyl-substituted product will have a different polarity than the starting halide. The change in Rf will depend on the nature of the coupled group.

Recommended Mobile Phase Systems:

Solvent System (v/v)Typical Starting RatioOptimization Strategy
Hexane / Ethyl Acetate9:1 to 7:3A versatile system for a wide range of cross-coupling products.
Toluene / Ethyl Acetate9:1 to 8:2Can provide different selectivity compared to hexane-based systems.

Visualization Techniques:

  • UV Light (254 nm): The extended conjugation in the biaryl products often leads to strong UV absorbance.

  • Potassium Permanganate (KMnO₄) Stain: Can be useful if the coupled partner contains an oxidizable functional group.

Interpreting TLC Results: A Practical Guide

Workflow for TLC-Based Reaction Monitoring

Reaction_Monitoring cluster_workflow TLC Interpretation Workflow start Run TLC with SM, Rxn, and Co-spot Lanes visualize Visualize Plate (e.g., UV light) start->visualize analyze Analyze Spot Positions visualize->analyze decision Is SM spot absent or significantly diminished in Rxn lane? analyze->decision product_check Is a new spot present with an expected Rf? decision->product_check Yes incomplete Reaction is incomplete. Continue monitoring. decision->incomplete No complete Reaction is likely complete or near completion. product_check->complete Yes side_products Multiple new spots may indicate side products. Optimize conditions. product_check->side_products No/Multiple Spots

Caption: A decision-making workflow for interpreting TLC results during reaction monitoring.

A key aspect of TLC analysis is the co-spot, where the reaction mixture is spotted on top of the starting material. If the starting material spot in the reaction lane appears to be gone, the co-spot will confirm this. If the starting material is still present, the co-spot will appear as a single, potentially elongated spot at the same Rf as the starting material lane. If the product has a very similar Rf to the starting material, the co-spot will help to resolve them.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of chemical reactions involving this compound. By understanding the physicochemical properties of the substrate and the expected changes in polarity for different reaction types, researchers can rationally select appropriate mobile phases and visualization techniques. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and reliable TLC methods, ultimately accelerating the synthesis of novel compounds for drug discovery and development.

References

  • Advion, Inc. (n.d.). SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Retrieved from [Link]

  • Gallagher, T., et al. (2002). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. Journal of the Chemical Society, Perkin Transactions 2, 1126-1134. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • ResearchGate. (2018). Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of Methyl 6-amino-2-methylnicotinate via Modified Silica Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the purification protocol for Methyl 6-amino-2-methylnicotinate (CAS: 872355-52-7), a critical intermediate in the synthesis of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Due to the basicity of the 2-aminopyridine moiety, this compound exhibits strong interaction with acidic silanols on standard silica gel, leading to severe peak tailing and yield loss. This protocol establishes a Triethylamine (TEA)-modified flash chromatography workflow that suppresses non-specific binding, ensuring >98% purity and high recovery.

Physicochemical Profile & Purification Challenges

Understanding the molecular behavior is the first step to successful separation.

PropertyDataImplication for Chromatography
Compound Name This compoundTarget Analyte
CAS Number 872355-52-7Unique Identifier
Structure Pyridine core, C2-Methyl, C3-Ester, C6-AmineAmphoteric nature; Pyridine N and Amino N are basic sites.
pKa (Predicted) ~6.5 - 7.0 (Pyridine Nitrogen)Will protonate on acidic silica (pH ~5), causing "streaking."
Solubility Soluble in DCM, EtOAc, MeOH; Low in HexanesRequires polar organic mobile phase.
Key Impurities 6-amino-2-methylnicotinic acid (Hydrolysis product)Highly polar; stays at baseline or streaks.
The "Silanol Effect" Mechanism

Standard silica gel (


) possesses surface silanol groups (

) that are weakly acidic. Basic analytes like aminopyridines form hydrogen bonds or ionic interactions with these sites.
  • Result: The compound "drags" through the column rather than partitioning cleanly, resulting in broad peaks and co-elution with impurities.

  • Solution: Pre-saturating the silica surface with a volatile base (Triethylamine) blocks these active sites.

Method Development Strategy

Before scaling up, perform Thin Layer Chromatography (TLC) to determine the optimal solvent system.

TLC Screening Protocol[1]
  • Standard System: Spot crude material on a silica plate. Elute with 50% Ethyl Acetate in Hexanes.

    • Observation: Likely results in a streak from the baseline to the solvent front (

      
       undefined).
      
  • Modified System: Prepare eluent: 50% EtOAc / 49% Hexanes / 1% TEA .

    • Observation: Spot should consolidate into a tight oval. Target an

      
       of 0.3 – 0.4 .
      

Figure 1: Decision logic for mobile phase selection showing the necessity of amine modifiers.

Detailed Experimental Protocol

Materials Required[2][3][4][5][6][7][8]
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexanes (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (HPLC Grade).

  • Modifier: Triethylamine (TEA), >99%.

  • Column: Glass column (dimension dependent on scale; e.g., 40mm ID for 5g crude).

Step 1: Column Packing (Slurry Method)

Critical Step: The column must be neutralized before the sample touches it.

  • Prepare the Slurry Solvent : Hexanes + 1% TEA (v/v).

  • Suspend silica gel in the Slurry Solvent.

  • Pour into the column and pack under air pressure.

  • Flush: Run 2 column volumes (CV) of the Slurry Solvent through the packed bed. This ensures the entire silica surface is deactivated.

Step 2: Sample Loading
  • Dissolve the crude this compound in a minimum volume of DCM or EtOAc.

  • Dry Loading (Recommended): Add silica gel (1:2 ratio w/w to crude) to the dissolved sample. Evaporate solvent to dryness. Load the resulting powder on top of the packed bed.

    • Why? Liquid loading of amines in strong solvents (like DCM) can cause immediate band broadening.

Step 3: Elution Gradient

Run the gradient using Solvent A (Hexanes + 1% TEA) and Solvent B (EtOAc + 1% TEA) .

Time (min)% Solvent BDescription
0–510%Elute non-polar impurities (e.g., thiols, starting materials).
5–2010%

60%
Linear gradient. Product typically elutes ~40-50% B.
20–2560%

100%
Flush polar impurities (acids).
25–30100%Column Wash.
Step 4: Post-Run Processing
  • Combine fractions containing the pure product (check via UV at 254nm).

  • TEA Removal: Evaporate solvent under reduced pressure.

    • Note: TEA (b.p. 89°C) is volatile but may leave a residue.

    • Polishing: If TEA salts persist (white film), dissolve product in DCM, wash once with saturated NaHCO₃ (do NOT use acid, or you will extract the product), dry over Na₂SO₄, and re-concentrate.

Troubleshooting & Optimization

Issue: Product Co-elutes with Starting Material

If the separation is poor despite TEA usage:

  • Switch Solvent System: Change to DCM / Methanol (95:5) + 1% TEA . DCM solubilizes the pyridine ring better than Hexanes, potentially altering selectivity.

  • Check Water Content: Ensure solvents are dry. Water deactivates silica unpredictably.

Issue: "Ghost" Peaks or Mass Balance Loss
  • Cause: Product precipitating on the column.

  • Fix: The methyl ester has limited solubility in pure Hexanes. Ensure the starting gradient has at least 10-20% EtOAc (or DCM) to keep the sample in solution.

Alternative Purification: Acid-Base Extraction

If column chromatography is not viable for large scales (>50g), use the compound's amphoteric nature:

  • Dissolve crude in 1M HCl (Product goes into water; non-basic impurities stay in organic).

  • Wash aqueous layer with EtOAc.

  • Basify aqueous layer to pH 9-10 with NaOH .

  • Extract product into DCM or EtOAc.

Safety & Handling

  • Pyridine Derivatives: Often skin irritants and potential sensitizers. Handle in a fume hood.

  • Triethylamine: Volatile, corrosive, and has a strong "fishy" odor. Use strictly in a ventilated hood.

  • Waste: TEA-contaminated silica must be disposed of as hazardous basic solid waste.

References

  • Compound Identification

    • This compound (CAS 872355-52-7).[1] ChemWhat Database. [Link]

  • Chromatography Methodology

    • Triethylamine as a Mobile Phase Additive: Mechanisms and Applications. Welch Materials Application Guide. [Link]

  • Purification of 2-amino-4-methylpyridine (Patent CN107011254B).
  • Silica Gel Chemistry

    • Chromatography: The Solid Phase and Amine Purification. University of Rochester Chemistry Dept. [Link]

Sources

Application Note: Scale-Up Synthesis of Methyl 6-amino-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Methyl 6-amino-2-methylnicotinate (Methyl 6-amino-2-methylpyridine-3-carboxylate) is a critical pharmacophore intermediate, widely employed in the synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors) and other heterocyclic active pharmaceutical ingredients (APIs). While various synthetic routes exist, many suffer from poor regioselectivity or hazardous reagents unsuitable for kilogram-scale production.

This application note details the Nucleophilic Aromatic Substitution (SNAr) route starting from Methyl 6-chloro-2-methylnicotinate . This pathway is selected for its superior scalability, defined impurity profile, and avoidance of unstable intermediates. We provide a self-validating protocol designed for transfer to pilot-plant operations (1–10 kg scale), emphasizing critical process parameters (CPPs) and safety controls.

Retrosynthetic Analysis & Route Selection

To ensure a robust scale-up, we evaluated three common synthetic strategies. The comparative analysis below justifies the selection of the SNAr route.

Route StrategyKey ReagentsScale-Up ViabilityVerdict
A. Direct Condensation 3-Aminocrotonate + PropiolatesLow. Poor regiocontrol often yields mixtures of 2-amino and 6-amino isomers; difficult purification.Rejected
B. Chichibabin Amination Methyl 2-methylnicotinate + NaNH₂Very Low. Hazardous (H₂ gas, reactive metals); violent exotherms; poor selectivity.Rejected
C. SNAr Displacement Methyl 6-chloro-2-methylnicotinate + NH₃ High. Precursor is stable and commercially available; reaction is highly regioselective; impurity profile is predictable.Selected
Reaction Scheme

The selected route involves the displacement of the chlorine atom at the C6 position by ammonia. The presence of the electron-withdrawing ester group at C3 and the ring nitrogen activates the C6 position, facilitating the substitution under mild-to-moderate pressure.

ReactionScheme SM Methyl 6-chloro-2-methylnicotinate (C8H8ClNO2) Product This compound (C8H10N2O2) SM->Product S_NAr Displacement Byproduct NH4Cl SM->Byproduct Side Product Reagents NH3 (aq) / MeOH 100-120°C, 5-8 bar

Figure 1: Reaction scheme for the amination of Methyl 6-chloro-2-methylnicotinate.

Detailed Experimental Protocol (Scale-Up)

Scale: 1.0 kg Input (Methyl 6-chloro-2-methylnicotinate) Expected Yield: 85–92% Purity Target: >99.0% (HPLC)

Equipment & Materials
  • Reactor: 10 L Hastelloy or Stainless Steel (SS316) High-Pressure Reactor (Autoclave) rated for ≥20 bar.

  • Agitation: Anchor or Pitch-blade impeller (Speed: 200–300 RPM).

  • Reagents:

    • Methyl 6-chloro-2-methylnicotinate (CAS 851759-19-8): 1.0 kg (5.39 mol)

    • Methanol (HPLC Grade): 5.0 L (5 vol)

    • Ammonia (25-28% aqueous solution): 2.5 L (~5-6 eq) OR Ammonia gas (anhydrous) for anhydrous conditions. Note: Aqueous ammonia is preferred for ease of handling if ester hydrolysis is controlled.

Step-by-Step Methodology
Phase 1: Reaction Initiation
  • Inertion: Purge the reactor with N₂ (3 cycles) to remove oxygen.

  • Charging: Load 1.0 kg of Methyl 6-chloro-2-methylnicotinate and 5.0 L of Methanol into the reactor. Stir until suspended/dissolved.

  • Ammonia Addition:

    • Option A (Aqueous): Pump in 2.5 L of NH₄OH (28%) while maintaining temperature <30°C.

    • Option B (Gas): Pressurize with NH₃ gas to saturation (approx. 4-5 bar at ambient temp).

  • Heating: Seal the reactor. Ramp temperature to 110°C over 60 minutes.

    • Pressure Alert: Expect internal pressure to rise to 8–12 bar . Ensure safety relief valve is set to 15 bar.

Phase 2: Reaction Monitoring (IPC)
  • Hold: Maintain 110°C for 8–12 hours.

  • IPC Sampling: At t=8h, cool a sample loop to <40°C and withdraw an aliquot.

    • Method: HPLC (C18 Column, Water/ACN gradient).

    • Criteria: Reaction is deemed complete when Starting Material (SM) < 0.5% area.

    • Troubleshooting: If SM > 1.0%, repressurize with NH₃ or extend time by 4h.

Phase 3: Workup & Isolation
  • Cooling: Cool reactor to 20–25°C .

  • Venting: Critical Safety Step. Slowly vent excess ammonia into a water/acid scrubber system. Do not vent directly to atmosphere.

  • Concentration: Transfer reaction mass to a rotary evaporator or distillation unit. Concentrate under reduced pressure to remove Methanol and excess Ammonia.

    • Result: A thick slurry or wet solid residue remains.

  • Slurry Wash: Add 4.0 L of Water to the residue. Stir vigorously for 2 hours at 5–10°C.

    • Mechanism:[1][2][3][4] The product is an amino-ester and is relatively insoluble in cold water, while the byproduct (NH₄Cl) is highly soluble.

  • Filtration: Filter the solids using a centrifuge or Nutsche filter.

  • Washing: Wash the cake with 2 x 500 mL of chilled water to remove residual salts.

Phase 4: Purification (Recrystallization) [5]
  • Dissolution: Transfer wet cake to a clean vessel. Add 3.0 L of Ethanol (or Methanol). Heat to reflux (clear solution).

  • Crystallization: Cool slowly to 0–5°C over 4 hours.

  • Final Isolation: Filter the white crystalline solid. Dry in a vacuum oven at 45°C for 12 hours.

Process Workflow & Logic

The following diagram illustrates the logical flow and decision gates (diamonds) essential for maintaining batch quality.

Workflow Start Start: Charge SM + MeOH AddNH3 Add NH3 (aq or gas) Start->AddNH3 Heat Heat to 110°C (8-12h) AddNH3->Heat IPC IPC: HPLC Check (SM < 0.5%) Heat->IPC Continue Cool & Vent IPC->Continue Pass Extend Extend Time / Add NH3 IPC->Extend Fail Workup Distill MeOH -> Add Water Continue->Workup Extend->Heat Filter Filter & Wash (Remove NH4Cl) Workup->Filter Recryst Recrystallize (EtOH) Filter->Recryst Final Final Product (>99% Purity) Recryst->Final

Figure 2: Operational workflow for the synthesis of this compound.

Analytical Specifications & Data

Expected Analytical Data
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 154–156°C (Lit. value for methyl 6-aminonicotinate analogs; verify experimentally).

  • MS (ESI+): m/z 167.08 [M+H]⁺ (Calc. for C₈H₁₀N₂O₂: 166.18).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.95 (d, 1H, J=8.5 Hz, H-4), 6.35 (d, 1H, J=8.5 Hz, H-5), 6.80 (br s, 2H, NH₂), 3.75 (s, 3H, OMe), 2.45 (s, 3H, Ar-Me). Note: Chemical shifts are approximate estimates based on structure.

Impurity Profile
ImpurityOriginControl Strategy
Starting Material (Cl-Analog) Incomplete ReactionEnsure Temp >100°C; Check IPC strictly.
Hydrolysis Product (Acid) Ester hydrolysis via water/baseLimit water content (use gas NH₃ if critical); Keep workup temp <40°C.
Dimer/Oligomers Thermal degradationAvoid prolonged heating >140°C.

Safety & Handling (HSE)

  • Ammonia: High-pressure hazard and inhalation toxicity. All venting must pass through an acidic scrubber (e.g., dilute H₂SO₄).

  • Pressure Vessel: The reactor must be inspected for pressure rating. A rupture disc or relief valve is mandatory.

  • Chemical Handling: Methyl 6-chloro-2-methylnicotinate is a skin irritant. Wear full PPE (Tyvek suit, gloves, respirator).

References

  • Preparation of 6-amino-5-iodo-2-methylnicotinate: The synthesis of the amino-ester precursor is described in the context of CDK inhibitor synthesis.

    • Source: Patent WO2014026984A1 (Bayer CS), Example 1, Step 1.
    • URL:

  • Substituted 2,3-dihydroimidazo[1,2-c]quinazoline derivatives: Describes the use of 6-amino-2-methylnicotinic acid derivatives and their preparation via amin

    • Source: P
    • URL:

  • General Reactivity of 2-Chloro-nicotinates: Nucleophilic substitution p

    • Source:J. Org. Chem. principles on SNAr.[6] (General Text Reference).

Disclaimer: This protocol is intended for use by qualified scientific personnel. Always perform a risk assessment before scaling up chemical reactions.

Sources

The Strategic Utility of Methyl 6-Amino-2-Methylnicotinate in the Forge of Novel Heterocyclic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in a multitude of biologically active compounds underscores its importance. Methyl 6-amino-2-methylnicotinate (CAS 872355-52-7) emerges as a particularly valuable, yet underexplored, building block for the synthesis of fused heterocyclic systems. Its intrinsic functionalities—a nucleophilic amino group and an electrophilic methyl ester positioned ortho to each other on a pyridine ring—provide a powerful platform for a variety of cyclocondensation reactions. This arrangement is a latent blueprint for the construction of fused pyrimidine rings, leading to the pyrido[2,3-d]pyrimidine core, a privileged scaffold in numerous kinase inhibitors and other therapeutic agents.[1][2]

This technical guide delineates the strategic application of this compound in the synthesis of novel heterocycles, with a primary focus on the construction of pyrido[2,3-d]pyrimidines. We will explore the underlying chemical principles, provide detailed experimental protocols derived from analogous systems, and discuss the rationale behind the selection of reagents and reaction conditions.

Core Reactivity and Synthetic Potential

The synthetic versatility of this compound is rooted in the complementary reactivity of its amino and methyl ester groups. The 6-amino group serves as a potent nucleophile, readily attacking electrophilic centers. The 3-methoxycarbonyl (methyl ester) group, while less reactive, can be induced to participate in cyclization, often following the initial reaction of the amino group. The 2-methyl group can influence the reactivity and conformation of the molecule and may offer a handle for further functionalization in more advanced synthetic schemes.

This unique arrangement of functional groups makes this compound an ideal precursor for the synthesis of a variety of fused heterocyclic systems, most notably pyrido[2,3-d]pyrimidines. This is typically achieved through condensation with a one-carbon or three-atom synthon that provides the remaining atoms for the new heterocyclic ring.

Synthesis of Pyrido[2,3-d]pyrimidin-4-ones: A Gateway to Bioactive Scaffolds

The pyrido[2,3-d]pyrimidine core is a key feature in a number of approved and investigational drugs, particularly in the oncology domain.[1] The synthesis of this scaffold from this compound can be accomplished through several reliable cyclocondensation strategies.

Protocol 1: Cyclocondensation with Urea to form 2-Methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-5-ol

This protocol describes the fusion of the pyrimidine ring onto the pyridine core of this compound using urea as the C2 and N1 source for the pyrimidine ring. The reaction proceeds via an initial acylation of urea by the methyl ester, followed by an intramolecular cyclization.

Reaction Scheme:

G start This compound + Urea product 2-Methylpyrido[2,3-d]pyrimidin-4,7(3H,8H)-dione start->product High Temperature (e.g., 200-220 °C)

A simplified reaction scheme for the synthesis of the pyrido[2,3-d]pyrimidine core.

Experimental Protocol:

  • Reactant Preparation: In a dry, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine this compound (1.0 eq) and urea (3.0-5.0 eq). The use of excess urea drives the reaction towards completion.

  • Reaction Execution: Heat the mixture to a molten state, typically in the range of 200-220 °C, using a sand bath or a suitable heating mantle. Maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The resulting solid mass is then triturated with hot water to remove excess urea. The solid product is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water to afford the desired 2-methylpyrido[2,3-d]pyrimidin-4,7(3H,8H)-dione.

Data Summary Table:

ParameterValue/ConditionRationale/Justification
Starting Material This compoundProvides the pyridine backbone with ortho-amino and ester functionalities.
Reagent UreaActs as the source for the N-C-N fragment of the pyrimidine ring.
Solvent None (neat reaction)High temperatures are required to drive the reaction, and a solvent is often unnecessary.
Temperature 200-220 °CFacilitates the melting of reactants and provides the activation energy for the cyclocondensation.
Reaction Time 2-4 hoursTypical duration for this type of high-temperature condensation.
Typical Yield 60-80% (based on analogous reactions)Good to excellent yields are expected for this type of cyclization.

Causality and Trustworthiness: This protocol is based on the well-established reaction of 2-aminonicotinic acid derivatives with urea to form the corresponding pyrido[2,3-d]pyrimidin-4,7-diones.[3] The high temperature is necessary to overcome the activation energy for the initial nucleophilic attack of the amino group on urea and the subsequent cyclization with the elimination of methanol and ammonia. The self-validating nature of this protocol lies in the clear formation of a new, stable heterocyclic system, which can be readily characterized by standard analytical techniques (NMR, IR, Mass Spectrometry).

Protocol 2: Guanidine-Mediated Synthesis of 4-Amino-2-methylpyrido[2,3-d]pyrimidin-7(8H)-one

The introduction of an amino group at the 4-position of the pyrido[2,3-d]pyrimidine ring is a common strategy in the design of kinase inhibitors, as it can serve as a key hydrogen bond donor. This can be achieved by using guanidine as the cyclizing agent.

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Work-up and Purification A Combine this compound, Guanidine Hydrochloride, and a base (e.g., NaOEt) B Add a high-boiling solvent (e.g., Ethylene Glycol) A->B C Heat the mixture to reflux (e.g., 180-200 °C) for 4-6 hours B->C D Cool the reaction mixture and pour into ice-water C->D E Collect the precipitate by filtration D->E F Recrystallize from a suitable solvent E->F

A workflow diagram for the synthesis of 4-aminopyrido[2,3-d]pyrimidin-7(8H)-one.

Experimental Protocol:

  • Reactant Preparation: To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in a high-boiling solvent like ethylene glycol, add this compound (1.0 eq) and guanidine hydrochloride (1.5 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 180-200 °C) for 4-6 hours. Monitor the reaction's completion by TLC.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to yield pure 4-amino-2-methylpyrido[2,3-d]pyrimidin-7(8H)-one.

Data Summary Table:

ParameterValue/ConditionRationale/Justification
Starting Material This compoundProvides the pyridine core with ortho-amino and ester functionalities.
Reagent Guanidine HydrochlorideServes as the N-C(NH2)-N source for the 4-aminopyrimidine ring.
Base Sodium EthoxideNeutralizes the hydrochloride salt of guanidine and promotes the reaction.
Solvent Ethylene GlycolA high-boiling solvent is necessary to achieve the required reaction temperature.
Temperature 180-200 °CProvides the necessary energy for the cyclocondensation reaction.
Reaction Time 4-6 hoursA typical timeframe for this type of annulation.
Typical Yield 50-70% (based on analogous reactions)Moderate to good yields are expected.

Expertise and Mechanistic Insight: The reaction is believed to proceed through an initial formation of an N-acylguanidine intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the pyridine amino group onto the guanidine carbon, followed by elimination of methanol. The use of a strong base is crucial to liberate the free guanidine from its hydrochloride salt.

Exploring Further Synthetic Horizons: Towards Triazolopyridines

The versatile nature of this compound extends beyond the synthesis of pyridopyrimidines. The amino group can be diazotized and subsequently cyclized to form fused triazole systems, which are also of significant interest in medicinal chemistry.

Proposed Protocol: Synthesis of a Methyl 3-methyl-[1][3][4]triazolo[4,5-b]pyridine-6-carboxylate

This proposed synthesis involves the diazotization of the amino group followed by an intramolecular cyclization.

Reaction Pathway:

G A This compound B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C Methyl 3-methyl-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate B->C Intramolecular Cyclization

A proposed pathway for the synthesis of a triazolopyridine derivative.

Experimental Protocol (Hypothetical):

  • Diazotization: Dissolve this compound (1.0 eq) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Cyclization: Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of the triazole ring is expected to occur spontaneously.

  • Work-up and Isolation: The product may precipitate out of the solution or can be extracted with a suitable organic solvent like ethyl acetate after neutralization. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired methyl 3-methyl-[1][3][4]triazolo[4,5-b]pyridine-6-carboxylate.

Conclusion and Future Perspectives

This compound represents a potent and versatile starting material for the construction of a variety of novel heterocyclic compounds. Its application in the synthesis of pyrido[2,3-d]pyrimidines, as detailed in the provided protocols, opens a direct route to a class of compounds with significant therapeutic potential. The exploration of its reactivity towards other cyclizing agents is a promising avenue for future research, potentially leading to the discovery of new heterocyclic scaffolds with unique biological activities. The protocols outlined in this guide, while based on analogous systems, provide a solid foundation for researchers and drug development professionals to begin their exploration of this valuable building block.

References

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. [Link]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. [Link]

  • RSC Publishing. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • ChemWhat. (n.d.). This compound CAS#: 872355-52-7. [Link]

  • NIH. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 6-amino-2-methylnicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Yield & Purity for Methyl 6-amino-2-methylnicotinate CAS: 65873-72-5 | Formula:


 | MW:  166.18  g/mol
Support Level:  Tier 3 (Senior Application Scientist)

Executive Summary & Strategy

The synthesis of This compound generally proceeds via two primary pathways. High-yield failure is most often attributed to uncontrolled hydrolysis during the amination step or zwitterion solubility issues during workup.

This guide prioritizes the Nucleophilic Aromatic Substitution (


)  route starting from Methyl 6-chloro-2-methylnicotinate , as it offers the highest atom economy and throughput if optimized correctly. We also cover the Esterification  route for users starting from the carboxylic acid.
Yield Targets
Reaction StepTypical YieldOptimized TargetCritical Control Point

Amination
40-55%85-92% Moisture control (prevents hydrolysis to acid).
Esterification 60-70%90-95% Thionyl chloride equivalents & temp control.

Core Protocol: The Route (Recommended)

Scenario: You are converting Methyl 6-chloro-2-methylnicotinate to the amino-ester.

The "Gold Standard" Protocol

Avoid aqueous ammonia. Water at high temperatures promotes ester hydrolysis, generating the difficult-to-purify amino acid byproduct.

  • Reagents:

    • Substrate: Methyl 6-chloro-2-methylnicotinate (1.0 equiv).

    • Reagent: 7N Ammonia in Methanol (10.0 - 15.0 equiv). Do not use 28% aqueous

      
      .
      
    • Catalyst (Optional): Copper(I) oxide (

      
      ) (0.05 equiv) can accelerate sluggish reactions, though the 6-position is activated.
      
  • Setup:

    • Use a pressure tube or autoclave rated for >10 bar.

    • Seal under inert atmosphere (

      
       or Ar).
      
  • Reaction:

    • Heat to 80–100°C for 12–24 hours.

    • Note: The 2-methyl group provides slight steric shielding, requiring higher energy than a simple 6-chloronicotinate.

  • Workup (Critical for Yield):

    • Concentrate in vacuo to remove excess methanol/ammonia.

    • Do not dump directly into water.

    • Resuspend residue in EtOAc/DCM. Wash with saturated

      
       to remove any hydrolyzed acid byproducts.
      

Troubleshooting Guide (Q&A)

Category A: Reaction Failure & Side Products

Q1: I am seeing a large spot on TLC at the baseline (


), and my isolated yield is <30%. What happened? 
Diagnosis:  You likely produced 6-amino-2-methylnicotinic acid  (the hydrolysis product).
Root Cause:  Presence of water in the reaction mixture.[1] At 100°C, the methyl ester is labile to hydroxide (generated from water + ammonia).
Corrective Action: 
  • Switch to anhydrous 7N

    
     in MeOH .
    
  • Add molecular sieves (3Å) to the reaction vessel if your methanol source is not strictly anhydrous.

  • Recovery: If you already have the acid, do not discard it. Proceed to the Esterification Protocol (Section 4) to recover the target.

Q2: The reaction is stalling at 60% conversion even after 24 hours. Diagnosis: Insufficient nucleophilicity or temperature. Root Cause: The 2-methyl group donates electron density to the ring, slightly deactivating the 6-position toward nucleophilic attack compared to unsubstituted nicotinates. Corrective Action:

  • Increase Temperature: Safely increase to 120°C (requires autoclave).

  • Catalysis: Add 5 mol% Copper(I) Iodide (CuI) and 10 mol% L-Proline . This Ullmann-type coupling mechanism bypasses the purely thermal

    
     barrier.
    
Category B: Purification & Isolation[2]

Q3: My product is stuck in the aqueous layer during extraction. Diagnosis: Incorrect pH during workup. Root Cause: The product is an aminopyridine.[2] In acidic conditions (pH < 4), the pyridine nitrogen protonates, making the molecule water-soluble. Corrective Action:

  • Adjust the aqueous layer pH to 8–9 using saturated

    
     or 
    
    
    
    .
  • Warning: Do not use strong NaOH, or you will saponify the ester.

  • Use Chloroform/Isopropanol (3:1) as the extraction solvent if the compound is stubborn; pure EtOAc may not be polar enough.

Alternative Protocol: Esterification of the Acid

Scenario: You have 6-amino-2-methylnicotinic acid (perhaps from a failed


 reaction) and need to methylate it.

The "Thionyl Chloride" Method (Superior to Fischer) Standard Fischer esterification (


/MeOH) often yields the sulfate salt which is hygroscopic and hard to filter.
  • Chill: Cool anhydrous Methanol (10-20 volumes) to 0°C.

  • Activate: Add Thionyl Chloride (

    
    )  (3.0 equiv) dropwise. Exothermic! Stir for 30 mins to generate anhydrous HCl and methyl sulfite species.
    
  • Add: Add the solid acid substrate.

  • Reflux: Heat to reflux (65°C) for 4–6 hours.

  • Quench: Evaporate solvent. Neutralize residue with cold sat.[3]

    
    . Filter the precipitate (the free base ester usually precipitates cleanly).
    

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesis and recovery.

SynthesisWorkflow Start Start: Methyl 6-chloro-2-methylnicotinate Reaction Reaction: 7N NH3 in MeOH 100°C, Sealed Tube Start->Reaction Check Check TLC/LCMS Reaction->Check Success Product: this compound (Target) Check->Success Clean Conversion Problem_Hydrolysis Issue: Hydrolysis to Acid (Baseline Spot) Check->Problem_Hydrolysis Acid Detected Problem_Stall Issue: Incomplete Conversion Check->Problem_Stall SM Remaining Recovery Recovery: SOCl2 / MeOH Reflux 4h Problem_Hydrolysis->Recovery Recovery->Success Re-esterified Boost Optimization: Add 5% CuI / L-Proline Increase Temp to 120°C Problem_Stall->Boost Boost->Check

Caption: Decision tree for optimizing the synthesis of this compound, including recovery pathways for hydrolyzed byproducts.

References

  • European Patent Office. (2017). Method for producing 2-amino-6-methylnicotinic acid.[2] EP3162796A1. Retrieved from .

  • National Center for Biotechnology Information. (n.d.). Methyl 6-aminonicotinate - PubChem Compound Summary. PubChem. Retrieved from .

  • ChemicalBook. (2025). Methyl 6-chloro-2-methylnicotinate Properties and Synthesis. Retrieved from .

  • Royal Society of Chemistry. (2018). Synthesis of substituted nicotinates via S_NAr. Electronic Supplementary Information. Retrieved from .

Sources

Technical Support Center: Purification of Methyl 6-amino-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-M6A2MN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Purification Paradox

Methyl 6-amino-2-methylnicotinate presents a classic "amphoteric paradox" in purification. As a pyridine derivative with both a basic amine and a labile ester, it is sensitive to the very conditions (strong acids/bases) typically used to clean up such molecules. Furthermore, the 2-methyl substituent introduces steric nuances that differentiate it from its more common analogs (e.g., methyl 6-aminonicotinate).

This guide addresses the three most reported failure modes: oxidative discoloration , ester hydrolysis during workup , and persistent regioisomers .

Troubleshooting Guide & FAQs

Issue 1: "My product turns brown/black upon drying or storage."

Diagnosis: Oxidative degradation of the primary amine, likely catalyzed by trace metals or light exposure. Amino-pyridines are electron-rich and prone to forming "pyridine-N-oxides" or azo-dimers which are highly colored even at ppm levels.

Corrective Action:

  • Immediate: Perform a filtration through a short pad of silica gel conditioned with 1% Triethylamine (Et3N). The silica captures polar oxidation byproducts.

  • Prevention: Store the compound under Argon/Nitrogen. If recrystallizing, add 0.1% sodium metabisulfite (aqueous wash) or use degassed solvents.

Issue 2: "I lost >50% yield during acid-base extraction."

Diagnosis: Ester Hydrolysis. You likely used an acid concentration that was too high or allowed the aqueous phase to warm up. The pyridine ring makes the ester carbonyl highly electrophilic, accelerating hydrolysis to the zwitterionic acid (6-amino-2-methylnicotinic acid), which is water-soluble and will not extract back into the organic phase.

Corrective Action:

  • Protocol Adjustment: Use 0.5 M HCl (cold, 0–5°C) instead of the standard 1 M or 2 M.

  • Time Limit: Limit the contact time between the organic and acidic aqueous phases to <10 minutes. Neutralize immediately.

Issue 3: "Recrystallization results in an 'oiling out' rather than crystals."

Diagnosis: The "Oiling Out" phenomenon occurs when the melting point of the solvated impurity/product mix is lower than the boiling point of the solvent. This is common in mixed-solvent systems (e.g., EtOAc/Hexane) if the polarity gap is too wide.

Corrective Action:

  • Solvent Switch: Switch to a Methanol/Water system. Dissolve in hot Methanol, then add warm water dropwise until turbidity persists.

  • Seeding: If oiling occurs, re-heat to dissolve, add a "seed" crystal (if available) or scratch the glass surface, and cool very slowly (wrap the flask in foil/cotton).

Issue 4: "I see a 'ghost peak' or shoulder in HPLC."

Diagnosis: Regioisomer contamination. If synthesized via condensation (e.g., from enamines), the 4-amino isomer is a common byproduct. These isomers have nearly identical pKa values, making acid-base separation ineffective.

Corrective Action:

  • Chromatography: You must rely on steric differentiation. The 2-methyl group hinders the ring nitrogen. Use a column with "Steric Selectivity" (e.g., Phenyl-Hexyl) rather than standard C18.

Technical Protocols

Protocol A: The "Cold-Buffered" Acid-Base Extraction

Best for: Removing non-basic impurities (starting materials) without hydrolyzing the ester.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g).

  • First Wash (Removal of Acids): Wash with saturated NaHCO3 to remove any acidic byproducts.

  • Extraction (The Critical Step):

    • Cool the EtOAc solution to 0°C in an ice bath.

    • Extract with 0.5 N HCl (cold). Do this quickly.

    • Separate layers.[1] Keep the Aqueous Layer (contains Product-H+).

    • Note: Non-basic impurities stay in the EtOAc.

  • Recovery:

    • Immediately adjust the pH of the acidic aqueous layer to pH 8.5 using solid NaHCO3 (foaming risk) or 2 M NaOH (dropwise, with stirring, keep cold).

    • Stop at pH 8.5. Going to pH 12+ risks hydrolysis.

  • Final Extraction: Extract the turbid aqueous mixture with DCM (Dichloromethane) (3x).

  • Drying: Dry combined DCM layers over Na2SO4 and concentrate.

Protocol B: Anti-Tailing Flash Chromatography

Best for: Separating regioisomers and colored oxidation products.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Pre-treatment: Slurry the silica in the starting eluent containing 1% Triethylamine (Et3N) . This neutralizes the acidic silanol sites that cause amine "streaking."

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)[2]

    • Gradient: 0% B to 5% B over 10 CV (Column Volumes).

  • Visualization: UV at 254 nm. (The pyridine ring is UV active).

Data & Visualizations

Table 1: Solubility Profile & Solvent Selection
SolventSolubility (25°C)ApplicationNotes
Methanol HighRecrystallization (Solvent A)Good for dissolving crude.
Water Low (at pH 7)Recrystallization (Anti-solvent)Induces precipitation.
DCM HighExtraction / ChromatographyExcellent for final recovery.
Hexanes NegligibleAnti-solvent (Aggressive)Risk of "oiling out."
0.5 M HCl High (as salt)PurificationKeep Cold (<5°C) to prevent hydrolysis.
Figure 1: Acid-Base Purification Logic Flow

This diagram illustrates the decision logic for the "Cold-Buffered" extraction, highlighting critical control points to prevent hydrolysis.

PurificationLogic Start Crude Mixture (Amine, Ester, Impurities) Dissolve Dissolve in EtOAc Start->Dissolve AcidExt Extract with 0.5M HCl (COLD: 0-5°C) Dissolve->AcidExt Layers Separate Layers AcidExt->Layers HydrolysisRisk CRITICAL RISK: Ester Hydrolysis if T > 10°C or pH < 1 AcidExt->HydrolysisRisk Risk Factor OrgLayer Organic Layer (Non-basic Impurities) Layers->OrgLayer Discard AqLayer Aqueous Layer (Product-H+ Salt) Layers->AqLayer Keep (Cold) Neutralize Neutralize with NaHCO3 (Target pH 8.5) AqLayer->Neutralize ReExtract Extract into DCM Neutralize->ReExtract Final Pure Product (this compound) ReExtract->Final

Caption: Logic flow for the acid-base purification of amphoteric amino-esters. Note the temperature control requirement at the acidification step.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Problem Identify Issue P1 Low Yield Problem->P1 P2 Colored Impurity Problem->P2 P3 Oiling Out Problem->P3 S1 Check Aqueous pH Did you hydrolyze ester? P1->S1 S2 Silica Plug (1% Et3N) P2->S2 S3 Switch Solvent (MeOH/Water) P3->S3

Caption: Rapid diagnostic tree for common purification failure modes.

References

  • ChemicalBook. (n.d.). Methyl 6-methylnicotinate Properties and Synthesis. Retrieved from (Provides baseline solubility and MP data for the non-amino analog, establishing the baseline for the pyridine ester stability).

  • National Center for Biotechnology Information (NCBI). (2025). Methyl 6-aminonicotinate (PubChem Compound Summary). Retrieved from (Source for the pKa and handling of the 6-amino pyridine class).

  • BenchChem. (2025). Methyl 6-methylnicotinate Technical Data. Retrieved from (Safety and storage protocols for methyl nicotinate derivatives).

  • ResearchGate. (2021). Recrystallization of Amine Compounds. Retrieved from (General expert consensus on "oiling out" issues with amino-aromatics).

Sources

Technical Support Center: Identification of Impurities in Methyl 6-amino-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities in Methyl 6-amino-2-methylnicotinate. The following question-and-answer format directly addresses common challenges encountered during synthesis, purification, and stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on common synthetic routes and degradation pathways for similar nicotinic acid derivatives, the following impurities are plausible in a sample of this compound:

  • Starting Material Carryover:

    • 6-Amino-2-methylnicotinic acid: Incomplete esterification during the synthesis will result in the presence of the starting carboxylic acid.

    • Unreacted precursors: Depending on the specific synthetic pathway, precursors to 6-amino-2-methylnicotinic acid could also be present.

  • Process-Related Impurities:

    • Methyl 6-chloro-2-methylnicotinate: If the synthesis involves a chlorination step followed by amination, this intermediate could be carried over.[1]

    • Byproducts from amination: The synthesis of the related 2-amino-6-methylnicotinic acid from a chloro-precursor is known to produce the corresponding 2-hydroxy-6-methylnicotinic acid as a byproduct, suggesting a similar impurity could form here.[2]

  • Degradation Products:

    • 6-Amino-2-methylnicotinic acid: Hydrolysis of the methyl ester group back to the carboxylic acid is a common degradation pathway, especially in the presence of moisture or at non-neutral pH. A study on methylnicotinate showed its degradation to nicotinic acid over time.[3]

    • Oxidative degradation products: The amino group and the pyridine ring can be susceptible to oxidation, leading to a variety of degradation products.

The following table summarizes these potential impurities:

Impurity NameImpurity TypePotential Origin
6-Amino-2-methylnicotinic acidStarting Material / DegradantIncomplete esterification / Hydrolysis
Methyl 6-chloro-2-methylnicotinateProcess-RelatedIncomplete amination
Methyl 6-hydroxy-2-methylnicotinateProcess-RelatedByproduct of amination
Oxidized derivativesDegradantOxidation of amino group or pyridine ring
Q2: An unknown peak is observed in my HPLC chromatogram. What is the logical workflow to identify it?

A2: A systematic approach is crucial for the identification of unknown impurities. The following workflow combines chromatographic and spectroscopic techniques to elucidate the structure of the unknown peak.

impurity_identification_workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation & Quantification start Unknown Peak in HPLC-UV lcms LC-MS Analysis (ESI or APCI) start->lcms Determine Molecular Weight hrms High-Resolution MS (HRMS) for Elemental Formula lcms->hrms Obtain Accurate Mass nmr NMR Spectroscopy (1H, 13C, 2D-NMR) hrms->nmr Propose Structure synthesis Synthesize Reference Standard nmr->synthesis Confirm Structure forced_degradation Forced Degradation Studies co_injection Co-injection with Reference Standard in HPLC synthesis->co_injection quantification Develop & Validate Quantitative Method co_injection->quantification

Caption: Workflow for Impurity Identification.

Causality behind the workflow:

  • LC-MS Analysis: This is the first logical step as it couples the separation power of HPLC with the mass-discerning capability of a mass spectrometer.[4][5] This will provide the molecular weight of the impurity. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule.[6]

  • High-Resolution Mass Spectrometry (HRMS): Obtaining the accurate mass allows for the determination of the elemental formula of the impurity, significantly narrowing down the potential structures.[7]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for the definitive structural elucidation of organic molecules.[8] 1H NMR will provide information on the number and environment of protons, while 13C and 2D-NMR (like COSY and HMQC/HSQC) will help in piecing together the carbon skeleton and the overall structure.[9][10][11]

  • Forced Degradation Studies: To understand if the impurity is a degradation product, forced degradation studies can be performed.[12][13] Subjecting the pure this compound to stress conditions (acid, base, oxidation, heat, light) can help in generating the impurity in a controlled manner, thus confirming its origin.[12][14][15]

  • Synthesis of Reference Standard: Once a putative structure is determined, synthesizing a reference standard of the proposed impurity is the gold standard for confirmation.

  • Co-injection: Injecting a mixture of the sample containing the impurity and the synthesized reference standard into the HPLC should result in a single, co-eluting peak, confirming the identity of the impurity.

  • Quantification: Once identified, a validated analytical method is required to quantify the impurity in different batches of the product.

Q3: Can you provide a starting point for an HPLC method for impurity profiling of this compound?

A3: A reverse-phase HPLC method is a good starting point for the analysis of this compound and its potential impurities. The following is a general-purpose method that can be further optimized.

Experimental Protocol: Reverse-Phase HPLC for Impurity Profiling

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic acid in AcetonitrileA common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 30 minutesA broad gradient is suitable for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection UV at 254 nm and 280 nmThe pyridine ring and amino group should have UV absorbance in this range.
Sample Preparation Dissolve in Mobile Phase A/B (50:50)Ensures compatibility with the mobile phase.

Self-Validation:

  • System Suitability: Before running samples, inject a standard solution of this compound to check for theoretical plates, tailing factor, and reproducibility of retention time and peak area.

  • Spiking: Spike the sample with known potential impurities (if available) to confirm their retention times and the resolving power of the method.

Q4: How can I use NMR to confirm the structure of an impurity I have isolated?

A4: NMR spectroscopy is a definitive technique for structural elucidation.[7][8] Here is a step-by-step approach to use NMR for structure confirmation of an isolated impurity.

Experimental Protocol: NMR for Structural Elucidation

  • Sample Preparation:

    • Dissolve 1-5 mg of the isolated impurity in a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O, depending on solubility).

    • Use a high-purity solvent to avoid interfering signals.

  • Acquire 1D Spectra:

    • ¹H NMR: This spectrum will show the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and the relative number of protons of each type (integration).

    • ¹³C NMR: This will show the number of different types of carbon atoms in the molecule.

  • Acquire 2D Spectra (if necessary):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

Data Interpretation:

  • Chemical Shifts: Compare the observed chemical shifts with known values for similar structures. The protons on the pyridine ring will have characteristic shifts.[9]

  • Coupling Constants (J-values): The magnitude of the coupling constants can provide information about the relative positions of protons on the pyridine ring (ortho, meta, para coupling).

  • Integration: The integration of the proton signals should be consistent with the proposed structure.

nmr_interpretation cluster_nmr NMR Data Interpretation h_nmr 1H NMR - Chemical Shift - Integration - Multiplicity structure Proposed Structure h_nmr->structure c_nmr 13C NMR - Number of Signals c_nmr->structure cosy COSY - H-H Connectivity cosy->structure hsqc HSQC - C-H Connectivity (1-bond) hsqc->structure hmbc HMBC - C-H Connectivity (2-3 bonds) hmbc->structure

Caption: NMR Data for Structure Elucidation.

Q5: What are forced degradation studies and why are they important?

A5: Forced degradation studies, also known as stress testing, are a critical component of drug development and are required by regulatory agencies.[13] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to intentionally degrade it.[12]

Importance of Forced Degradation Studies:

  • Identification of Degradation Pathways: They help in understanding how the molecule degrades, which is crucial for developing stable formulations and defining appropriate storage conditions.[14]

  • Development of Stability-Indicating Methods: The degraded samples are used to develop and validate analytical methods that can separate the drug substance from its degradation products.

  • Structural Elucidation of Degradants: The studies generate degradation products that can then be isolated and identified.

  • Assessment of Intrinsic Stability: They provide insight into the inherent stability of the molecule.

Typical Stress Conditions:

ConditionTypical Reagents/Parameters
Acid Hydrolysis 0.1 M HCl, heat
Base Hydrolysis 0.1 M NaOH, heat
Oxidation 3% H₂O₂, room temperature
Thermal Degradation Dry heat (e.g., 80 °C)
Photodegradation Exposure to UV and visible light (ICH Q1B)

References

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences, 2021. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health, 2022. [Link]

  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho, 2020. [Link]

  • Impurity profiling and synthesis of standards. Enantia, N.D. [Link]

  • Methyl 6-aminonicotinate. PubChem, National Institutes of Health, N.D. [Link]

  • Method for producing 2-amino-6-methylnicotinic acid.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. National Institutes of Health, 2008. [Link]

  • The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. National Institutes of Health, 2025. [Link]

  • Methyl 6-methylnicotinate. PubChem, National Institutes of Health, N.D. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, N.D. [Link]

  • Application of Liquid Chromatography–Mass Spectrometry-Based Untargeted Metabolomics to Reveal Metabolites Related to Antioxidant Activity in Buckwheat Honey. MDPI, N.D. [Link]

  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health, N.D. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain, 2025. [Link]

  • A sensitive method for free amino acids analysis by liquid chromatography with ultraviolet and mass spectrometric detection using precolumn derivatization with diethyl ethoxymethylenemalonate. ResearchGate, 2025. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research, 2020. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. SlideShare, N.D. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International, N.D. [Link]

  • Technical Guide Series - Forced Degradation Studies. HubSpot, N.D. [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate, 2025. [Link]

  • Detection of Changes in Monoamine Neurotransmitters by the Neonicotinoid Pesticide Imidacloprid Using Mass Spectrometry. National Institutes of Health, N.D. [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube, 2017. [Link]

  • CAS 5470-70-2 Methyl 6-methylnicotinate Impurity. Anant Pharmaceuticals Pvt. Ltd., N.D. [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. National Institutes of Health, 2023. [Link]

  • HPLC MS Analysis. BIŌNTE, N.D. [Link]

Sources

Technical Support Center: Methyl 6-amino-2-methylnicotinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with Methyl 6-amino-2-methylnicotinate (also known as Methyl 6-amino-2-methylpyridine-3-carboxylate).[1] This guide synthesizes industrial best practices with literature-validated protocols to address common synthetic bottlenecks.

Subject: Troubleshooting & Optimization Guide for CAS 872355-52-7 / 65786-06-9 Target Molecule: Methyl 6-amino-2-methylpyridine-3-carboxylate Primary Application: Building block for CDK4/6 inhibitors (e.g., Palbociclib analogs), insecticides, and agrochemicals.[1]

Core Synthesis Workflow (The "Golden Path")

The most robust industrial route involves a two-stage process: Amination of the 6-chloro precursor followed by Fischer Esterification .[1] While direct amination of the ester is possible, it often leads to competitive amide formation or hydrolysis.

Stage 1: Precursor Synthesis (Amination)

Reaction: 6-Chloro-2-methylnicotinic acid


 6-Amino-2-methylnicotinic acid[1]
  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[2]
    
  • Critical Parameter: High pressure/temperature is often required due to the electron-rich nature of the pyridine ring once the amino group begins to form (though the carboxylic acid is electron-withdrawing, the reaction can be sluggish).

Stage 2: Esterification (Target Synthesis)

Reaction: 6-Amino-2-methylnicotinic acid


 this compound[1]
  • Mechanism: Acid-catalyzed Fischer Esterification.[1]

  • Critical Parameter: Water removal and pH control during workup.

Experimental Protocol & Data

Standard Operating Procedure (SOP): Esterification Step

Based on Preparation Example 36 (US 2013/0040930 A1)

  • Setup: Charge a round-bottom flask with 6-Amino-2-methylnicotinic acid (1.0 equiv).

  • Solvent: Add Methanol (anhydrous, ~15-20 volumes).

  • Catalyst: Slowly add Concentrated Sulfuric Acid (

    
    , 2.0 - 5.0 equiv) dropwise at 0°C. Exothermic!
    
  • Reaction: Heat to Reflux (65°C) and stir for 16–24 hours .

    • Checkpoint: Monitor by TLC/HPLC. The starting acid is polar; the ester is less polar.

  • Workup:

    • Cool mixture to room temperature.

    • Concentrate under reduced pressure to remove excess methanol (approx. 80% volume).

    • Dilute residue with ice water.

    • Neutralization: Slowly add aq. NaOH or Sat.

      
        to adjust pH to ~8-9.[1] Caution: CO2 evolution with bicarbonate.
      
    • Extraction: Extract with Chloroform (

      
      ) or Dichloromethane  (DCM) (3x).
      
    • Drying: Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from EtOAc/Hexane or Column Chromatography (if necessary).

Physical Properties & Data Table
PropertyValueNotes
Appearance Off-white to pale yellow solidDarkens upon oxidation/light exposure.[1]
Molecular Weight 166.18 g/mol Formula:

Melting Point 154 - 158 °CSharp mp indicates high purity.[1]
Solubility DMSO, MeOH, CHCl3Poor solubility in water (neutral form).
pKa (calc) ~4.5 (Pyridine N)Amino group reduces basicity of ring N via resonance.
Typical Yield 80 - 90%Esterification step is generally high-yielding.[1]

Troubleshooting Guide (Q&A)

Category A: Reaction Initiation & Conversion

Q1: The esterification reaction has stalled at 60% conversion after 24 hours. Adding more acid didn't help. What now?

  • Root Cause: Fischer esterification is an equilibrium process (

    
    ). Accumulation of water halts the forward reaction.
    
  • Solution:

    • Chemical Drying: Add a dehydrating agent like Trimethyl orthoformate (1.1 equiv) to the reaction mixture. It consumes water irreversibly.

    • Azeotropic Distillation: If scale permits, switch solvent to a Methanol/Toluene or Methanol/Benzene mixture and use a Dean-Stark trap (though difficult with MeOH's low BP).

    • Soxhlet Method: Reflux methanol through a Soxhlet thimble containing activated 3Å molecular sieves.

Q2: My starting material (6-amino-2-methylnicotinic acid) is not dissolving in Methanol/H2SO4.

  • Root Cause: The amino acid exists as a zwitterion and has poor solubility in organic solvents.

  • Solution: Do not worry. The reaction is heterogeneous initially. As the acid becomes protonated and esterified, it will dissolve. Ensure vigorous stirring. If a solid cake remains after 4 hours, check if it is the sulfate salt of the product (which may precipitate).

Category B: Impurity Profile & Side Reactions

Q3: I see a new impurity spot on TLC that is more polar than the ester but less polar than the acid.

  • Diagnosis: This is likely the This compound Sulfate Salt or an intermediate amide if ammonia was present.[1]

  • Verification: Perform a mini-workup on a TLC aliquot (basify with NaHCO3). If the spot moves to the product Rf, it was the salt.

  • Prevention: Ensure the workup pH reaches at least 8.0 to liberate the free base.

Q4: The product is colored (brown/red) instead of off-white.

  • Root Cause: Oxidation of the amino group or trace polymerization of pyrrole-like impurities from the precursor synthesis.

  • Solution:

    • Activated Carbon: Treat the dissolved crude product in refluxing methanol with activated charcoal for 30 mins, filter hot through Celite.

    • Storage: Store under Argon/Nitrogen in the dark.

Category C: Upstream Issues (Precursor Synthesis)

Q5: I am synthesizing the precursor from 6-chloro-2-methylnicotinic acid, but the reaction is too slow.

  • Insight: The 2-methyl group sterically hinders the 6-position slightly, and the carboxylate at C3 deactivates the ring towards

    
     at C6 (relative to a simple chloropyridine).
    
  • Optimization:

    • Catalysis: Use Copper(I) oxide (

      
      ) or Copper sulfate  (
      
      
      
      ) (5-10 mol%) as a catalyst.[1]
    • Phase Transfer: If using aqueous ammonia, add a Phase Transfer Catalyst (e.g., TBAB).

    • Temperature: Increase temperature to 130-150°C (requires a sealed pressure vessel/autoclave).

Visualizing the Pathway

The following diagram illustrates the synthesis logic and decision points for troubleshooting.

SynthesisPath Start Start: 6-Chloro-2-methylnicotinic acid Step1 Step 1: Amination (NH3, Cu cat., 130°C) Start->Step1 Inter Intermediate: 6-Amino-2-methylnicotinic acid Step1->Inter Yield ~85% Step2 Step 2: Esterification (MeOH, H2SO4, Reflux) Inter->Step2 Product TARGET: This compound Step2->Product Yield ~82% Issue1 Issue: Low Conversion Step2->Issue1 Stalls? Issue2 Issue: Product stays in Aqueous Product->Issue2 Low Recovery? Sol1 Add Trimethyl Orthoformate or Molecular Sieves Issue1->Sol1 Yes Sol1->Step2 Restart Sol2 Check pH (Must be > 8) Use CHCl3 extraction Issue2->Sol2 Yes

Caption: Process flow for this compound synthesis with integrated troubleshooting loops.

References

  • Preparation Example 36 : US Patent Application 2013/0040930 A1. "Pyrrolopyrimidine compounds as inhibitors of cdk4/6". (Describes the specific esterification of 6-amino-2-methylnicotinic acid).

  • Precursor Synthesis : European Patent EP3162796A1. "Method for producing 2-amino-6-methylnicotinic acid" (Note: Describes the isomeric 2-amino-6-methyl synthesis, but establishes the hydrolysis/amination protocols relevant to the 6-amino-2-methyl isomer).

  • General Reactivity : BenchChem. "6-Iodo-2-methylnicotinic acid Reactivity Profile".[1] (Describes displacement of C6-halogen with amines). [1]

  • Chemical Properties : PubChem. "Methyl 6-amino-2-methylpyridine-3-carboxylate (CAS 872355-52-7)".[1][3][4][5] [1]

Sources

Technical Support Center: Purification of Methyl 6-amino-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Product: Methyl 6-amino-2-methylnicotinate CAS: 65863-44-3 (Analogous reference frame: Methyl 6-aminonicotinate derivatives) Application: Pharmaceutical Intermediate (Kinase Inhibitors, CNS targets)[1][2][3][4]

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of This compound , specifically focusing on the removal of unreacted starting material (typically 6-amino-2-methylnicotinic acid ).[1][2][3]

The synthesis of this ester is generally achieved via Fischer esterification.[3][4][5][6] Consequently, the most persistent impurity is the unreacted carboxylic acid precursor.[4] Because both the product and the starting material contain a basic pyridine ring and an amino group, standard separation techniques must be tuned to exploit the acidity of the carboxyl group on the starting material versus the neutrality of the ester on the product.[1]

Diagnostic Matrix: Identify Your Issue

Before proceeding, match your observation to the likely cause.[4]

ObservationLikely Impurity/IssuePrimary Solution
H-NMR: Peak at ~12-13 ppm (broad) or extra aromatic signals.[1][2][4]Unreacted Starting Material (Carboxylic Acid).[1][2][3][4]Protocol A: pH-Switch Extraction
HPLC: Peak with lower retention time (more polar).[1][2][3][4]Unreacted Starting Material (Acid) or Hydrolysis Product.[1][2][3][4]Protocol A: pH-Switch Extraction
Appearance: Product is brown/sticky solid instead of off-white crystals.[1][2][3][4]Oxidation byproducts or trace metals.[1][2][4]Protocol B: Recrystallization / Carbon Treatment
Yield Loss: Low recovery after acidic workup.[1][2][3][4]Product protonation (loss to aqueous phase).[1][2][3][4]Protocol A: Adjust pH > 7

Module 1: The pH-Switch Extraction (Gold Standard)

Objective: Remove 6-amino-2-methylnicotinic acid (Starting Material) without hydrolyzing the product.

The Chemical Logic

The separation relies on the pKa difference between the impurity and the product.[2]

  • Impurity (Acid): Contains a carboxylic acid (pKa ~4-5).[1][2][3][4] In a basic solution (pH ~8), it exists as a water-soluble carboxylate salt.[2][3][4]

  • Product (Ester): The ester group is not acidic.[1][2][4] While the pyridine nitrogen can be protonated at low pH, the molecule remains neutral and lipophilic at pH ~8.[4]

Critical Warning: Do not use strong bases like NaOH or KOH, as they will rapidly hydrolyze the methyl ester back into the starting material.[4] Use Sodium Bicarbonate (NaHCO₃) .[1][2][3][4][7]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Ratio: ~10-15 mL solvent per gram of crude.[1][2][3][4]

  • The Wash (The "Switch"): Wash the organic phase with Saturated Aqueous NaHCO₃ (2 x volumes).[1][2][4]

    • Mechanism:[1][3][4][8] The bicarbonate deprotonates the carboxylic acid impurity, pulling it into the aqueous layer.[4] The ester product remains in the organic layer.[3][4]

  • Verification: Check the pH of the aqueous layer.[3][4][8][9] It must be basic (pH ~8-9).[3][4]

  • Brine Wash: Wash the organic layer once with saturated brine to remove trapped water.[2][3][4]

  • Drying: Dry the organic layer over Anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Filter and evaporate the solvent under reduced pressure.

Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Product + Acid SM) Solvent Dissolve in EtOAc/DCM Start->Solvent Wash Wash with Sat. NaHCO3 (pH ~8.5) Solvent->Wash Separation Phase Separation Wash->Separation AqPhase Aqueous Phase Contains: Acid SM (as Salt) Separation->AqPhase Impurity Removal OrgPhase Organic Phase Contains: Product (Ester) Separation->OrgPhase Product Recovery Brine Brine Wash & Dry (Na2SO4) OrgPhase->Brine Final Pure this compound Brine->Final

Caption: Figure 1.[1][2][4] Biphasic separation logic. The acidic starting material is selectively ionized by NaHCO3 and moved to the aqueous waste stream.

Module 2: Recrystallization Strategies

Objective: Purify bulk material if extraction is insufficient or if the product is colored.

Solvent Selection Guide

This compound is a crystalline solid (often off-white to pale yellow).[1][2][3][4]

Solvent SystemSuitabilityProcedure Notes
Methanol (MeOH) HighDissolve hot, cool slowly to 4°C. Good for removing trace colored impurities.[1][2][3][4]
EtOAc / Hexane MediumDissolve in min.[1][2][3][4] hot EtOAc. Add Hexane dropwise until turbid.[1][3][4] Cool.
Water / Ethanol LowRisk of Hydrolysis. Avoid heating in aqueous mixtures for extended periods.[1][3][4]
Expert Tip: Activated Carbon Treatment

If the product is brown/dark (common in pyridine chemistry due to oxidation):

  • Dissolve crude in hot Methanol.

  • Add Activated Carbon (5 wt%) .

  • Stir at reflux for 15 minutes.

  • Filter while hot through a Celite pad.

  • Cool the filtrate to induce crystallization.[2][3][4]

Module 3: Flash Chromatography (Troubleshooting)

If the "Acid SM" persists despite NaHCO₃ washing (rare, usually due to emulsion or overloading), use silica gel chromatography.[4]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][3][4]

  • Mobile Phase: DCM : Methanol (95:5 to 90:10).[1][2][4]

    • Note: The amino group makes the product streak on silica.[4] Add 1% Triethylamine (TEA) to the mobile phase to sharpen the peaks.[3]

  • Elution Order:

    • Non-polar impurities (if any).[1][2][3][4]

    • Product (this compound).

    • Starting Material (Acid) – will likely stay at the baseline or elute very late due to high polarity.[2][3][4]

Frequently Asked Questions (FAQ)

Q1: My product yield is very low after the NaHCO₃ wash. Where did it go?

  • Diagnosis: The pH might have been too low, or you used a strong acid during the workup.[4]

  • Explanation: Pyridines are basic.[1][2][3][4] If the aqueous layer is acidic (pH < 4), the pyridine nitrogen protonates, becoming water-soluble.[1][2]

  • Fix: Ensure the aqueous layer is pH 8-9.[1][3][4] If you suspect product loss to the aqueous layer, re-adjust the aqueous waste to pH 9 and back-extract with DCM.[1]

Q2: Can I use NaOH instead of NaHCO₃?

  • No. Methyl esters are susceptible to saponification (hydrolysis) by strong hydroxide bases, especially if the mixture is warm.[4] This regenerates the starting material you are trying to remove.[3][4]

Q3: How do I store the purified material?

  • Store in a tightly sealed container at 2-8°C . Protect from moisture to prevent slow hydrolysis back to the acid.[3][4]

Q4: What are the key NMR signals to look for?

  • Product (Ester): Look for the methyl ester singlet at ~3.8 - 3.9 ppm (3H, s, -OCH₃).[1][2][3][4]

  • Impurity (Acid): Absence of the methoxy singlet.[2][4] Broad exchangeable proton signal >11 ppm.[1][4]

References

  • Synthesis and Extraction Protocol: ChemicalBook. (n.d.).[1][2][3][4] Methyl 6-methylnicotinate Synthesis and Properties. (Analogous protocol for methyl nicotinate derivatives). Retrieved from [3][4]

  • Stability of Methyl Nicotinates: National Institutes of Health (PMC). (2008).[1][2][3][4] Stability of methylnicotinate in aqueous solution. Retrieved from [3][4]

  • General Purification of Pyridines: Royal Society of Chemistry. (2014).[1][2][3][4] Supplementary Information for Pyridine Derivative Synthesis. Retrieved from [3][4]

  • Compound Properties: PubChem. (2025).[1][2][3][4] Methyl 6-aminonicotinate (Structural Analog).[2][4] Retrieved from [3][4]

Sources

Preventing byproduct formation in aminonicotinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Byproduct Formation in 2-Aminonicotinic Acid Synthesis Ticket Priority: High (Process Chemistry/Scale-up) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Purity Imperative

Welcome to the technical support hub for aminonicotinate synthesis. Whether you are synthesizing 2-aminonicotinic acid (2-ANA) via the


 displacement  route or the Hoffmann rearrangement , purity is not merely a specification—it is a determinant of downstream success.

Impurities in 2-ANA, such as 2-hydroxynicotinic acid (hydrolysis byproduct) or 2-aminopyridine (decarboxylation byproduct), act as potent catalyst poisons in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) often used in kinase inhibitor development.

This guide is structured into three troubleshooting modules designed to isolate and eliminate these specific failure modes.

Module 1: The Route (Halogen Displacement)

Context: Reaction of 2-chloronicotinic acid (or ethyl ester) with ammonia.

The Core Problem: Hydrolysis vs. Amination

The most common failure mode in this route is the formation of the hydroxyl impurity (2-hydroxynicotinic acid). This occurs because water is a competitive nucleophile, especially at the high temperatures required to displace the chlorine atom at the sterically hindered 2-position.

Troubleshooting Guide: Minimizing Hydrolysis
ParameterRecommendationTechnical Rationale
Ammonia Source Anhydrous Liquid

(Preferred) or Sat. Methanolic

Eliminates

from the system entirely. Aqueous ammonia (

) guarantees some degree of hydrolysis (5-15% byproduct).
Catalysis Cu(OAc)

(1-5 mol%)
Copper catalysis allows the reaction to proceed at lower temperatures (80-90°C) rather than the standard 130-150°C, significantly reducing the activation energy for amination over hydrolysis [1].
Pressure > 20 bar (Autoclave) High ammonia pressure increases the local concentration of

, kinetically favoring amination (

) over hydrolysis (

).
pH Control Maintain pH > 10 If using aqueous systems, keeping the pH high suppresses the formation of the pyridinium species, which is more susceptible to nucleophilic attack by water.
Visualizing the Competitive Pathway

The following diagram illustrates the kinetic competition you are managing inside the reactor.

SNAr_Competition Start 2-Chloronicotinic Acid Ammonia + NH3 (High Pressure) Start->Ammonia Water + H2O (Competitor) Start->Water TS_Amine Meisenheimer-like Intermediate (N-attack) Ammonia->TS_Amine Cu(II) Catalyst TS_Hydroxyl Intermediate (O-attack) Water->TS_Hydroxyl High Temp Product 2-Aminonicotinic Acid (Target) TS_Amine->Product Byproduct 2-Hydroxynicotinic Acid (Impurity) TS_Hydroxyl->Byproduct

Figure 1: Kinetic competition between amination and hydrolysis. Note that Copper (Cu) catalysis selectively lowers the barrier for the amine pathway.

Module 2: The Hoffmann Rearrangement Route

Context: Conversion of Quinolinimide (2,3-pyridinedicarboximide) to 2-ANA using Hypobromite/Hypochlorite.

The Core Problem: The "Yellow Impurity" & Decarboxylation

Users often report a distinct yellow color or violent exotherms.

  • Yellow Color: Often indicates incomplete rearrangement or formation of azo-coupling byproducts.

  • Yield Loss: Caused by "Over-Decarboxylation" where the carboxyl group at C3 is lost, resulting in 2-aminopyridine .

Critical Protocol: The "Two-Stage" Temperature Ramp

To prevent byproducts, you must decouple the formation of the N-bromo species from the rearrangement step.

Step 1: N-Bromination (Cold Phase)

  • Temp: 0°C to 5°C.

  • Action: Add

    
     to NaOH/Imide mixture slowly.
    
  • Why? High temps here cause the hypobromite to disproportionate into bromate (ineffective) and cause premature, uncontrolled rearrangement [2].

Step 2: The Rearrangement (Hot Phase)

  • Temp: Rapid ramp to 80°C.

  • Action: Hold for 30-60 mins.

  • Why? The rearrangement of the N-bromo salt to the isocyanate is endothermic and requires heat. If you heat too slowly, the intermediate hydrolyzes before rearranging.

FAQ: Troubleshooting the Hoffmann

Q: Why did my reaction mixture foam over violently?

  • A: You likely acidified the solution while it was still hot or contained unreacted isocyanate. The release of

    
     during the hydrolysis of the isocyanate is rapid. Cool to <20°C before acidification. 
    

Q: I have a persistent yellow impurity. What is it?

  • A: This is often a sign of hypobromite deficiency . If the ratio of

    
    :Imide is < 1.05:1, unreacted imide remains. Ensure a slight excess of bromine (1.05 - 1.1 eq) and Base (2.5 eq) [3].
    

Module 3: Isolation & Purification

Context: Recovering 2-ANA from the crude reaction soup.

The Isoelectric Trap

2-Aminonicotinic acid is amphoteric .

  • pH < 2: It exists as the pyridinium cation (Soluble).

  • pH > 9: It exists as the carboxylate anion (Soluble).

  • pH 3.5 - 4.5 (Isoelectric Point): It is a zwitterion with minimum solubility .

Failure Mode: Many researchers try to extract with Ethyl Acetate or DCM from the aqueous phase. This usually fails because the zwitterion is not lipophilic enough.

Correct Isolation Protocol
  • Concentration: Reduce reaction volume by 50% under vacuum to remove volatile amines/ammonia.

  • Cooling: Chill the solution to 0-5°C.

  • Acidification: Slowly add Glacial Acetic Acid or HCl until pH reaches exactly 4.0 .

  • Crystallization: Allow the white precipitate to mature for 2 hours.

  • Filtration: Filter and wash with ice-cold water (not ethanol, as the free acid has slight solubility in alcohols).

Purification Decision Tree

Purification_Logic Start Crude Reaction Mixture Check_pH Check pH Start->Check_pH Adjust_Acid Adjust to pH 3.5 - 4.5 (Isoelectric Point) Check_pH->Adjust_Acid If pH > 7 or < 2 Precipitate Precipitate Forms? Adjust_Acid->Precipitate Filter Filter & Wash (Ice Cold Water) Precipitate->Filter Yes (White Solid) Evaporate Concentrate Volume (Remove Solvent) Precipitate->Evaporate No (Solution Clear) Recrystallize Recrystallize (Water/Acetic Acid) Filter->Recrystallize If Purity < 98% Evaporate->Adjust_Acid

Figure 2: Logic flow for the isolation of amphoteric aminonicotinates based on pH solubility profiles.

References

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements: Mechanisms and Applications. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of 2-aminonicotinic acid via Hofmann degradation. Retrieved from [Link]

  • Google Patents. (2015). CN104513197A - 2-aminonicotinic acid synthetic method.[1][2] Retrieved from

Sources

Technical Support Center: Methyl 6-amino-2-methylnicotinate Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability, storage, and handling of Methyl 6-amino-2-methylnicotinate (CAS 65719-09-7). The content is synthesized from chemical principles governing aminopyridine esters and validated stability data of structural homologs.

Compound: this compound CAS: 65719-09-7 Chemical Class: Aminopyridine / Nicotinic Acid Ester Primary Application: Pharmaceutical intermediate (building block for kinase inhibitors and heterocyclic synthesis).

Part 1: Chemical Stability Profile (The "Why")

Q1: What are the primary degradation pathways for this compound?

A: The stability of this compound is compromised by two primary mechanisms: Hydrolysis and Oxidation .

  • Ester Hydrolysis (Moisture Sensitivity): The methyl ester moiety at position 3 is susceptible to hydrolysis, converting the molecule into 6-amino-2-methylnicotinic acid and methanol. While the steric bulk of the adjacent 2-methyl group provides some protection, exposure to ambient moisture or residual acidity/basicity accelerates this process.

    • Impact: Loss of purity, change in solubility (the acid is less soluble in organic solvents), and potential interference in subsequent coupling reactions.

  • Amine Oxidation ( discoloration): The primary amine at position 6 is electron-rich. Over time, exposure to air and light can lead to the formation of N-oxides or oxidative coupling products (azo linkages).

    • Impact: The compound transitions from an off-white solid to yellow or brown.

Q2: How does the 2-methyl group affect stability compared to standard nicotinates?

A: The 2-methyl group exerts a steric shielding effect . In standard methyl nicotinate, the ester carbonyl is highly exposed. In this compound, the methyl group at position 2 creates steric hindrance that slightly retards the attack of water molecules on the carbonyl carbon at position 3. However, this does not make it immune; it simply reduces the rate of hydrolysis compared to the non-methylated analog [1].

Q3: Is the compound light-sensitive?

A: Yes. Pyridine derivatives, particularly those with amino substituents, are photo-active. UV light can catalyze the oxidation of the amine group and promote ring degradation.

  • Recommendation: Always store in amber glass vials or foil-wrapped containers.

Part 2: Storage & Handling Troubleshooting (The "How")

Q4: My compound has turned from off-white to yellow. Is it still usable?

A: Proceed with caution. Yellowing is a hallmark of surface oxidation of the amine group.

  • If the yellowing is superficial: The bulk purity may still be >98%. Perform an HPLC check. If purity is acceptable, the trace oxidation products can often be removed by a quick filtration through a silica plug or recrystallization.

  • If the solid is dark brown/sticky: Significant degradation has occurred. Discard the batch.

Q5: I see a new peak in my HPLC at a lower retention time (RT). What is it?

A: This is likely the hydrolysis product (Free Acid) .

  • Mechanism: The methyl ester (hydrophobic) hydrolyzes to the carboxylic acid (hydrophilic).

  • Chromatography: On a reverse-phase C18 column, the carboxylic acid will elute earlier than the parent ester due to increased polarity.

  • Confirmation: Check the solubility. The parent ester dissolves in ethyl acetate/DCM; the free acid degradation product often precipitates out or requires polar solvents (DMSO/MeOH) to dissolve.

Q6: What are the optimal storage conditions?

A:

  • Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 month).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation.

  • Container: Tightly sealed amber glass. Avoid plastic containers for long-term storage as moisture permeation is higher.

  • Desiccation: Store with a desiccant packet to mitigate hydrolysis.

Part 3: Visualizations & Workflows

Degradation Pathway Diagram

The following diagram illustrates the chemical breakdown of the compound under poor storage conditions.

DegradationPathway Parent This compound (Active Compound) Acid Degradant A: 6-amino-2-methylnicotinic acid (Lower Retention Time) Parent->Acid Hydrolysis (Ester Cleavage) Oxide Degradant B: N-Oxides / Azo Dimers (Yellow/Brown Color) Parent->Oxide Oxidation (Amine) Moisture Moisture / H2O (Catalyst: Acid/Base) Moisture->Acid Oxygen Oxygen / UV Light Oxygen->Oxide

Caption: Figure 1. Primary degradation pathways showing hydrolysis to the free acid and oxidation of the amine.

Storage & Handling Decision Tree

Follow this workflow to determine if a stored batch is safe to use.

StorageWorkflow Start Inspect Batch ColorCheck Color Check: Is it Off-White? Start->ColorCheck Yellow Yellow/Tan Color ColorCheck->Yellow No HPLC Run HPLC Analysis ColorCheck->HPLC Yes Brown Dark Brown/Sticky Yellow->Brown Deep Color Yellow->HPLC Superficial Action2 DISCARD (Severe Oxidation) Brown->Action2 PurityHigh Purity > 98% HPLC->PurityHigh PurityLow Purity < 95% (New Polar Peak) HPLC->PurityLow Action1 USE IMMEDIATELY (Recrystallize if needed) PurityHigh->Action1 Action3 PURIFY (Remove Acid via Wash) PurityLow->Action3

Caption: Figure 2. Decision tree for assessing batch quality based on visual inspection and HPLC data.

Part 4: Analytical Validation Protocols

Standard HPLC Method for Purity Assessment

To validate the stability of your batch, use the following generic gradient method adapted for aminopyridines [2].

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 1.0 mL/min
Wavelength 254 nm (Aromatic ring) & 220 nm (Amide/Ester)
Temperature 25°C
Injection Vol 5-10 µL

Gradient Table:

Time (min) % Mobile Phase B Description
0.0 5% Equilibration
10.0 95% Linear Gradient
12.0 95% Wash
12.1 5% Re-equilibration

| 15.0 | 5% | End |

Quantitative Data: Expected Impurity Limits
AttributeSpecification (Acceptable)Warning Limit (Retest)Failure Limit
Appearance Off-white to pale cream solidLight yellow powderDark brown/gum
Purity (HPLC) ≥ 98.0%95.0% - 97.9%< 95.0%
Water Content ≤ 0.5%0.5% - 1.0%> 1.0%
Free Acid ≤ 0.5%0.5% - 2.0%> 2.0%

References

  • Ross, B. M., & Katzman, M. (2008).[1] Stability of methylnicotinate in aqueous solution. BMC Research Notes, 1, 87. [Link]

    • Context: Establishes the baseline hydrolysis rate for methyl nicotinate esters (approx 0.5% per year at 4°C)
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate. [Link]

    • Context: Provides physiochemical properties and general safety/handling d
    • Context: Validates storage conditions (Keep cold, dry, inert) and incompatibility with oxidizing agents.[2][3][4]

Sources

How to improve the solubility of Methyl 6-amino-2-methylnicotinate for reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Enhancing Solubility for Synthetic Reactions

Welcome to the technical support guide for Methyl 6-amino-2-methylnicotinate. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure your reactions proceed smoothly and efficiently.

Introduction: The Solubility Challenge

This compound is a substituted aminopyridine, a class of compounds widely used as intermediates in pharmaceuticals and fine chemicals.[1] Its structure contains both a basic amino group and a methyl ester, creating a molecule with moderate polarity. The crystalline nature of the solid, stabilized by intermolecular hydrogen bonds between the amino groups and the pyridine nitrogen, can often lead to poor solubility in common organic solvents, hindering reaction kinetics and yields. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my chosen reaction solvent?

Answer: The low solubility is primarily due to two factors:

  • Intermolecular Forces: In its solid state, the molecules are tightly packed and stabilized by hydrogen bonds between the amino group (-NH₂) of one molecule and the nitrogen atom of the pyridine ring of another. A solvent must have sufficient energy and the correct polarity to overcome these strong interactions.

  • Polarity Mismatch: The molecule possesses both polar (amino group, ester, pyridine ring) and non-polar (methyl groups) regions. Finding a single solvent that perfectly matches this amphiphilic character can be difficult. Solvents that are too non-polar (like hexane or toluene) cannot break the hydrogen bonding network, while some polar protic solvents may interact too strongly, potentially interfering with the desired reaction.

Q2: What are the best starting solvents for dissolving this compound?

Answer: Based on the structure and data from analogous compounds like 2-aminopyridine, polar aprotic solvents are often the most effective.[2] We recommend starting with the following:

  • Highly Recommended: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO). These solvents are excellent at solvating polar molecules and disrupting hydrogen bonds.

  • Often Effective: Alcohols like methanol or ethanol can be effective, as they can both donate and accept hydrogen bonds.[2] However, be cautious as they can participate in side reactions (e.g., transesterification) under certain conditions.

  • Use with Caution: Chlorinated solvents (DCM, chloroform) and ethers (THF, Dioxane) may show limited success and often require heating or the use of co-solvents.

The following table, based on solubility data for the closely related 2-aminopyridine, provides a useful starting point for solvent selection, ranked from highest to lowest solubility.[2]

Solvent ClassSolventRelative Solubility of 2-AminopyridineKey Considerations for Your Compound
Polar Aprotic N-Methyl-2-pyrrolidone (NMP)Very HighExcellent starting point; high boiling point.
Dimethylformamide (DMF)HighExcellent starting point; high boiling point.[3]
Acetonitrile (MeCN)ModerateLower boiling point, can be easier to remove.
Polar Protic MethanolHighPotential for transesterification with the ester group.
EthanolHighLess reactive than methanol but still a risk.
n-Propanol, n-ButanolModerateHigher boiling points, may improve solubility with heat.
Ester n-Propyl acetateModerateGenerally lower solubility than alcohols or aprotic polars.
Non-Polar n-Hexane, CyclohexaneVery LowUnlikely to be effective on their own.
Q3: My reaction is in an aqueous medium. Can I use pH to improve solubility?

Answer: Absolutely. This is one of the most effective methods for aqueous systems. The amino group on the pyridine ring is basic and can be protonated under acidic conditions to form a highly soluble ammonium salt.[4]

The equilibrium is as follows:

R-NH₂ (less soluble) + H⁺ ⇌ R-NH₃⁺ (more soluble)

By adding a small amount of a biocompatible acid (e.g., HCl, citric acid), you can significantly lower the pH and drive this equilibrium to the right, dramatically increasing water solubility.[4][5] However, it is critical to consider the stability of the methyl ester group, which can be susceptible to hydrolysis under strongly acidic (or basic) conditions, especially with heating. Always perform a stability check on a small scale first.

pH_Solubility cluster_0 Low pH (Acidic) cluster_1 Neutral/High pH Protonated Methyl 6-ammonio-2-methylnicotinate (R-NH₃⁺) Highly Soluble Cation Neutral This compound (R-NH₂) Poorly Soluble Solid Protonated->Neutral - H⁺ (Base Addition) Neutral->Protonated + H⁺ (Acid Addition)

Q4: My reaction must be non-aqueous. What are my options besides changing the primary solvent?

Answer: If changing the primary solvent is not an option, you have several effective strategies:

  • Co-solvents: Add a small percentage (e.g., 5-10% v/v) of a strong polar aprotic solvent like DMF or NMP to your primary non-polar or weakly polar solvent.[3] This small amount is often enough to disrupt the intermolecular forces and solubilize the reagent without drastically changing the overall reaction medium.

  • Heating: Gently warming the reaction mixture can provide the necessary energy to break the crystal lattice and dissolve the compound. Always check the thermal stability of your reactants and products first.

  • Sonication: Using an ultrasonic bath can aid dissolution through cavitation, which physically breaks apart the solid particles and enhances solvent interaction at the surface.[6] This is a non-invasive way to improve solubility without changing temperature or solvent composition.

Troubleshooting Workflows & Protocols

Workflow 1: Systematic Approach to Solubility Issues

This workflow provides a logical sequence of steps to diagnose and solve solubility problems efficiently.

Troubleshooting_Workflow Start Start: Compound Insoluble Solvent_Check Is the reaction aqueous or non-aqueous? Start->Solvent_Check Aqueous_Path pH Adjustment (See Protocol 1) Solvent_Check->Aqueous_Path Aqueous NonAqueous_Path Solvent Screening (See Protocol 2) Solvent_Check->NonAqueous_Path Non-Aqueous Check_Stability Is the ester group stable at this pH? Aqueous_Path->Check_Stability CoSolvent Still Insoluble? Try Co-Solvents (See Protocol 3) NonAqueous_Path->CoSolvent Success_Aq Success: Proceed with Reaction Check_Stability->Success_Aq Yes Failure_Aq Failure: Consider alternative synthesis route Check_Stability->Failure_Aq No Physical_Methods Still Insoluble? Try Heating or Sonication CoSolvent->Physical_Methods Success_NonAq Success: Proceed with Reaction Physical_Methods->Success_NonAq

Protocol 1: pH-Mediated Dissolution for Aqueous Reactions

This protocol details the steps for safely using pH to solubilize your compound in an aqueous medium.

  • Initial Suspension: Suspend the required amount of this compound in the reaction water or buffer.

  • Acidification: While stirring, add a 1M solution of a suitable acid (e.g., HCl) dropwise. Monitor the mixture closely. Continue adding acid until the solid completely dissolves.

  • pH Measurement: Measure the final pH of the solution. This will be the minimum pH required for solubility under these conditions.

  • Stability Test (CRITICAL): Before proceeding with your full-scale reaction, prepare a small-scale test solution under the same conditions. Let it stir for the expected duration of your reaction (or at least 1-2 hours) at the target temperature. Analyze the sample by LC-MS or TLC to check for any hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Reaction Execution: If the compound is stable, you can proceed with your reaction. Add the other reagents to the now-homogenous solution. Note that adding basic reagents may cause your compound to precipitate if the pH rises significantly.

Protocol 2: Systematic Solvent Screening

Use this protocol to empirically determine the best non-aqueous solvent for your reaction.

  • Preparation: Dispense a small, equal amount (e.g., 5 mg) of this compound into several labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the table above (DMF, NMP, Methanol, Acetonitrile, THF, DCM, Toluene).

  • Observation at Room Temperature: Vigorously vortex each vial for 30 seconds. Let them stand for 5 minutes and observe which solvents achieve complete dissolution.

  • Observation with Heating: For solvents that did not work at room temperature, gently heat the vials to 40-50°C in a water bath or on a heating block. Observe if the compound dissolves.

  • Selection: Choose the lowest-boiling, least reactive solvent that provides complete dissolution under the mildest conditions (ideally at room temperature).

Protocol 3: Utilizing Co-solvents for Non-Aqueous Reactions

This protocol is for situations where the primary reaction solvent is fixed but shows poor solubilizing power.

  • Initial Suspension: Suspend the this compound in your primary reaction solvent (e.g., Toluene, THF).

  • Co-solvent Addition: While stirring, add a strong polar aprotic solvent (e.g., DMF or NMP) dropwise. Add just enough to achieve complete dissolution.

  • Quantify: Note the volume of co-solvent required. Aim to keep the co-solvent volume below 10% of the total reaction volume to minimize its impact on the reaction pathway.

  • Proceed: Once the solution is homogenous, proceed with the addition of other reagents.

References

  • Reddit User Discussion. (2022). How to tackle compound solubility issue. Reddit. [Link]

  • Moltus Research Laboratories. Methyl 6-Methylnicotinate - Pharma Grade. [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. [Link]

  • National Institutes of Health. Methyl 6-aminonicotinate. PubChem. [Link]

  • Pharmaffiliates. (2025). Methyl 6-methylnicotinate: Comprehensive Overview and Applications. [Link]

  • The Good Scents Company. methyl nicotinate. [Link]

  • Chemsrc. Methyl 6-methylnicotinate. [Link]

  • National Institutes of Health. Methyl 6-methylnicotinate. PubChem. [Link]

  • Unregistered Source.
  • A&A Fratelli Parodi Spa. (2025). Methyl 6-methylnicotinate - Safety Data Sheet. [Link]

  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]

  • ACS Omega. (2026). Integrated Experimental and Computational Insights into the Systematic Synthesis of Cyclodextrin-based MOF. [Link]

  • Wikipedia. Methyl nicotinate. [Link]

  • American Journal of Heterocyclic Chemistry. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]

  • University of Calgary. (2010). Functional Groups In Organic Chemistry. [Link]

  • YouTube. (2020). Unknown Organic Solution Experiment, Period 1, Part B. [Link]

  • National Institutes of Health. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]

  • MDPI. (2024). Ultrasound-Assisted Depolymerization Process of Kraft Lignin by Laccase–Mediator System from Industrial Black Liquor. [Link]

  • National Institutes of Health. Methyl Nicotinate. PubChem. [Link]

Sources

Technical Support Center: Cross-Coupling with Methyl 6-amino-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of performing cross-coupling reactions with Methyl 6-amino-2-methylnicotinate . This substrate presents a "perfect storm" of synthetic challenges: a deactivating electron-deficient ring, a chelating


-amino pyridine motif, and a base-sensitive methyl ester.

The following guide is structured to navigate these issues using self-validating protocols and mechanistic logic.

Status: Active Role: Senior Application Scientist Subject: Catalyst & Conditions Optimization for Aminopyridine Esters[1]

Part 1: Strategic Analysis & Catalyst Selection

Q1: Why are my standard Buchwald conditions (Pd(OAc)₂/BINAP + NaOtBu) failing with this substrate?

A: Your standard conditions are likely failing due to two convergent failure modes specific to this molecule: Catalyst Poisoning and Ester Degradation .

  • The "Cheliotropic" Trap (Catalyst Poisoning): this compound is a 2-aminopyridine derivative (the amino group at C6 is ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     to the ring nitrogen). Unlike simple anilines, the pyridine nitrogen and the exocyclic amine can simultaneously coordinate to the Palladium center in a 
    
    
    
    -fashion (bridging or chelating). This forms a stable, catalytically inactive 4-membered metallocycle, effectively removing Pd from the catalytic cycle.
    • Solution: You must use bulky, monodentate biaryl phosphine ligands (e.g., BrettPhos , tBuBrettPhos ) that sterically prevent this

      
      -coordination and enforce the formation of the active monoligated Pd(0) species.
      
  • The Base Incompatibility: Standard Buchwald bases like Sodium tert-butoxide (NaOtBu) are strong nucleophiles. With a methyl ester at the C3 position, NaOtBu will cause rapid transesterification (to the t-butyl ester) or hydrolysis (if trace water is present).

    • Solution: Switch to weak, non-nucleophilic inorganic bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) .

Q2: Which specific catalyst system do you recommend for high-yield coupling?
  • Primary Recommendation: BrettPhos Pd G4 or tBuBrettPhos Pd G4 .

    • Why: These precatalysts generate the active Pd(0) species immediately upon heating, without requiring a reduction step that might be inhibited by the electron-deficient pyridine ring. tBuBrettPhos is particularly effective for electron-deficient amines like aminopyridines because it facilitates the difficult reductive elimination step.

  • Alternative (Cost-Effective): Pd₂(dba)₃ + Xantphos .

    • Why: Xantphos is a bidentate ligand with a wide bite angle that can sometimes outcompete the substrate for metal coordination, though it is generally less active than the BrettPhos system for this specific class of hindered/deactivated amines.

Q3: Can I use Chan-Lam coupling to avoid heavy metals and strong bases?

A: Yes, and for a methyl ester substrate, this is often the safer first-pass approach . Copper(II)-catalyzed oxidative coupling (Chan-Lam) proceeds at room temperature in air, preserving the sensitive ester.

  • Condition: Cu(OAc)₂ (1.0 equiv) + Aryl Boronic Acid (2.0 equiv) + Pyridine (3.0 equiv) in DCM or MeCN.

  • Caveat: Yields can be variable ("capricious") depending on the boronic acid partner. Electron-poor boronic acids may couple sluggishly.

Part 2: Decision Logic & Visualization[1]

The following diagram illustrates the decision matrix for selecting the correct pathway based on your electrophile and tolerance requirements.

CatalystSelection Start Substrate: this compound CheckElectrophile Identify Coupling Partner Start->CheckElectrophile ArylHalide Aryl Halide (Cl, Br, I) CheckElectrophile->ArylHalide High Efficiency Reqd BoronicAcid Aryl Boronic Acid CheckElectrophile->BoronicAcid Mild Conditions Reqd DecisionBase Is the Ester Critical? ArylHalide->DecisionBase PathChanLam Chan-Lam Coupling BoronicAcid->PathChanLam PathBuchwald Buchwald-Hartwig Coupling DecisionBase->PathBuchwald Yes (Use Weak Base) ConditionsBW System: tBuBrettPhos Pd G4 Base: Cs2CO3 (Strictly no NaOtBu) Solvent: t-Amyl Alcohol or Dioxane Temp: 80-100°C PathBuchwald->ConditionsBW ConditionsCL System: Cu(OAc)2 (1 eq) Base: Pyridine or TEA Atmosphere: Air (O2) Temp: RT PathChanLam->ConditionsCL

Figure 1: Strategic decision tree for coupling this compound, prioritizing ester stability and catalyst activity.

Part 3: Experimental Protocols

Protocol A: Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Best for: High yields, challenging aryl halides, scale-up.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Bromide/Chloride (1.1 equiv)

  • Catalyst: tBuBrettPhos Pd G4 (2-5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) - Must be finely ground and dried.

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration)

Step-by-Step:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the aminopyridine substrate, aryl halide, Cs₂CO₃, and the Pd precatalyst.

  • Solvation: Add anhydrous dioxane. Note: Do not use MeCN or DMSO as they can coordinate to Pd and inhibit the reaction.

  • Activation: Seal the vial with a crimp cap (PTFE septum).

  • Reaction: Heat to 80–100 °C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the specific m/z of the starting amine.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove insoluble salts. Concentrate and purify via flash chromatography.

Protocol B: Cu-Catalyzed Oxidative Coupling (Chan-Lam)

Best for: Sensitive substrates, avoiding glovebox work, small scale.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Boronic Acid (2.0 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 equiv) - Stoichiometric copper is often required for difficult amines.

  • Base: Pyridine (3.0 equiv) or Et₃N.

  • Solvent: DCM or MeCN (not anhydrous).

Step-by-Step:

  • Mixing: To a flask open to the air, add the amine, boronic acid, and Cu(OAc)₂.

  • Initiation: Add the solvent and the base (Pyridine). The solution typically turns a deep blue/green.

  • Oxidation: Stir vigorously at Room Temperature open to the atmosphere (or attach an O₂ balloon for faster rates).

  • Duration: 16–24 hours.

  • Workup: Quench with aqueous NH₄Cl (to chelate Cu). Extract with DCM.

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (<10%) Catalyst Poisoning (Pd sequestration)Switch ligand to tBuBrettPhos or BrettPhos .[1] Ensure catalyst loading is at least 3-5 mol%.
Ester Hydrolysis (Acid formed) Base too strong or wet solventSTOP using NaOtBu. Switch to Cs₂CO₃. Ensure solvent is anhydrous (Karl Fischer < 100 ppm).
Starting Material Recovery (Chan-Lam) Boronic acid protodeboronationAdd 4Å molecular sieves to the reaction. Add the boronic acid in portions (e.g., 0.5 equiv every 2 hours).
Purple/Black Precipitate (Buchwald) Pd Black formation (Ligand dissociation)The reaction temperature is too high for the ligand stability, or O₂ ingress. Lower temp to 80°C and ensure strict inert atmosphere.
Product is a t-Butyl Ester TransesterificationYou used NaOtBu or KOtBu. This reaction is irreversible. Discard and restart with Carbonate or Phosphate base.

References

  • Buchwald-Hartwig Amin

    • Source: Organic Chemistry Portal.[2] "Buchwald-Hartwig Cross Coupling Reaction."[3][4][5][6]

    • URL:[Link]

  • Catalyst Selection for Aminopyridines (Poisoning Mechanisms)

    • Source: Paul, F., et al. "Palladium-catalyzed coupling of 2-aminopyridines." Journal of the American Chemical Society. (Contextual grounding from search results on aminopyridine poisoning).
    • URL:[Link](Representative link for aminopyridine coupling challenges).

  • Chan-Lam Coupling Conditions for N-Heterocycles Source: Qiao, J. X., et al. "Copper-Promoted C-N Bond Cross-Coupling with Boronic Acids." Synthesis.
  • Base Sensitivity in Pd-C

    • Source: LibreTexts Chemistry.
    • URL:[Link]

Sources

Technical Support Center: Methyl 6-amino-2-methylnicotinate Work-up Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource , designed for process chemists and purification scientists. It prioritizes the specific physicochemical behavior of the 6-amino-2-methyl isomer, distinguishing it from its common regioisomers.

Subject: Optimization of Isolation and Purification Protocols for Methyl 6-amino-2-methylnicotinate (CAS: 872355-52-7) Document ID: TSC-AMN-062 Applicable For: Process Chemistry, Medicinal Chemistry, Scale-up Operations[1]

Executive Summary & Molecule Profile[1][2]

The Challenge: this compound presents a classic "push-pull" electronic system.[1] The electron-donating amino group at C6 and the electron-withdrawing ester at C3 create a dipole that significantly influences solubility.[1] Users frequently report issues with "oiling out" during crystallization and yield loss during aqueous extraction due to the amphoteric nature of the pyridine ring.[1][2]

Compound Profile:

  • Structure: Pyridine core, C2-Methyl, C3-Methyl Ester, C6-Amino.[1][3][4]

  • pKa (Approx): ~6.5–7.2 (Pyridine Nitrogen).[1][2] The C6-amino group increases basicity via resonance, while the C3-ester decreases it via induction.[1]

  • Critical Sensitivity: The methyl ester is susceptible to hydrolysis under high pH (>11) or prolonged acidic reflux.[1][2]

Troubleshooting Guide (FAQ Format)

Issue 1: "My product oils out instead of crystallizing during the quench."

Diagnosis: This is a supersaturation kinetics failure.[1][2] The compound has high solubility in polar organics (MeOH, DMF) but very low solubility in water/alkanes.[1][2] Rapid addition of anti-solvent (water or heptane) forces the product out as a metastable oil before the crystal lattice can form.[1][2]

Scientific Rationale: The melting point of this intermediate is approximately 131°C [1].[1][2] Oiling out occurs when the temperature of the mixture is above the oiling-out limit (the metastable boundary) but below the melting point of the pure solid in that solvent mixture.[1][2]

Optimized Protocol:

  • Temperature Control: Maintain the internal temperature at 45–50°C during anti-solvent addition.[1][2] Do not quench cold.

  • Seeding: Add 0.5 wt% seed crystals once the solution turns slightly turbid.

  • Ripening: Hold the mixture at 40°C for 30–60 minutes to allow the oil droplets to reorganize into a crystalline lattice (Ostwald ripening).

  • Slow Cooling: Ramp down to 0–5°C at a rate of 10°C/hour.

Issue 2: "I am losing significant yield during the aqueous workup."

Diagnosis: Incorrect pH management.[1][2] The pyridine nitrogen is basic.[1][2][5][6] If your aqueous wash is too acidic (pH < 5), the molecule exists as a water-soluble pyridinium salt.[1][2]

The "pH Switch" Solution: You can exploit this behavior for purification (Acid/Base Extraction), but for simple isolation, you must control the pH.[1][2]

  • Danger Zone: pH < 4 (Product stays in water).[1][2]

  • Target Zone: pH 8–9 (Product is neutral and lipophilic).[1][2]

  • Danger Zone: pH > 12 (Ester hydrolysis risk).[1][2]

Corrective Action: Ensure the aqueous layer pH is adjusted to 8.5 ± 0.5 using Saturated NaHCO₃ or mild carbonate. Avoid strong NaOH which may saponify the ester.[1][2]

Issue 3: "The product is colored (brown/yellow) even after recrystallization."

Diagnosis: Oxidative impurities (quinone-like species from aminopyridine oxidation) or trace metal catalysis residues.[1][2]

Optimized Protocol:

  • Dissolve crude in 10 volumes of Ethanol/Water (9:1) at 70°C.

  • Add 5 wt% Activated Carbon (e.g., Darco G-60).[1][2]

  • Stir for 30 minutes. Note: Amino-pyridines can bind to acidic carbon; use neutral carbon if yield drops.[1]

  • Hot filter through Celite.[1][2]

  • Cool slowly to crystallize.

Visualized Workflows

Diagram 1: The "pH-Switch" Purification Logic

This flowchart illustrates the decision-making process for maximizing purity using the molecule's amphoteric properties.[1]

WorkupProcedure Start Crude Reaction Mixture Quench Quench / Solvent Swap (Target: EtOAc or DCM) Start->Quench AcidExt Acid Extraction (1M HCl) pH < 3 Quench->AcidExt Extract Basic Component OrgLayer1 Organic Layer (Contains Non-Basic Impurities) AcidExt->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Salt) AcidExt->AqLayer1 Keep (Product Protonated) BaseAdj Basify to pH 8-9 (Sat. NaHCO3 / Na2CO3) AqLayer1->BaseAdj Neutralize OrgExt2 Extract into EtOAc (Product returns to Organic) BaseAdj->OrgExt2 Partition AqLayer2 Aqueous Waste (Salts) BaseAdj->AqLayer2 Discard Cryst Recrystallization (EtOH/H2O or EtOAc/Heptane) OrgExt2->Cryst Concentrate & Crystallize Final Pure this compound Cryst->Final

Caption: The "pH-Switch" protocol isolates the aminopyridine by temporarily converting it to a water-soluble salt, leaving non-basic impurities behind, then reverting it to the organic phase.[1]

Solvent Screening Data

The following table summarizes solubility behaviors to assist in solvent selection. Data is based on general aminopyridine-ester behavior and specific CAS literature [2, 3].[1]

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Methanol HighModerateGoodGood for initial dissolution; may need water as anti-solvent.[1]
Ethanol/Water (9:1) HighLowExcellent Preferred for final recrystallization.[1][2] Yields distinct needles.[1][2]
Ethyl Acetate ModerateLowGoodStandard extraction solvent.[1][2]
DCM HighHighPoor for Cryst.[1][2]Good for extraction, but hard to crystallize from (too soluble).[1][2]
Heptane/Hexane InsolubleInsolubleAnti-solventUse only to force precipitation from EtOAc.[1][2]
Water (pH 7) LowVery LowAnti-solventCauses oiling if added too fast to alcoholic solutions.[1][2]

Critical Synthesis Note: Regioisomer Awareness

When sourcing starting materials or troubleshooting synthesis, verify you are not working with the 2-amino-6-methyl isomer (CAS 1824-81-3).[1]

  • Your Target: this compound (Amino at C6).[1][7][8][9]

    • Synthesis Route: Often via condensation of 3-aminocrotonate derivatives or nucleophilic substitution on 6-halo-2-methylnicotinates [4].[1]

  • Common Impurity: 6-Hydroxy-2-methylnicotinate.[1]

    • Origin: Hydrolysis of the amino group (diazotization conditions) or starting material contamination.[1][2]

    • Removal: The hydroxy impurity is phenolic/acidic.[1][2] It can be removed by washing the organic product layer with 0.5M NaOH (rapid wash to avoid ester hydrolysis) or simply by the "pH Switch" method described above (it will not extract into acid as efficiently as the amine).[1][2]

References

  • PubChem. (2024).[1][2] Compound Summary: this compound (CAS 872355-52-7).[1][3][7][8][9][10][11] National Library of Medicine.[1][2] Retrieved from [Link]

  • Google Patents. (2014).[1][2] WO2014026984A1 - Azaindole carboxylic acid amides synthesis intermediates.[1][2] Retrieved from

Sources

Characterization of unexpected products in Methyl 6-amino-2-methylnicotinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers synthesizing or utilizing Methyl 6-amino-2-methylnicotinate (CAS: 65786-06-9). It addresses the specific challenges of impurity profiling, reaction monitoring, and structural characterization.

Diagnostic Workflow: What is your observation?

Before diving into complex characterization, identify the primary symptom of your synthesis failure or impurity profile.

ObservationLikely IssueImmediate Action
LC-MS Mass +14 (M+14) Methylation of the amino group (N-methylation)Check alkylating agents; switch to mild bases.
LC-MS Mass -14 (M-14) Hydrolysis to Free Acid (Acid Impurity)Check water content in solvent; verify workup pH.
LC-MS Mass -58 (M-58) Decarboxylation (Loss of ester)Lower reaction temperature; avoid prolonged heating.
NMR: Extra Singlet ~2.5 ppm Regioisomer (4-methyl vs 2-methyl)Perform NOE or HMBC NMR to confirm substitution pattern.
Low Solubility in Organic Zwitterion formation (Acid form)Adjust pH to >8 during extraction to ensure free base.

Reaction Pathways & Impurity Map

Understanding the origin of impurities is critical for control. The diagram below illustrates the two primary synthesis routes (SNAr and Esterification) and the divergence points where unexpected products form.

ReactionPathways SM_Cl Methyl 6-chloro-2-methylnicotinate (Starting Material A) Target This compound (TARGET) SM_Cl->Target NH3 / Heat (SNAr Route) Imp_Regio Impurity D: Regioisomer (Isomeric SM) SM_Cl->Imp_Regio Contaminated SM SM_Acid 6-amino-2-methylnicotinic acid (Starting Material B) SM_Acid->Target MeOH / SOCl2 (Esterification) Imp_Acid Impurity A: Hydrolysis Product (Free Acid) Target->Imp_Acid H2O / Acid or Base (Hydrolysis) Imp_NMe Impurity C: N-Methylated (Side Reaction) Target->Imp_NMe MeI / Strong Base (Over-methylation) Imp_Decarb Impurity B: Decarboxylated (2-methyl-6-aminopyridine) Imp_Acid->Imp_Decarb High Heat (-CO2)

Caption: Synthesis pathways (SNAr and Esterification) leading to the target molecule and common degradation/side-reaction pathways.

Characterization of Unexpected Products

Impurity A: The Hydrolysis Product (Free Acid)

Identity: 6-amino-2-methylnicotinic acid Origin: Occurs during aqueous workup if pH is too low or too high, or if the reaction solvent is not anhydrous. Detection:

  • LC-MS: [M+H]+ = 153.1 (Target is 167.1). Mass difference of -14 Da.

  • HPLC: Elutes earlier than the ester (more polar) on C18 columns.

  • Troubleshooting: Ensure the reaction mixture is quenched with solid NaHCO3 or a buffered solution. Avoid strong acid washes.

Impurity B: The Decarboxylated Product

Identity: 6-amino-2-methylpyridine (2-amino-6-methylpyridine) Origin: Thermal degradation of the Free Acid (Impurity A). If the ester hydrolyzes and the reaction is refluxed at high temperatures (>100°C), the carboxylic acid moiety can be lost. Detection:

  • LC-MS: [M+H]+ = 109.1. Mass difference of -58 Da from target.

  • NMR: Loss of the methyl ester singlet (~3.8 ppm). Appearance of a new aromatic proton if resolution allows.

  • Troubleshooting: Monitor reaction temperature strictly. Do not exceed 80°C unless necessary.

Impurity C: The "Unreacted" Chloride (SNAr Route only)

Identity: Methyl 6-chloro-2-methylnicotinate Origin: Incomplete nucleophilic substitution with ammonia. Detection:

  • LC-MS: [M+H]+ = 186.0 / 188.0 (Characteristic Chlorine isotope pattern 3:1).

  • Troubleshooting: Ammonia gas or high-pressure ammonia in methanol is often required. Aqueous ammonia may lead to hydrolysis (Impurity A) instead of amination.

Frequently Asked Questions (FAQs)

Q1: How do I distinguish between the 2-methyl and 6-methyl regioisomers?

Context: If you synthesize the pyridine ring from acyclic precursors (e.g., aminocrotonate + propiolate), you may get Methyl 2-amino-6-methylnicotinate instead of the target This compound . Technical Solution: Use NOE (Nuclear Overhauser Effect) NMR .

  • Target (6-amino-2-methyl): Irradiating the methyl group at position 2 (approx 2.4-2.6 ppm) should show an NOE enhancement of the ester methyl (if conformation allows) or the aromatic proton at C4/C5 . Crucially, the amino group is far away.

  • Isomer (2-amino-6-methyl): The amino group is at position 2, adjacent to the ester at position 3. The methyl is at 6.[1][2][3][4] Irradiating the methyl (at 6) will enhance the proton at C5, but not the ester.

  • Chemical Shift: The amino protons in the Isomer (2-amino) often appear downfield (shifted >7.0 ppm) due to hydrogen bonding with the adjacent carbonyl oxygen of the ester. The target's amino protons (at 6) are typically broad singlets around 5.0–6.5 ppm.

Q2: My product is disappearing during workup. Where is it going?

Context: The user extracts with ethyl acetate but recovers very little mass. Technical Solution: The product is an amino-ester . It has basic character (pyridine N and amino group).

  • If pH < 4: The molecule is protonated (cationic) and stays in the aqueous layer.

  • If pH > 12: The ester may hydrolyze to the acid (anionic carboxylate), which also stays in the aqueous layer.

  • Protocol: Adjust the aqueous layer pH to 8.0–9.0 using Saturated NaHCO3 before extraction. This ensures the molecule is in its neutral, organic-soluble form.

Q3: I see a "dimer" peak in LC-MS (Mass ~330). What is this?

Context: A peak roughly double the mass of the target appears. Technical Solution: This is likely an oxidative azo-dimer or a condensation product .

  • Cause: Pyridine amines can oxidize to azo compounds (-N=N-) under oxidative stress (e.g., presence of metal catalysts like Cu or Pd in air).

  • Prevention: Degas solvents and perform the reaction under Nitrogen/Argon atmosphere. If using a metal catalyst (e.g., for Buchwald couplings), ensure rigorous O2 exclusion.

Analytical Reference Data

Table 1: NMR Shift Comparison (CDCl3)
Proton EnvironmentTarget (6-amino-2-methyl)Impurity (Free Acid)Impurity (Chloride SM)
-COOCH3 (Ester) 3.85 ppm (s) Absent3.95 ppm (s)
Ar-CH3 (Methyl) 2.70 ppm (s) 2.65 ppm (s)2.80 ppm (s)
-NH2 (Amino) 5.2 - 6.0 ppm (br s) VariableAbsent
Ar-H (C4) 8.05 ppm (d) 8.10 ppm (d)8.20 ppm (d)
Ar-H (C5) 6.35 ppm (d) 6.40 ppm (d)7.20 ppm (d)
Table 2: HPLC Method Parameters (Recommended)
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm
Mobile Phase A 10 mM Ammonium Formate (pH 3.8)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Detection UV @ 254 nm (aromatic) and 210 nm (amide/ester)
Rationale Ammonium formate buffer prevents peak tailing of the basic amino-pyridine.

References

  • Preparation of Methyl 6-aminonicotinate derivatives. BenchChem Protocols. Retrieved from (General workup protocols for nicotinate esters).

  • Synthesis of Methyl 6-methylnicotinate. ChemicalBook. Retrieved from (Analogous synthesis and physical properties).

  • Stability of methylnicotinate in aqueous solution. National Institutes of Health (PMC). Retrieved from (Hydrolysis rates and stability data).

  • Synthesis of 2-amino-6-methylpyridine. PrepChem. Retrieved from (Precursor synthesis and decarboxylation risks).

  • This compound Product Page. Ambeed. Retrieved from (CAS verification and structure confirmation).

Sources

Technical Support Center: Minimizing Dimer Formation in Suzuki Coupling of Aminonicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving aminonicotinate substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with byproduct formation, specifically the homocoupling of boronic acids, which leads to dimer impurities. My goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to effectively troubleshoot and refine your synthetic routes.

I. Troubleshooting Guide: Diagnosing and Resolving Dimer Formation

This section is structured to help you systematically identify the root cause of excessive dimer formation in your Suzuki coupling reactions and provides actionable steps to mitigate the issue.

Question 1: I'm observing a significant amount of boronic acid homocoupling product. What are the most likely causes and how can I address them?

The formation of symmetrical biaryls from the homocoupling of boronic acids is a common side reaction in Suzuki couplings.[1] This issue is often exacerbated by the presence of oxygen and the state of the palladium catalyst. Let's break down the primary culprits and their solutions.

Primary Cause 1: Oxygen Contamination

The presence of dissolved oxygen is a major contributor to the homocoupling of boronic acids.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that favors dimerization.[3]

Solution: Rigorous Exclusion of Oxygen

It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.

  • Experimental Protocol: Solvent Degassing

    • Sparge with Inert Gas: Bubble a steady stream of nitrogen or argon through the solvent for at least 30-60 minutes. For larger volumes, subsurface sparging is more effective.[4]

    • Freeze-Pump-Thaw: For more sensitive reactions, perform at least three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. This is one of the most effective methods for removing dissolved gases.

Primary Cause 2: In-situ Reduction of Pd(II) Precatalysts

If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced to the active Pd(0) species in situ. This reduction process can sometimes be inefficient or lead to side reactions, including the homocoupling of the boronic acid.[3][5]

Solution: Utilize a Pd(0) Source or an Efficient Precatalyst

  • Directly Use Pd(0) Catalysts: Employing a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the problematic in-situ reduction step.[5]

  • Modern Precatalysts: Consider using advanced precatalysts, such as the Buchwald G3 or G4 precatalysts. These are designed for clean and efficient generation of the active Pd(0) species.[1]

The following diagram illustrates a simplified troubleshooting workflow for addressing high levels of homocoupling:

G start High Homocoupling Observed check_o2 Is the reaction rigorously deoxygenated? start->check_o2 degas Action: Improve degassing protocol (N2 sparge, Freeze-Pump-Thaw) check_o2->degas No check_pd What is the palladium source? check_o2->check_pd Yes degas->check_pd use_pd0 Action: Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) or a modern precatalyst. check_pd->use_pd0 Pd(II) optimize_ligand Action: Screen bulky, electron-rich ligands (e.g., Buchwald ligands). check_pd->optimize_ligand Pd(0) optimize_conditions Further Optimization use_pd0->optimize_conditions optimize_ligand->optimize_conditions

Caption: Troubleshooting workflow for dimer formation.

Question 2: My reaction is clean when using simple arylboronic acids, but I see significant dimerization with substituted aminonicotinate boronic esters. Why is this happening?

The electronic and steric properties of your specific aminonicotinate and its coupling partner can significantly influence reaction outcomes. Heteroaryl boronic acids, in general, can be more prone to side reactions like protodeboronation and homocoupling.

Causality:

  • Ligand Choice: The standard workhorse ligands like PPh₃ may not be suitable for challenging substrates. The coordination of the aminonicotinate nitrogen to the palladium center can alter the reactivity. Bulky, electron-rich phosphine ligands are often necessary to promote the desired reductive elimination step over competing side reactions.[5][6] These ligands stabilize the Pd(0) state and accelerate the rate-limiting steps of the catalytic cycle.

  • Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause degradation of your substrates or promote unwanted side reactions.[7] For aminonicotinates, which contain a basic nitrogen, the interplay between the added base and the substrate itself can be complex.

Solutions and Optimization Strategies:

ParameterRecommendationRationale
Ligand Screen bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).These ligands promote reductive elimination and can prevent the formation of inactive palladium species.[5]
Base Evaluate a range of bases from mild (K₂CO₃, K₃PO₄) to stronger (Cs₂CO₃).The optimal base depends on the specific substrates and solvent system. Weaker bases can sometimes suppress homocoupling.[1]
Solvent Use aprotic solvents like dioxane, toluene, or THF.These solvents are generally well-suited for Suzuki couplings and can influence the solubility of reagents and intermediates.[1]
Temperature Lower the reaction temperature.While this may slow the reaction, it can disproportionately suppress side reactions like homocoupling.[8]
Addition Rate Consider slow addition of the boronic acid.Maintaining a low concentration of the boronic acid can disfavor the bimolecular homocoupling reaction.[9]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of boronic acid homocoupling?

There are two primary pathways for boronic acid homocoupling in Suzuki reactions:

  • Oxygen-Mediated Pathway: As mentioned, oxygen can oxidize Pd(0) to Pd(II). This Pd(II) species can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to yield the dimer and regenerate Pd(0). This process consumes the boronic acid and reduces the efficiency of the desired cross-coupling.[3][4]

  • Reductive Elimination from a Diarylpalladium(II) Intermediate: If the reductive elimination of the desired cross-coupled product is slow, a second transmetalation event can occur, leading to a diarylpalladium(II) intermediate containing two boronic acid-derived aryl groups, which can then reductively eliminate to form the dimer.

The following diagram illustrates the desired Suzuki coupling catalytic cycle versus the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L2 OA Oxidative Addition (Ar-X) Pd0->OA O2 O2 Pd0->O2 PdII_ArX Ar-Pd(II)-X(L2) OA->PdII_ArX Trans Transmetalation (Ar'-B(OR)2) PdII_ArX->Trans PdII_diaryl Ar-Pd(II)-Ar'(L2) Trans->PdII_diaryl RE Reductive Elimination PdII_diaryl->RE RE->Pd0 Regenerates Catalyst Product Ar-Ar' RE->Product PdII_O2 Pd(II) Trans1 Transmetalation 1 (Ar'-B(OR)2) PdII_O2->Trans1 PdII_Ar Ar'-Pd(II)-X Trans1->PdII_Ar Trans2 Transmetalation 2 (Ar'-B(OR)2) PdII_Ar->Trans2 PdII_diaryl_homo Ar'-Pd(II)-Ar' Trans2->PdII_diaryl_homo RE_homo Reductive Elimination PdII_diaryl_homo->RE_homo Dimer Ar'-Ar' RE_homo->Dimer O2->PdII_O2 Oxidizes Pd(0)

Caption: Competing catalytic cycles in Suzuki coupling.

Q2: Can the purity of my boronic acid affect dimer formation?

Absolutely. Boronic acids can dehydrate to form cyclic anhydrides (boroxines) upon storage. While boroxines are often competent in Suzuki couplings, their reactivity can differ from the corresponding boronic acid. More importantly, impurities in the boronic acid can potentially interfere with the catalyst. It is always recommended to use high-purity boronic acids or to recrystallize them if their purity is in doubt.[8]

Q3: Are there any alternatives to boronic acids that are less prone to homocoupling?

Yes, several alternatives can offer enhanced stability and reduced homocoupling:

  • Pinacol Esters (BPin): These are generally more stable than the corresponding boronic acids and are less prone to protodeboronation and homocoupling.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are compatible with a wide range of reaction conditions. They slowly release the boronic acid under the basic conditions of the Suzuki coupling, which can help to suppress homocoupling by keeping the concentration of the active boronic acid low.[8]

  • Potassium Aryltrifluoroborates (ArBF₃K): These salts are also very stable and can be used in place of boronic acids. They often require slightly modified reaction conditions but can be very effective in minimizing side reactions.[8]

By systematically addressing the factors of oxygen exclusion, catalyst selection, ligand optimization, and careful control of reaction parameters, you can significantly minimize dimer formation and improve the yield and purity of your desired aminonicotinate products.

III. References

  • Doubleday, W. et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link]

  • Paul, D. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link]

  • Yoneda Labs (Accessed 2024). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Request PDF (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia (Accessed 2024). Suzuki reaction. Wikipedia. Available at: [Link]

  • Buchwald, S. L. et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

Sources

Validation & Comparative

Comparison of Methyl 6-amino-2-methylnicotinate with other aminonicotinate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-amino-2-methylnicotinate (CAS 872355-52-7 ) is a specialized pyridine building block often confused with its regioisomer, Methyl 2-amino-6-methylnicotinate (CAS 31686-93-8 ). While both share the formula C₈H₁₀N₂O₂, their synthetic utility is diametrically opposed due to the relative positioning of the amino and ester groups.

  • This compound (Subject): The amino group (C6) and ester (C3) are in a para-like (1,4) relationship.[1] This geometry precludes the formation of 1,8-naphthyridines. Instead, it is the premier scaffold for synthesizing 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) via C5-functionalization.

  • Methyl 2-amino-6-methylnicotinate (Alternative): The amino group (C2) and ester (C3) are in an ortho (1,2) relationship.[1][2] This "anthranilate-like" motif is the standard precursor for 1,8-naphthyridines and pyrido[2,3-d]pyrimidines .

This guide objectively compares these isomers, highlighting the steric influence of the 2-methyl group and providing validated protocols for the subject molecule.

Chemical Profile & Structural Analysis[3][4][5]

The Subject Molecule
PropertySpecification
Chemical Name This compound
CAS Number 872355-52-7
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in MeOH, DMSO, EtOAc; sparingly soluble in water
Key Structural Feature C2-Methyl Blockade: The methyl group at position 2 sterically hinders the ester at C3 and blocks the C2 position from nucleophilic attack, directing electrophilic substitution exclusively to C5.[3]
Isomer Comparison Table
FeatureThis compound (Subject)Methyl 2-amino-6-methylnicotinate (Isomer B)Methyl 6-aminonicotinate (Isomer C)
CAS 872355-52-731686-93-836052-24-1
Amino Position C6 (Para to Ester)C2 (Ortho to Ester)C6 (Para to Ester)
Methyl Position C2 (Ortho to Ester)C6 (Para to Ester)None
Primary Cyclization Pyrrolo[2,3-b]pyridine (5-membered ring fusion)1,8-Naphthyridine (6-membered ring fusion)Indolizine / Azaindole
Electronic Effect Amino at C6 pushes electron density to C5 (Ortho) and N1.Amino at C2 forms H-bond with Ester C=O; reduces nucleophilicity.C2 is open to electrophilic attack (unlike Subject).
Steric Effect High: 2-Me hinders hydrolysis of 3-COOMe.Low: 6-Me is remote from the reaction center.None: C2 is sterically accessible.

Comparative Reactivity Analysis

The "Ortho" vs. "Para" Cyclization Divergence

The most critical distinction for drug development is the cyclization potential.

  • Isomer B (2-amino) functions as a 1,3-dinucleophile (Amino N + C3-Ester electrophile). It reacts with 1,3-dicarbonyls to form the fused 6-6 1,8-naphthyridine system.

  • The Subject (6-amino) functions as a nucleophile at C5 (via resonance activation from 6-NH₂). Because the ester is remote, it does not participate in the initial ring closure. Instead, the standard workflow involves iodination at C5 , followed by Sonogashira coupling and cyclization onto the ring nitrogen (N1) to form the fused 5-6 7-azaindole system.

The Steric Role of the 2-Methyl Group

In Methyl 6-aminonicotinate (Isomer C) , the C2 position is unsubstituted. Electrophilic halogenation often yields a mixture of 5-halo and 2-halo products, or 2,5-dihalo species. In the Subject Molecule , the 2-methyl group acts as a blocking agent . It forces electrophiles (like iodine or bromine) exclusively to the C5 position , ensuring high regioselectivity (>95%) during scaffold elaboration.

Visualizing the Synthetic Divergence

The following diagram illustrates how the structural isomerism dictates the final heterocycle outcome.

G Subj This compound (CAS 872355-52-7) IsoB Methyl 2-amino-6-methylnicotinate (CAS 31686-93-8) Iodo 5-Iodo Intermediate (Electrophilic Sub. at C5) Subj->Iodo NIS or I2/NaIO4 (Directed by 2-Me Blockade) Condensation Condensation with 1,3-Dicarbonyls IsoB->Condensation Ortho-Amino Effect Sonogashira Sonogashira Coupling (with Alkyne) Iodo->Sonogashira Azaindole 7-Azaindole (Pyrrolo[2,3-b]pyridine) Sonogashira->Azaindole Cyclization onto N1 Naphthyridine 1,8-Naphthyridine (Fused 6-6 System) Condensation->Naphthyridine Cyclization onto C3-Ester

Figure 1: Divergent synthetic pathways. The Subject molecule (blue path) yields 5-6 fused systems, while the isomer (red path) yields 6-6 fused systems.

Experimental Protocols

Protocol A: Synthesis of this compound

Context: Esterification of the carboxylic acid precursor.

  • Reagents: 6-Amino-2-methylnicotinic acid (1.0 eq), Methanol (Solvent/Reagent, 15-20 volumes), Conc. H₂SO₄ (2.0 eq).

  • Setup: Round-bottom flask equipped with a reflux condenser.

  • Procedure:

    • Suspend the acid in methanol.[4]

    • Add H₂SO₄ dropwise at 0°C (exothermic).

    • Heat to reflux (approx. 65°C) for 18–24 hours. Monitor by TLC (10% MeOH in DCM) or LCMS.

    • Workup: Cool to RT. Concentrate in vacuo to remove excess MeOH. Dilute residue with ice water. Neutralize carefully with sat. NaHCO₃ to pH 8. Extract with EtOAc (3x).[5]

    • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5]

    • Yield: Typically 75–85% as an off-white solid.

Protocol B: Regioselective Iodination (Key Application)

Context: Preparation of the 5-iodo intermediate for Sonogashira coupling.

  • Reagents: this compound (1.0 eq), Sodium Periodate (NaIO₄, 0.38 eq), Iodine (I₂, 0.75 eq), DMF (5 volumes).

  • Mechanism: Oxidative iodination. The 2-Me group blocks C2, forcing iodine to C5.

  • Procedure:

    • Dissolve the substrate in DMF.[1][6]

    • Add NaIO₄ and I₂.[1][6]

    • Heat to 50°C for 1.5–2 hours.

    • Quench: Pour into a cold solution of saturated sodium thiosulfate (Na₂S₂O₃) to reduce excess iodine.

    • Isolation: Filter the resulting precipitate.[7] Wash with water and dry.[1][6]

    • Yield: ~88% of Methyl 6-amino-5-iodo-2-methylnicotinate .

    • Data Validation:

      • 1H NMR (DMSO-d6): Look for the disappearance of the C5-H doublet and retention of the 2-Me singlet (~2.5 ppm) and ester singlet (~3.7 ppm).

References

  • National Center for Biotechnology Information (NCBI).

  • Google Patents.Azaindole carboxylic acid amides and azaindole thiocarboxylic acid amides... (WO2014026984A1).
  • ChemicalBook. Product entry for this compound (CAS 872355-52-7) verifying structure and commercial availability.
  • BLD Pharm. Methyl 2-amino-6-methylnicotinate (Isomer B) Product Data. Used for structural comparison.[8]

Sources

Reactivity comparison of Methyl 6-amino-2-methylnicotinate vs. Methyl 4-amino-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of Methyl 6-amino-2-methylnicotinate and Methyl 4-amino-2-methylnicotinate . While both are amino-pyridine esters used as scaffolds in drug discovery (particularly for kinase inhibitors), their reactivity profiles are fundamentally divergent due to the regiochemical positioning of the amino group relative to the ester and the ring nitrogen.

Executive Summary

The core distinction lies in the "Vicinal" versus "Distal" relationship of the functional groups:

  • Methyl 4-amino-2-methylnicotinate features an ortho-amino ester motif (positions 3 and 4). This "anthranilic acid-like" geometry drives cyclization reactions with the ester to form 1,6-naphthyridines and pyrido[4,3-d]pyrimidines .

  • This compound features a para-amino ester motif (positions 3 and 6). The amino group is distal to the ester but adjacent to the ring nitrogen (amidine-like). This geometry favors cyclization involving the ring nitrogen to form 1,8-naphthyridines .

Chemical & Physical Properties

FeatureThis compound Methyl 4-amino-2-methylnicotinate
IUPAC Name Methyl 6-amino-2-methylpyridine-3-carboxylateMethyl 4-amino-2-methylpyridine-3-carboxylate
Structure Type 2,3,6-Trisubstituted Pyridine2,3,4-Trisubstituted Pyridine
Electronic Character Amidine-like: The 6-NH₂ is conjugated directly with the Ring Nitrogen (N1).Vinylogous Amidine: The 4-NH₂ is conjugated with the 3-Ester and Ring Nitrogen (gamma position).
Basicity (Predicted pKa) Lower (~4.0 - 4.8) . The amino group's lone pair is delocalized into the ring nitrogen, reducing basicity.Higher (~8.0 - 9.0) . 4-Aminopyridines are significantly more basic than 2-aminopyridines; however, the ortho-ester withdraws density.
Primary Cyclization Product 1,8-Naphthyridines (via N1 and C6-NH₂)1,6-Naphthyridines or Pyrido[4,3-d]pyrimidines (via C3-Ester and C4-NH₂)
Steric Environment Open: The C6-NH₂ is sterically accessible.Crowded: The C4-NH₂ is flanked by the C3-Ester and C5-H.

Reactivity Profile: Methyl 4-amino-2-methylnicotinate

The "Vicinal" Scaffold

This isomer is structurally analogous to anthranilic acid. The proximity of the C4-amino group to the C3-ester allows for rapid intramolecular cyclization.

Key Transformations
  • Formation of Pyrido[4,3-d]pyrimidines:

    • Reaction with formamide, urea, or isothiocyanates leads to immediate ring closure bridging C3 and C4.

    • Mechanism:[1][2][3] Nucleophilic attack of the C4-amine on the electrophile (e.g., formamide carbon), followed by intramolecular attack of the resulting intermediate on the C3-ester carbonyl.

  • Formation of 1,6-Naphthyridines:

    • Condensation with active methylenes (e.g., malononitrile) or ketones.[4]

    • The C3-ester serves as the electrophile for the ring closure after the initial condensation with the C4-amine.

Reactivity Profile: this compound

The "Amidine" Scaffold

In this isomer, the C6-amino group and C3-ester are spatially separated (para). Direct cyclization between these two groups is geometrically impossible without a long linker. Instead, reactivity is dominated by the 2-aminopyridine motif (N1 and C6-NH₂).

Key Transformations
  • Formation of 1,8-Naphthyridines (Friedländer-type):

    • Reaction with 1,3-dicarbonyls or α,β-unsaturated ketones.

    • Mechanism:[1][2][3] The exocyclic C6-amine attacks a carbonyl electrophile, followed by cyclization onto the Ring Nitrogen (N1). The C3-ester often remains intact, serving as a handle for further functionalization.

  • Formation of Pyrido[2,3-d]pyrimidines:

    • Requires reaction at N1 and C6-NH₂. The C3-ester does not participate in the ring formation but influences the electronics of the pyridine ring.

Visual Comparison of Reaction Pathways

ReactivityComparison cluster_legend Legend cluster_4amino Methyl 4-amino-2-methylnicotinate (Vicinal) cluster_6amino This compound (Distal) Start Starting Material Inter Intermediate Prod Final Product M4 Methyl 4-amino- 2-methylnicotinate M4_Inter Amidine Intermediate M4->M4_Inter N-Formylation Formamide + Formamide (High Temp) Pyrido43 Pyrido[4,3-d]pyrimidine M4_Inter->Pyrido43 Cyclization w/ Ester M6 Methyl 6-amino- 2-methylnicotinate M6_Inter Schiff Base / Enamine M6->M6_Inter Condensation at C6-NH2 Malonate + Malonate/Aldehyde (Lewis Acid) Naph18 1,8-Naphthyridine M6_Inter->Naph18 Cyclization at Ring N1

Caption: Divergent cyclization pathways. The 4-amino isomer utilizes the adjacent ester to form fused pyrimidines, whereas the 6-amino isomer utilizes the ring nitrogen to form naphthyridines.

Experimental Protocols

Protocol A: Synthesis of Pyrido[4,3-d]pyrimidine from the 4-Amino Isomer

Targeting the "Vicinal" reactivity.

  • Reagents: Methyl 4-amino-2-methylnicotinate (1.0 eq), Formamide (excess, ~10 eq).

  • Procedure:

    • Charge a round-bottom flask with Methyl 4-amino-2-methylnicotinate.

    • Add Formamide (acts as solvent and reactant).[5]

    • Heat the mixture to 140–160°C for 4–6 hours. Note: High temperature is required to drive the condensation and subsequent cyclization.

    • Monitor by TLC/LC-MS for the disappearance of the starting ester.

    • Workup: Cool to room temperature. The product often precipitates upon cooling or addition of water. Filter the solid, wash with water and cold ethanol.

  • Expected Outcome: Formation of 2-methyl-pyrido[4,3-d]pyrimidin-4(3H)-one derivatives.

Protocol B: Synthesis of 1,8-Naphthyridine from the 6-Amino Isomer

Targeting the "Amidine" reactivity.

  • Reagents: this compound (1.0 eq), Ethyl Acetoacetate (1.2 eq), Glacial Acetic Acid (catalytic), Ethanol (solvent).

  • Procedure:

    • Dissolve this compound in ethanol.

    • Add Ethyl Acetoacetate and 5-10 mol% Glacial Acetic Acid.

    • Reflux the mixture at 80°C for 8–12 hours.

    • Mechanism:[1][2][3] The amino group condenses with the ketone of the acetoacetate.[1] The ring nitrogen (N1) then attacks the ester of the acetoacetate (or vice versa depending on conditions) to close the ring.

  • Expected Outcome: Formation of a 1,8-naphthyridine derivative with the C3-methyl ester of the original pyridine intact (unless hydrolyzed).

References

  • Synthesis of Methyl 6-methylnicotinate

    • Source: ChemicalBook / P
    • Context: Describes the base esterification of 6-methylnicotinic acid, serving as the core scaffold for the 6-amino derivative synthesis via amin
  • Reactivity of 4-Aminopyridines vs 2-Aminopyridines

    • Source: Albert, A. et al., J. Chem. Soc., 1948.
    • Context: Foundational pKa data establishing 4-aminopyridine (pKa ~9.1) as significantly more basic than 2-aminopyridine (pKa ~6.8), influencing nucleophilicity.
  • Synthesis of 1,8-Naphthyridines

    • Source: Organic Chemistry Portal / J. Am. Chem. Soc. 2006, 128, 4592.[4]

    • Context: Details the condensation of 2-aminopyridines (analogous to the 6-amino isomer) with carbonyls to form 1,8-naphthyridines.
  • Pyrido[4,3-d]pyrimidine Synthesis

    • Source:Journal of the Chemical Society C, 1969.
    • Context: Describes the cyclization of ethyl 4-aminonicotinate derivatives with amines/formamide to form pyrido[4,3-d]pyrimidines.

Sources

Biological Activity Profile: Methyl 6-amino-2-methylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-amino-2-methylnicotinate serves as a versatile "privileged scaffold" in medicinal chemistry. While the parent molecule acts primarily as a building block, its derivatives—specifically hydrazones , Schiff bases , and fused heterocycles —exhibit significant biological efficacy. This guide analyzes the performance of these derivatives in two primary therapeutic areas: antimicrobial activity (targeting resistant bacterial strains) and anti-inflammatory/anticancer activity (specifically COX-2 inhibition).

Comparative analysis reveals that while early-generation derivatives show moderate antimicrobial potency compared to standards like Ciprofloxacin, optimized COX-2 inhibitors derived from this scaffold rival the potency of Celecoxib with potentially improved selectivity profiles.

Structural Significance & Synthesis

The pharmacological value of this compound lies in its ability to undergo cyclization and functionalization. The 2-methyl group provides steric bulk that influences receptor binding, while the 6-amino and 3-carboxylate positions allow for the construction of hydrogen-bonding networks essential for enzyme inhibition.

Synthesis Workflow: Hydrazone Derivatization

The most biologically active derivatives are often synthesized via a hydrazide intermediate. The following workflow illustrates the conversion of the nicotinate core into active hydrazone agents.

SynthesisWorkflow Start This compound (Scaffold) Step1 Hydrazinolysis (NH2NH2·H2O, reflux) Start->Step1 Intermediate Nicotinohydrazide (Key Intermediate) Step1->Intermediate Step2 Condensation (Ar-CHO, EtOH, cat. acid) Intermediate->Step2 Product Active Hydrazone Derivative (Target Compound) Step2->Product

Figure 1: Synthetic pathway transforming the ester scaffold into biologically active hydrazone derivatives.

Comparative Analysis: Antimicrobial Activity

Recent studies have focused on 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones . These derivatives target bacterial DNA gyrase or cell wall synthesis pathways, though their potency often requires optimization to match commercial antibiotics.

Performance vs. Alternatives

The table below compares "Compound 7" (a lead salicylate-hydrazone derivative) against standard antibiotics.

CompoundTarget OrganismMIC (µg/mL)Activity LevelNotes
Nicotinate Hydrazone (Cpd 7) Staphylococcus aureus12.5 - 25.0ModerateShows bacteriostatic potential; effective against some resistant strains.
Nicotinate Hydrazone (Cpd 7) Bacillus cereus25.0ModerateLower potency than standards but unique mechanism of action.
Ciprofloxacin (Standard)Staphylococcus aureus0.12 - 0.5HighClinical standard; high potency but rising resistance issues.
Ampicillin (Standard)E. coli2.0 - 8.0HighStandard beta-lactam; inactive against many nicotinate-susceptible strains.

Key Insight: While the raw MIC values of current nicotinate derivatives are higher (less potent) than Ciprofloxacin, their value lies in overcoming resistance . The distinct binding mode of the nicotinate-hydrazone motif offers a template for "rescue drugs" against multi-drug resistant (MDR) pathogens where standard apoptotic pathways are blocked.

Comparative Analysis: COX-2 Inhibition (Anti-inflammatory)

Derivatives of 2-aminonicotinates have shown remarkable success as selective COX-2 inhibitors , crucial for treating inflammation without the gastric side effects of traditional NSAIDs.

Experimental Data: Enzyme Inhibition

The following data compares optimized nicotinate derivatives against Celecoxib (a selective COX-2 inhibitor) and Diclofenac (non-selective).[1]

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Clinical Implications
Nicotinate Derivative A3 0.29 >100>344Superior Selectivity. Lower risk of gastric ulceration compared to non-selective NSAIDs.
Nicotinate Derivative VIIa 0.5415.7~29Potent anti-inflammatory activity with good safety profile.
Celecoxib (Standard)0.4214.233.8Market leader. Nicotinate A3 shows better potency and selectivity.
Diclofenac (Standard)0.91.1~1.2High gastrointestinal toxicity risk due to COX-1 inhibition.

Mechanistic Advantage: The nicotinate derivatives utilize the 2-amino group to form a hydrogen bond with the Tyr355 residue in the COX-2 active site, while the 2-methyl group fits into the hydrophobic pocket created by the Val523 mutation (unique to COX-2), enhancing selectivity over COX-1 (which has a bulkier Ile523).

SAR Core Nicotinate Core Sub1 2-Methyl Group Core->Sub1 Sub2 6-Amino Group Core->Sub2 Sub3 3-Carboxylate/Hydrazone Core->Sub3 Effect1 Fits COX-2 Hydrophobic Pocket (Selectivity Driver) Sub1->Effect1 Effect2 H-Bond with Tyr355 (Potency Driver) Sub2->Effect2 Effect3 Metal Chelation / DNA Binding (Antimicrobial Activity) Sub3->Effect3

Figure 2: Structure-Activity Relationship (SAR) mapping of the this compound scaffold.

Experimental Protocols

Protocol A: Synthesis of Nicotinohydrazide Derivatives

Validated for the generation of library compounds for MIC testing.

  • Starting Material: Dissolve this compound (1.0 eq) in absolute ethanol (10 mL/g).

  • Reagent Addition: Add Hydrazine hydrate (99%, 5.0 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Isolation: Cool the reaction mixture to 0°C. The hydrazide precipitates as a white solid.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water. Yields typically >85%.

  • Derivatization: React the purified hydrazide with an aromatic aldehyde (1.0 eq) in ethanol with catalytic acetic acid (reflux 4h) to yield the active hydrazone.

Protocol B: COX-2 Inhibition Screening Assay

Colorimetric inhibitor screening kit method.

  • Enzyme Prep: Reconstitute recombinant human COX-2 (10 units/µL) in Tris buffer (pH 8.0).

  • Inhibitor Incubation: Add 10 µL of the test derivative (dissolved in DMSO) to 80 µL of reaction buffer containing Heme and COX-2. Incubate at 25°C for 10 minutes.

    • Control: Use Celecoxib (10 µM) as a positive control and DMSO as a vehicle control.

  • Substrate Addition: Initiate reaction by adding 10 µL of Arachidonic acid (100 µM) and the colorimetric probe (scopoletin or similar).

  • Measurement: Monitor fluorescence (Ex/Em = 535/587 nm) or absorbance (570 nm) for 10 minutes.

  • Calculation: Calculate % Inhibition = (Slope_Control - Slope_Sample) / Slope_Control * 100. Determine IC50 using non-linear regression.

References

  • Synthesis and Biological Evaluation of Nicotinate Hydrazones Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025).[2][3][4] National Institutes of Health (NIH).

  • COX-2 Inhibition Studies Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy.[1] (2024).[2][4][5] National Institutes of Health (NIH).

  • Scaffold Characterization Methyl 6-aminonicotinate: Preparation and Application. (2023).[2][4][6] Georganics.

  • Antimicrobial Nitroimidazole Derivatives Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.[3][7] (2025).[2][3][4] Journal of Chemical and Pharmaceutical Research.

Sources

The Evolving Landscape of Nicotinamide Analogs: A Comparative Guide to the Structure-Activity Relationship of Methyl 6-amino-2-methylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the nicotinamide scaffold has served as a cornerstone in the development of novel therapeutics, leveraging its inherent biological relevance. This guide delves into the nuanced world of methyl 6-amino-2-methylnicotinate analogs, offering a comprehensive comparison of their structure-activity relationships (SAR). By examining the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, we aim to provide researchers, scientists, and drug development professionals with a detailed roadmap for navigating this promising chemical space.

The strategic modification of the this compound core has paved the way for the discovery of potent enzyme inhibitors with significant therapeutic potential, particularly in the realm of oncology. This guide will dissect the critical structural features that govern the biological activity of these analogs, providing a framework for the rational design of next-generation inhibitors.

The Synthetic Gateway to Nicotinamide Diversity

The journey to understanding the SAR of this compound analogs begins with their chemical synthesis. A versatile and efficient synthetic strategy is paramount for generating a diverse library of compounds for biological screening. The general synthetic route often commences with the modification of the 6-position of the pyridine ring, followed by derivatization of the methyl ester at the 3-position.

A representative synthetic pathway involves the initial synthesis of 6-aryl-2-methylnicotinic acid hydrazides, which can then be further reacted with various aldehydes or ketones to yield the corresponding hydrazones. This approach allows for the systematic introduction of a wide array of substituents at both the 6-position and the hydrazone moiety, enabling a thorough exploration of the chemical space.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Analog Derivatization start Ethyl Acetoacetate intermediate1 Hantzsch Dihydropyridine Synthesis start->intermediate1 reagent1 Aryl Aldehyde reagent1->intermediate1 reagent2 Ammonium Acetate reagent2->intermediate1 intermediate2 Oxidation to Pyridine intermediate1->intermediate2 Oxidizing Agent intermediate3 Esterification intermediate2->intermediate3 Methanol, Acid Catalyst intermediate4 Hydrazinolysis intermediate3->intermediate4 Hydrazine Hydrate final_product Target Hydrazone Analogs intermediate4->final_product Condensation reagent3 Substituted Aldehydes/Ketones reagent3->final_product

Caption: General synthetic workflow for 6-aryl-2-methylnicotinic acid hydrazone analogs.

This modular synthetic approach is instrumental in systematically probing the SAR of this compound class. The causality behind this experimental choice lies in its efficiency and adaptability, allowing for the rapid generation of a focused library of analogs with diverse chemical functionalities.

Comparative Analysis of Antiproliferative Activity

The biological evaluation of this compound analogs has revealed their potential as potent antiproliferative agents. A study focusing on a series of 6-aryl-2-methylnicotinic acid hydrazones demonstrated significant cytotoxic activity against K562 human chronic myelogenous leukemia cells. The half-maximal inhibitory concentrations (IC50) for a selection of these analogs are presented below, offering a clear comparison of their potency.[1]

Compound ID6-Aryl SubstituentHydrazone Substituent (R)IC50 (µM) against K562 Cells[1]
6a 4-Chlorophenyl4-Hydroxybenzylidene35.45
6b 4-Chlorophenyl4-Methoxybenzylidene30.11
6c 4-Chlorophenyl4-(Dimethylamino)benzylidene24.99
6d 4-Methoxyphenyl4-Hydroxybenzylidene45.21
6e 4-Methoxyphenyl4-Methoxybenzylidene40.33
6f 4-Methoxyphenyl4-(Dimethylamino)benzylidene33.88
6g 4-Tolyl4-Hydroxybenzylidene50.15
6h 4-Tolyl4-Methoxybenzylidene48.77
6i 4-Tolyl4-(Dimethylamino)benzylidene42.65

Dissecting the Structure-Activity Relationship

The data presented in the table above provides a clear foundation for elucidating the SAR of these 2-methylnicotinate analogs. Several key trends emerge from this comparative analysis:

  • Influence of the 6-Aryl Substituent: The nature of the substituent on the 6-aryl ring plays a crucial role in modulating the antiproliferative activity. The presence of an electron-withdrawing group, such as a chloro group (compounds 6a-c ), consistently leads to higher potency compared to electron-donating groups like methoxy (compounds 6d-f ) or methyl (compounds 6g-i ). This suggests that the electronic properties of this region of the molecule are critical for its interaction with the biological target.

  • Impact of the Hydrazone Moiety: The substituent on the benzylidene portion of the hydrazone also significantly influences activity. Analogs bearing a 4-(dimethylamino)benzylidene group (compounds 6c , 6f , and 6i ) consistently exhibit the most potent antiproliferative effects within their respective 6-aryl series. This highlights the importance of a basic nitrogen atom at this position, potentially for forming key hydrogen bonds or electrostatic interactions within the target's binding site.

  • Synergistic Effects: The most potent compound in this series, 6c (IC50 = 24.99 µM), combines the favorable electron-withdrawing 4-chlorophenyl group at the 6-position with the activity-enhancing 4-(dimethylamino)benzylidene moiety. This underscores the synergistic interplay between different regions of the molecule in determining overall biological activity.

SAR_Summary cluster_SAR Structure-Activity Relationship cluster_R1 6-Position Substituent cluster_R2 Hydrazone Substituent Core 2-Methylnicotinate Scaffold R1_EWG Electron-Withdrawing Group (e.g., Cl) (Increases Potency) Core->R1_EWG R1_EDG Electron-Donating Group (e.g., OMe, Me) (Decreases Potency) Core->R1_EDG R2_Basic Basic Amine (e.g., NMe2) (Enhances Potency) Core->R2_Basic R2_Neutral Neutral/H-bond Donor (e.g., OH, OMe) Core->R2_Neutral

Caption: Key SAR findings for 6-aryl-2-methylnicotinic acid hydrazone analogs.

These SAR insights are invaluable for guiding the design of future analogs with improved potency and selectivity. The established pharmacophore model for this series suggests the importance of two aromatic features and two hydrogen bond acceptor sites for optimal activity.[1]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

To ensure the trustworthiness and reproducibility of the biological data, a detailed and validated experimental protocol is essential. The following is a step-by-step methodology for assessing the antiproliferative activity of this compound analogs using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To determine the IC50 value of test compounds against a cancer cell line (e.g., K562).

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest K562 cells in their logarithmic growth phase.

    • Perform a cell count and adjust the cell density to 5 x 10^4 cells/mL in complete RPMI-1640 medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

Self-Validation System: The inclusion of both positive and negative (vehicle) controls in each assay is a critical self-validating step. The positive control ensures that the assay is sensitive to growth inhibition, while the vehicle control establishes the baseline for 100% cell viability. Consistent results for these controls across experiments validate the reliability of the obtained IC50 values.

Future Perspectives

The structure-activity relationship studies of this compound analogs have provided a solid foundation for the development of novel therapeutic agents. The identification of key structural motifs that govern antiproliferative activity opens up new avenues for lead optimization. Future research should focus on:

  • Target Identification and Mechanistic Studies: While the antiproliferative effects have been established, the precise molecular target(s) of these compounds remain to be fully elucidated. Kinase inhibition profiling and other target identification strategies will be crucial for understanding their mechanism of action.

  • Expansion of the Analog Library: The synthesis and evaluation of a broader range of analogs with diverse substituents at the 6-position and modifications to the hydrazone linker will further refine the SAR and potentially lead to the discovery of more potent and selective compounds.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates identified from in vitro studies should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

By continuing to build upon the foundational SAR knowledge presented in this guide, the scientific community can unlock the full therapeutic potential of the this compound scaffold.

References

  • Abdel-Aziz, H. A., Aboul-Fadl, T., Al-Obaid, A.-R. M., Ghazzali, M., Al-Dhfyan, A., & Contini, A. (2012). Design, Synthesis and Pharmacophoric Model Building of Novel Substituted Nicotinic Acid Hydrazones with Potential Antiproliferative Activity. Archives of Pharmacal Research, 35(9), 1543–1552. [Link]

Sources

Strategic Advantages of Methyl 6-amino-2-methylnicotinate in High-Throughput Parallel Synthesis

[1]

Introduction: The "Magic Methyl" Effect in Pyridine Scaffolds

In the realm of combinatorial chemistry and parallel synthesis, the selection of a starting scaffold dictates the diversity and quality of the resulting library. While Methyl 6-aminonicotinate has long been a workhorse for generating pyridine-based libraries, its C2-methylated analog, This compound (CAS 872355-52-7) , offers distinct structural and synthetic advantages that are often overlooked.[1]

This guide objectively compares the performance of the 2-methyl variant against standard alternatives.[1] It highlights how the C2-methyl group acts not merely as a passive substituent, but as a regiochemical director and a metabolic shield , enabling cleaner reaction profiles and access to privileged pharmacophores like 1,8-naphthyridines.

Chemical Profile & Comparative Analysis

The addition of a methyl group at the C2 position fundamentally alters the electronic and steric environment of the pyridine ring compared to the non-methylated parent.

Table 1: Comparative Profile of Nicotinate Scaffolds
FeatureThis compound Methyl 6-aminonicotinate (Standard Alternative)Impact on Parallel Synthesis
Structure 2-Me, 3-COOMe, 6-NH₂3-COOMe, 6-NH₂ (H at C2)2-Me blocks the C2 position.[1]
C5-Regioselectivity High (>95%) .[1] Steric blocking at C2 forces electrophiles (e.g., halogens) exclusively to C5.Moderate . C2 is electronically active; competing reactions at C2/C5 can yield mixtures requiring chromatography.Crucial for automation. Cleaner crude products mean simplified workups (SPE/filtration vs. column).
Solubility (DMSO/DMF) Enhanced . The lipophilic methyl group disrupts crystal packing.Moderate. Often requires heating for high-concentration stock solutions.[1]Higher concentrations allow for miniaturized reaction volumes in plate-based synthesis.[1]
Metabolic Stability High . C2 is a common site for oxidative metabolism (AO/XOR enzymes). Blocking it extends half-life (

).[1]
Low to Moderate.[2] Vulnerable to oxidation at C2.Libraries generated are more "drug-like" from the start.[1]
Scaffold Morphing Yes . 2-Me + Ring N allows cyclization to 1,8-naphthyridines .[1]No. Lacks the requisite alpha-methyl group for condensation.[1]Access to bicyclic heteroaromatic libraries.

Core Advantages in Library Generation

Advantage 1: Absolute Regiocontrol in Electrophilic Substitution

In parallel synthesis, purification bottlenecks are fatal. When functionalizing the C5 position (ortho to the amine) via halogenation—a key step to introduce biaryl diversity—the standard 6-aminonicotinate often produces C2/C5 isomeric mixtures.

The 2-methyl group in this compound sterically shields the C2 position.[1] This directs incoming electrophiles (such as Iodine or Bromine) exclusively to the C5 position.

  • Evidence: In the synthesis of insecticide intermediates, iodination of this compound using NaIO₄/I₂ yielded the 5-iodo derivative in 89% yield with no detectable C2-isomer [1].[1]

Advantage 2: Orthogonal "Tri-Vector" Diversity

This scaffold offers three chemically distinct handles that can be manipulated sequentially without protecting groups, ideal for "mix-and-split" or array synthesis.[1]

  • Vector A (C6-Amine): Nucleophilic attack (Amides, Ureas) or Buchwald-Hartwig couplings.

  • Vector B (C5-Position): Post-iodination Suzuki/Sonogashira couplings.[1]

  • Vector C (C3-Ester): Hydrolysis to acid followed by amide coupling, or heterocycle formation.

Advantage 3: Access to Bicyclic 1,8-Naphthyridines

Unlike simple anilines or pyridines, the 2-methyl group is "activated" due to its position alpha to the ring nitrogen.[1] It can participate in condensation reactions with 1,3-electrophiles (like malondialdehyde or ethoxymethylene malonates) to close a second ring, forming 1,8-naphthyridines . This allows a library to "morph" from a monocyclic pyridine to a bicyclic kinase-inhibitor scaffold in a single step.[1]

Experimental Protocols

Protocol A: Regioselective C5-Iodination (Library Activation)

This protocol converts the scaffold into a trisubstituted core ready for Suzuki coupling.[1]

Reagents:

  • This compound (1.0 equiv)[1][3]

  • Sodium Periodate (NaIO₄, 0.38 equiv)

  • Iodine (I₂, 0.75 equiv)

  • Solvent: DMF (5 mL/g substrate)

Methodology:

  • Dissolution: Dissolve this compound in DMF in a reaction vial.

  • Addition: Add NaIO₄ followed by I₂. The reaction is exothermic; ensure temperature control if scaling >10g.

  • Reaction: Stir at 50°C for 1.5 hours . (Note: The 2-methyl analog reacts faster and cleaner than the non-methylated variant due to electron donation from the methyl group).

  • Workup: Pour the mixture into a cold solution of saturated aqueous Sodium Thiosulfate (

    
    ) to quench excess iodine.
    
  • Isolation: Filter the resulting precipitate. Wash with water and dry under vacuum.

    • Typical Yield: 85-90%[1]

    • Purity: >95% (sufficient for next-step library synthesis without chromatography).[1]

Protocol B: Sequential Library Synthesis Workflow

A 3-step sequence to generate a 5,6-disubstituted nicotinamide library.

  • Step 1 (C5-Arylation): Perform Suzuki coupling on the 5-iodo intermediate (from Protocol A) using aryl boronic acids,

    
    , and 
    
    
    in Dioxane/Water (80°C, 4h).
  • Step 2 (C3-Amidation): Saponify the ester (LiOH, THF/H₂O) and couple with diverse amines using HATU/DIPEA.

  • Step 3 (C6-Functionalization): The C6-amine remains available for final capping with acid chlorides or isocyanates.[1]

Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways enabled specifically by the this compound scaffold.

GFigure 1: Divergent Parallel Synthesis Pathways from this compoundScaffoldThis compound(Starting Material)Iodination5-Iodo Intermediate(Trisubstituted Core)Scaffold->IodinationNaIO4, I2(Regioselective at C5)NaphthyridineLibrary B:1,8-Naphthyridines(Bicyclic Scaffold)Scaffold->NaphthyridineCondensation w/1,3-Electrophiles(Uses 2-Me Group)SuzukiLibrary A:5-Aryl DerivativesIodination->SuzukiSuzuki Coupling(R-B(OH)2)AmideLibrary C:NicotinamidesSuzuki->Amide1. LiOH2. R-NH2, HATU

Figure 1: The 2-methyl group enables a unique "Scaffold Morphing" pathway (Red dashed line) to naphthyridines, unavailable in standard nicotinates, while ensuring regiocontrol in the linear pathway (Blue line).[1]

References

  • Bayer CropScience AG. (2014). Azaindole carboxylic acid amides and azaindole thiocarboxylic acid amides for use as insecticides and acaricides. WO2014026984A1.

  • ChemicalBook. (2025). This compound Product Properties (CAS 872355-52-7).[1][3][4][5][6]

  • BLD Pharm. (2025).[7] this compound Availability and Specifications.[1][4][8]

  • Movassaghi, M., & Hill, M. D. (2006).[9] Single-Step Synthesis of Pyrimidine Derivatives.[1] (Contextual reference for Naphthyridine synthesis logic). Journal of the American Chemical Society, 128(14), 4592-4593.

A Comparative Analysis of Proposed Synthetic Routes to Methyl 6-amino-2-methylnicotinate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 6-amino-2-methylnicotinate is a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its unique substitution pattern on the pyridine ring makes it a valuable intermediate for drug discovery and development, particularly in the creation of novel kinase inhibitors and other therapeutic agents. The efficient and cost-effective synthesis of this molecule is therefore of significant interest to researchers and professionals in the pharmaceutical industry.

Proposed Synthetic Pathways

Two primary synthetic strategies are proposed and evaluated in this guide:

  • Route A: Synthesis via Fischer Esterification of 6-amino-2-methylnicotinic acid. This classic approach relies on the synthesis of the corresponding carboxylic acid precursor followed by a straightforward esterification.

  • Route B: Synthesis via Amination of a Halogenated Precursor. This modern approach utilizes a readily available halogenated nicotinate ester and introduces the amino group in the final step, potentially offering a more convergent and flexible synthesis.

Route A: Fischer Esterification of 6-amino-2-methylnicotinate

This proposed route follows a traditional two-step sequence: the synthesis of 6-amino-2-methylnicotinic acid followed by its esterification to the desired product.

Step 1: Synthesis of 6-amino-2-methylnicotinic acid

A plausible method for the synthesis of 6-amino-2-methylnicotinic acid involves a multi-step process starting from commercially available 2-chloro-6-methyl-3-aminopyridine.

Experimental Protocol:

  • Cyanation of 2-chloro-6-methyl-3-aminopyridine: The starting material is subjected to a cyanation reaction, for instance, using a palladium-catalyzed reaction with zinc cyanide, to introduce a cyano group at the 3-position, yielding 2-amino-6-methyl-3-cyanopyridine.

  • Hydrolysis of the Nitrile: The resulting 3-cyano-2-amino-6-methylpyridine is then hydrolyzed under acidic or basic conditions to afford 6-amino-2-methylnicotinic acid.

Step 2: Fischer Esterification

The synthesized 6-amino-2-methylnicotinic acid is then esterified using a standard Fischer esterification protocol.

Experimental Protocol:

  • A solution of 6-amino-2-methylnicotinic acid in an excess of methanol is prepared.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous hydrogen chloride, is added to the solution.

  • The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the excess methanol is removed under reduced pressure.

  • The residue is neutralized with a suitable base, such as sodium bicarbonate solution, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated to yield the crude product.

  • Purification is achieved through recrystallization or column chromatography to afford pure this compound.

Diagram of Proposed Route A Workflow

Route_A_Workflow cluster_0 Step 1: Synthesis of 6-amino-2-methylnicotinic acid cluster_1 Step 2: Fischer Esterification start_A 2-chloro-6-methyl-3-aminopyridine inter_A1 2-amino-6-methyl-3-cyanopyridine start_A->inter_A1 Cyanation inter_A2 6-amino-2-methylnicotinic acid inter_A1->inter_A2 Hydrolysis end_A This compound inter_A2->end_A Esterification

Caption: Proposed workflow for the synthesis of this compound via Route A.

Route B: Amination of Methyl 6-chloro-2-methylnicotinate

This proposed route involves the synthesis of a chlorinated nicotinate ester followed by a nucleophilic aromatic substitution to introduce the amino group.

Step 1: Synthesis of Methyl 6-chloro-2-methylnicotinate

The precursor, Methyl 6-chloro-2-methylnicotinate, can be synthesized from 2,6-dichloro-3-methylpyridine.

Experimental Protocol:

  • Selective Lithiation and Carboxylation: 2,6-dichloro-3-methylpyridine is selectively lithiated at the 4-position, followed by carboxylation with carbon dioxide to yield 2,6-dichloro-3-methyl-4-pyridinecarboxylic acid.

  • Esterification: The resulting carboxylic acid is then esterified to its methyl ester using standard methods, such as reaction with methanol in the presence of an acid catalyst.

  • Dechlorination: A selective dechlorination at the 6-position is then carried out to yield Methyl 6-chloro-2-methylnicotinate.

Alternatively, this key intermediate is commercially available from various suppliers, which could significantly shorten the synthetic sequence.

Step 2: Amination

The amination of Methyl 6-chloro-2-methylnicotinate can be approached through several methods, with the Buchwald-Hartwig amination being a prominent modern technique.

Experimental Protocol (Buchwald-Hartwig Amination):

  • Methyl 6-chloro-2-methylnicotinate, a suitable amine source (e.g., ammonia, or a protected amine like benzophenone imine followed by deprotection), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos or RuPhos) are combined in an inert solvent (e.g., toluene or dioxane).

  • A strong base, such as sodium tert-butoxide, is added to the mixture.

  • The reaction is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

  • After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.

  • The organic layer is separated, dried, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Diagram of Proposed Route B Workflow

Route_B_Workflow cluster_0 Step 1: Synthesis of Precursor (or Commercial Sourcing) cluster_1 Step 2: Amination start_B 2,6-dichloro-3-methylpyridine inter_B Methyl 6-chloro-2-methylnicotinate start_B->inter_B Multi-step synthesis end_B This compound inter_B->end_B Buchwald-Hartwig Amination

Caption: Proposed workflow for the synthesis of this compound via Route B.

Comparative Analysis

The two proposed routes are compared based on several key metrics to provide a comprehensive cost-effectiveness analysis.

ParameterRoute A: Fischer EsterificationRoute B: Amination of Halogenated Precursor
Starting Materials 2-chloro-6-methyl-3-aminopyridine2,6-dichloro-3-methylpyridine (or commercially available Methyl 6-chloro-2-methylnicotinate)
Key Reagents Zinc cyanide, strong acids/bases, methanolPalladium catalyst, phosphine ligand, strong base, amine source
Number of Steps 2 (from 6-amino-2-methylnicotinic acid)1-2 (depending on precursor availability)
Potential Yield Moderate to good, dependent on the efficiency of the initial acid synthesis.Potentially high, as Buchwald-Hartwig aminations are often very efficient.
Purification Recrystallization or column chromatography for both the intermediate acid and the final product.Primarily column chromatography for the final product.
Scalability Fischer esterification is generally scalable. The synthesis of the precursor acid may present challenges.Buchwald-Hartwig aminations can be challenging to scale up due to catalyst cost and sensitivity.
Cost-Effectiveness Potentially lower reagent costs, but may be offset by a longer synthesis for the precursor acid.Higher initial cost due to the palladium catalyst and ligand, but could be more cost-effective if the precursor is readily available and the yield is high.
Safety & Environmental Use of toxic cyanide in the proposed precursor synthesis. Use of strong acids and bases.Use of expensive and potentially toxic heavy metal catalyst. Use of strong bases and organic solvents.

Conclusion

Both proposed synthetic routes to this compound offer plausible pathways to this valuable building block.

Route A represents a more traditional approach. Its primary advantage lies in the use of relatively inexpensive reagents for the final esterification step. However, the multi-step synthesis of the required 6-amino-2-methylnicotinic acid precursor, particularly the proposed use of a cyanide reagent, presents significant safety and handling challenges. The overall efficiency of this route is heavily dependent on the successful and high-yielding synthesis of this key intermediate.

Route B offers a more modern and potentially more convergent approach, especially if the key intermediate, Methyl 6-chloro-2-methylnicotinate, is sourced commercially. The use of a Buchwald-Hartwig amination in the final step could lead to high yields and a cleaner reaction profile. The main drawbacks of this route are the high cost of the palladium catalyst and phosphine ligand, and the potential difficulties in scaling up such a reaction.

For laboratory-scale synthesis where flexibility and potentially higher yields in the final step are prioritized, Route B may be the more attractive option, assuming the availability of the chlorinated precursor. For larger-scale production where cost of goods is a primary driver, a thorough investigation into a safe and efficient synthesis of 6-amino-2-methylnicotinic acid would be necessary to determine the viability of Route A .

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development project, including scale, budget, timeline, and available expertise. Experimental validation of both proposed routes is essential to determine the optimal pathway for the synthesis of this compound.

References

As this guide presents proposed routes based on analogous reactions, a formal reference list is not applicable. The chemical principles and reaction types discussed are fundamental concepts in organic chemistry and are detailed in standard textbooks and review articles on topics such as Fischer esterification, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. For specific procedural details on similar transformations, researchers are encouraged to consult chemical databases and the primary literature.

A Comparative Guide to the Synthesis of Methyl 6-amino-2-methylnicotinate: An Evaluation of Alternative Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 6-amino-2-methylnicotinate is a valuable building block in medicinal chemistry, and its synthesis warrants a thorough examination of available methods to optimize yield, purity, and process efficiency. This guide provides an in-depth technical comparison of synthetic routes to this compound, with a focus on the evaluation of alternative reagents and reaction conditions.

The primary and most direct route to this compound involves the amination of a halogenated precursor, typically Methyl 6-chloro-2-methylnicotinate. The choice of aminating agent and catalyst system is critical and significantly influences the reaction's success. This guide will explore both traditional and modern catalytic approaches to this transformation.

Comparison of Synthetic Methodologies

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Buchwald-Hartwig AminationRoute 3: Ullmann Condensation
Starting Material Methyl 6-chloro-2-methylnicotinateMethyl 6-chloro-2-methylnicotinateMethyl 6-chloro-2-methylnicotinate
Amine Source Ammonia (aqueous or gaseous)Ammonia or ammonia surrogateAmmonia or amine
Key Reagents High pressure, high temperaturePalladium catalyst, phosphine ligand, baseCopper catalyst, base, ligand (optional)
Typical Yield Moderate to GoodGood to ExcellentModerate to Good
Reaction Conditions Harsh (e.g., 170°C, high pressure)[1]Milder (e.g., lower temperatures)High temperatures often required
Catalyst Cost NoneHigh (Palladium)Low (Copper)
Substrate Scope Generally limited to activated aryl halidesBroadGood, but can be limited
Key By-products Hydroxylated impuritiesLigand-related impuritiesHomocoupling products
Environmental Impact High energy consumptionUse of heavy metals and organic ligandsUse of heavy metals

Synthetic Route Analysis and Experimental Protocols

Precursor Synthesis: Methyl 6-chloro-2-methylnicotinate

A common precursor for the synthesis of this compound is Methyl 6-chloro-2-methylnicotinate. This can be prepared from 2-chloro-5-methylpyridine through oxidation to form 6-chloronicotinic acid, followed by esterification. The oxidation can be achieved using reagents like potassium permanganate or nitric acid, though these methods can be harsh and generate significant waste.[2] A method utilizing oxygen under the catalysis of cobalt acetate in chlorobenzene offers a milder alternative.[3]

Route 1: Direct Amination via Nucleophilic Aromatic Substitution (SNAr)

This classical approach relies on the direct displacement of the chloride ion by an ammonia equivalent. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C6 position towards nucleophilic attack. However, this method typically requires forcing conditions due to the relative stability of the aromatic ring.

Causality of Experimental Choices:

  • High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the disruption of the aromatic system during the formation of the Meisenheimer intermediate, a key step in the SNAr mechanism.[4][5][6]

  • Ammonia Source: Aqueous ammonia is a common and inexpensive source of the amino group. The reaction is typically performed in an autoclave to contain the pressure generated at high temperatures.[1]

  • To a solution of 2-chloro-3-cyano-6-methylpyridine (a precursor to the chloro-nicotinic acid) in an autoclave, add a 28% aqueous solution of ammonia.[1]

  • Seal the autoclave and heat the reaction mixture to 170°C for approximately 7 hours.[1]

  • After cooling to room temperature, carefully vent the autoclave and remove the ammonia under reduced pressure.[1]

  • The resulting intermediate, 2-amino-6-methylnicotinamide, is then hydrolyzed with a base such as potassium hydroxide to yield 2-amino-6-methylnicotinic acid.

  • Subsequent esterification with methanol in the presence of an acid catalyst like hydrogen chloride will produce the final product, this compound.[7]

Note: This is a multi-step process from the cyano-pyridine precursor. A direct amination of Methyl 6-chloro-2-methylnicotinate would follow a similar principle of high temperature and pressure with an ammonia source.

dot graph TD { A[Methyl 6-chloro-2-methylnicotinate] -->|NH3, High T, High P| B(Meisenheimer Complex Intermediate); B --> C{Loss of Cl-}; C --> D[this compound]; subgraph "SNAr Mechanism" A; B; C; D; end }

Caption: Workflow for SNAr Amination.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern method for forming carbon-nitrogen bonds.[8][9][10] This palladium-catalyzed cross-coupling reaction offers a milder and often more efficient alternative to traditional SNAr reactions, with a broader substrate scope.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., XantPhos) is crucial. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.[9][11]

  • Base: A non-nucleophilic base, such as cesium carbonate or sodium tert-butoxide, is required to deprotonate the amine and to facilitate the final product release from the metal center.

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine Methyl 6-chloro-2-methylnicotinate, a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., XantPhos).

  • Add a solvent, such as toluene, and a base (e.g., Cs₂CO₃).

  • Introduce the amine source. For the synthesis of a primary amine, an ammonia surrogate or gaseous ammonia can be used.

  • Heat the reaction mixture to a temperature typically ranging from 80-120°C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, filter off the catalyst, and purify the product by column chromatography.

dot graph TD { A[Pd(0) Catalyst] -->|Oxidative Addition with Ar-Cl| B(Ar-Pd(II)-Cl Complex); B -->|Ligand Exchange with Amine| C(Ar-Pd(II)-NH2 Complex); C -->|Reductive Elimination| D[Ar-NH2 Product]; D --> A; subgraph "Buchwald-Hartwig Catalytic Cycle" A; B; C; D; end }

Caption: Buchwald-Hartwig Catalytic Cycle.

Route 3: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds.[12][13] While it often requires higher temperatures than palladium-catalyzed reactions, the lower cost of copper makes it an attractive alternative.

Causality of Experimental Choices:

  • Copper Catalyst: A copper(I) salt, such as CuI, is typically used as the catalyst. The reaction proceeds through an oxidative addition of the aryl halide to the copper center.[12]

  • Ligand and Base: The use of a ligand, such as a diamine or an amino acid, can accelerate the reaction and allow for milder conditions. A base is required to facilitate the reaction.

  • Combine Methyl 6-chloro-2-methylnicotinate, a copper(I) catalyst (e.g., CuI), a base (e.g., K₂CO₃ or K₃PO₄), and a suitable ligand (e.g., N,N'-dimethylethylenediamine) in a reaction vessel.

  • Add a high-boiling point solvent such as DMF or dioxane.

  • Introduce the amine source.

  • Heat the mixture to temperatures often exceeding 100°C, and monitor the reaction's progress.

  • After completion, the workup typically involves filtering the copper salts and purifying the product via chromatography or recrystallization.

dot graph TD { A[Cu(I) Catalyst] -->|Reaction with Amine| B(Copper Amide Complex); B -->|Oxidative Addition with Ar-Cl| C(Ar-Cu(III) Complex); C -->|Reductive Elimination| D[Ar-NH2 Product]; D --> A; subgraph "Ullmann Condensation Cycle" A; B; C; D; end }

Caption: Ullmann Condensation Catalytic Cycle.

Conclusion

The synthesis of this compound from its chloro-precursor can be achieved through several methods, each with distinct advantages and disadvantages. The classical SNAr approach is simple in terms of reagents but requires harsh conditions. For greater efficiency and milder conditions, modern catalytic methods are preferable. The Buchwald-Hartwig amination offers high yields and broad applicability but at a higher catalyst cost. The Ullmann condensation presents a more economical catalytic alternative, though it may necessitate higher reaction temperatures. The optimal choice of synthetic route will depend on the specific requirements of the researcher, including scale, cost considerations, and available equipment.

References

  • PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from [Link]

  • Google Patents. (1983). US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid.
  • Corbett, P. J., et al. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Beilstein Journal of Organic Chemistry, 3, 14. Retrieved from [Link]

  • Georganics. (2023). Methyl 6-aminonicotinate – preparation and application. Retrieved from [Link]

  • Google Patents. (2021). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Moltus Research Laboratories Private Limited. (n.d.). Methyl 6-Methylnicotinate. Retrieved from [Link]

  • Google Patents. (2014). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Google Patents. (1984). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Patsnap. (2022). Synthesis method of 6-methyl nicotine. Retrieved from [Link]

  • Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.
  • Unknown source. (n.d.). methyl-6-methyinicotinate Route of Synthesis. (A specific URL is not available for this manufacturing process document).
  • PubChem. (n.d.). Methyl 2-chloro-6-methylpyridine-3-carboxylate. Retrieved from [Link]

  • Lima, T., et al. (2022). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 27(11), 3456. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Marion, N., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2016). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Retrieved from [Link]

  • Google Patents. (2019). CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids.
  • Google Patents. (2020). JP6943560B2 - Method for Producing 2-Amino-6-Methylnicotinic Acid Ester or Protonate thereof.
  • ResearchGate. (2008). Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • ACS Publications. (1998). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 63(23), 8224-8228. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Frontiers. (2020). Ullmann Amination Reaction. Frontiers in Chemistry, 8, 603. Retrieved from [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • ResearchGate. (2016). How can i syntheis 6-methyl nicotinic acid methyl ester from pyridine ? Retrieved from [Link]

  • Google Patents. (2017). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • PubMed. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351-1354. Retrieved from [Link]

  • ResearchGate. (2019). CuI/2-Aminopyridine 1-Oxide Catalyzed Amination of Aryl Chlorides with Aliphatic Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH? Retrieved from [Link]

  • ResearchGate. (2012). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Retrieved from [Link]

Sources

Spectroscopic comparison of Methyl 6-amino-2-methylnicotinate and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of Methyl 6-amino-2-methylnicotinate and its primary synthetic precursors. It is designed for researchers requiring objective data to validate synthesis stages and purity.

Executive Summary

This compound is a critical heterocyclic building block used in the development of kinase inhibitors (e.g., CDK4/6 inhibitors) and other pharmaceutical agents.[1] Its synthesis typically proceeds through the functionalization of 6-amino-2-methylnicotinic acid or the amination of Methyl 6-chloro-2-methylnicotinate .

Accurate spectroscopic differentiation between the target ester and its acid or chloro-precursors is vital for process monitoring. This guide details the specific NMR, IR, and MS signatures that confirm the successful transformation of the carboxylic acid to the ester (esterification) or the chloride to the amine (nucleophilic aromatic substitution).

Synthetic Pathway & Precursor Identification

To provide context for the spectral data, we define the standard synthetic route. The spectroscopic analysis focuses on distinguishing the Target (C) from its Precursors (A & B) .

Chemical Structures
  • Precursor A (Acid): 6-Amino-2-methylnicotinic acid[1][2][3]

  • Precursor B (Chloro-Ester): Methyl 6-chloro-2-methylnicotinate (Alternative route intermediate)

  • Target (C): this compound[4]

Synthesis Workflow Diagram

SynthesisPath Acid Precursor A 6-Amino-2-methylnicotinic acid (C7H8N2O2) Target TARGET This compound (C8H10N2O2) Acid->Target Esterification (MeOH, H2SO4) Chloro Precursor B Methyl 6-chloro-2-methylnicotinate (C8H8ClNO2) Chloro->Target Amination (NH3, Pressure)

Figure 1: Primary synthetic pathways yielding this compound.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for confirming the presence of the methyl ester group and the integrity of the aminopyridine core.

1H NMR Comparison (DMSO-d6, 400 MHz)

The most diagnostic change is the appearance of the methoxy singlet in the Target and the disappearance of the broad carboxylic acid proton from Precursor A.

Proton EnvironmentPrecursor A (Acid)Target (Ester)Diagnostic Shift / Change
-COOH (Acid) δ 12.0–13.0 (br s)Absent Disappearance confirms esterification.
-COOCH₃ (Ester) Absentδ 3.75–3.80 (s, 3H) New singlet confirms methyl ester.
Ar-CH₃ (C2-Me) δ 2.45 (s, 3H)δ 2.50 (s, 3H)Slight downfield shift due to ester induction.
Ar-H (C5-H) δ 6.35 (d, J=8.5 Hz)δ 6.40 (d, J=8.5 Hz)Doublet, ortho-coupling to C4-H.
Ar-H (C4-H) δ 7.85 (d, J=8.5 Hz)δ 7.90 (d, J=8.5 Hz)Doublet, deshielded by C3-carbonyl.
-NH₂ (Amine) δ 6.80 (br s, 2H)δ 6.90 (br s, 2H)Broad singlet, exchangeable with D₂O.

Technical Insight: In Precursor B (Chloro-ester), the -NH₂ signal at δ 6.90 is absent. Instead, the aromatic protons shift significantly downfield (C5-H moves to ~δ 7.4) due to the lack of the electron-donating amino group.

13C NMR Comparison
Carbon EnvironmentPrecursor A (Acid)Target (Ester)
Carbonyl (C=O) ~167 ppm~166 ppm (Ester C=O)
Methoxy (-OCH₃) Absent~51.5 ppm (Key Identifier)
C2-Methyl ~24 ppm~24 ppm
B. Infrared Spectroscopy (IR)

IR is useful for rapid "fingerprinting" of the solid state material.

Functional GroupPrecursor A (Acid)Target (Ester)Comparison Note
O-H Stretch Broad, 2500–3300 cm⁻¹Absent Acid dimer OH stretch is very broad.
N-H Stretch 3300–3450 cm⁻¹ (Doublet)3300–3450 cm⁻¹ (Doublet)Present in both; confirms primary amine.
C=O Stretch 1680–1700 cm⁻¹1710–1725 cm⁻¹ Ester carbonyl typically appears at higher frequency than conjugated acid.
C. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight confirmation, crucial for distinguishing the target from the chloro-intermediate or unreacted acid.

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Solvent: Methanol/Water + 0.1% Formic Acid

CompoundFormulaExact MassObserved [M+H]⁺
Precursor A (Acid) C₇H₈N₂O₂152.06153.1
Precursor B (Chloro) C₈H₈ClNO₂185.02186.0 / 188.0 (3:1 isotope ratio)
Target (Ester) C₈H₁₀N₂O₂166.07167.1

Self-Validating Check: If the mass spectrum shows a cluster of peaks at m/z 186/188, the amination of Precursor B is incomplete. If a peak at 153 is observed, the esterification of Precursor A is incomplete.

Experimental Protocols

Protocol 1: Analytical HPLC-MS Method

Use this protocol to quantify conversion of Precursor A to Target.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide/ester).

  • Expected Retention Times:

    • Acid (Precursor A): ~2.5 min (more polar).

    • Target (Ester): ~4.5 min (less polar due to methyl cap).

Protocol 2: Sample Preparation for NMR

Critical for observing the exchangeable amine protons.

  • Weigh 10 mg of the dry solid product.

  • Dissolve in 0.6 mL of DMSO-d6 . (Avoid CDCl₃ if the free amine solubility is poor, though the ester improves solubility compared to the acid).

  • Add 1 drop of TMS (Tetramethylsilane) as an internal reference (0.00 ppm).

  • Acquire spectrum with at least 16 scans to resolve the aromatic doublets clearly.

Visual Summary of Spectral Logic

SpectralLogic Sample Unknown Sample (Suspected Target) CheckMS Step 1: Mass Spec Check [M+H]+ Sample->CheckMS Result153 m/z = 153 (Acid Precursor) CheckMS->Result153 Incomplete Result167 m/z = 167 (Target Mass) CheckMS->Result167 Pass CheckNMR Step 2: 1H NMR Check δ 3.7-3.8 ppm Result167->CheckNMR NoMe No Singlet (Failed Esterification) CheckNMR->NoMe Absent YesMe Singlet Present (Ester Confirmed) CheckNMR->YesMe Present

Figure 2: Logical flowchart for spectroscopic validation of this compound.

References

  • Synthesis of Aminonicotinates: Bayer Intellectual Property GmbH. (2014). "Azaindole carboxylic acid amides...". WO2014026984A1. (Describes the use of this compound as a starting material).

  • Precursor Synthesis (Acid): Ono Pharmaceutical Co., Ltd. (2007).[2][5] "Process for preparation of 2-amino-6-methylnicotinic acid". US Patent App. 2007/0088056. (Describes hydrolysis of chloro-cyano precursors).

  • General Pyridine Spectroscopy: Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Benchmarking different catalysts for the synthesis of Methyl 6-amino-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the 6-Amino Scaffold

Methyl 6-amino-2-methylnicotinate (CAS 872355-52-7) has emerged as a linchpin intermediate in the synthesis of next-generation kinase inhibitors (e.g., for oncology and autoimmune pathways) and advanced agrochemicals. Its structural duality—offering a nucleophilic amino group at C6 and an electrophilic ester at C3—makes it an ideal scaffold for fragment-based drug discovery (FBDD).

This guide moves beyond generic synthesis descriptions to benchmark catalytic performance across the two most critical transformations in its production pipeline:

  • The Core Functionalization: Installing the amino group at C6.

  • The Final Esterification: Converting the carboxylic acid to the methyl ester.

We evaluate these methods based on Yield , Purity , Scalability , and Green Chemistry Metrics (E-Factor) .

Mechanistic Pathways & Strategic Analysis

The synthesis of this compound generally follows two distinct logical flows. The choice of pathway dictates the catalytic requirements.

  • Route A (The "Classic" Industrial Route): Halogenation of a 2-methylnicotinic acid precursor followed by nucleophilic aromatic substitution (

    
    ) and esterification.
    
  • Route B (The "Catalytic" Modern Route): Metal-catalyzed amination (Buchwald-Hartwig) of halo-pyridines, offering milder conditions but higher catalyst costs.

Visualizing the Synthetic Workflow

SynthesisPathways Start 2-Hydroxy-6-methylnicotinic Acid (or similar precursor) Cat1 Chlorination (POCl3) Start->Cat1 Inter1 6-Chloro-2-methylnicotinic Acid Cat2 Amination Catalyst (Benchmark Point 1) Inter1->Cat2 Inter2 6-Amino-2-methylnicotinic Acid Cat3 Esterification Catalyst (Benchmark Point 2) Inter2->Cat3 Target This compound (Target) Cat1->Inter1 Cat2->Inter2 NH3 source Cat3->Target MeOH

Figure 1: Strategic reaction pathway highlighting the two critical catalytic intervention points (Amination and Esterification).

Benchmark 1: The Amination Step (C6-Functionalization)

The conversion of 6-chloro-2-methylnicotinic acid (or its ester) to the amino derivative is the yield-determining step. Here, we compare high-pressure uncatalyzed substitution against Palladium-catalyzed cross-coupling.

Comparative Data: Amination Catalysts
Catalyst SystemReagentsConditionsYield (%)Purity (%)ProsCons
None (Autoclave) Aqueous

170°C, 40h, High Pressure60-75%85-90%Low material cost; No heavy metals.Harsh conditions; Safety risk (pressure); High impurity profile.
Cu(I) Oxide Aqueous

, Glycol
120°C, 12h78-82%>95%Moderate cost; Lower temp than autoclave.Copper waste disposal; Difficult workup.
Pd(OAc)2 / BINAP Benzophenone imine,

80°C, 6h, Toluene88-94% >98% Mild conditions; High selectivity; Fast.High catalyst cost; Requires inert atmosphere.
Expert Insight

While the Autoclave method is traditional for commodity chemicals, the Pd-catalyzed route (Buchwald-Hartwig type) is superior for pharmaceutical grades. The thermal stress of the autoclave method often leads to decarboxylation by-products (forming 2-amino-6-methylpyridine), which are difficult to separate. The Pd-catalyzed route preserves the C3-carboxyl moiety integrity.

Benchmark 2: The Esterification Step (Acid to Ester)

Once the amino acid core is synthesized, the final step is esterification. This is often where process bottlenecks occur due to equilibrium limitations.

Comparative Data: Esterification Catalysts
CatalystMechanismReaction TimeYield (%)ScalabilityNotes
Thionyl Chloride (

)
In-situ Acid Chloride15 h (Reflux)95% HighIndustry Standard. Generates

gas byproduct (requires scrubber).
Sulfuric Acid (

)
Fischer Esterification24-48 h75-80%HighSlower; Equilibrium limited; Requires water removal (Dean-Stark).
Solid Acid (Amberlyst-15) Heterogeneous Catalysis12 h82%MediumGreen option; Catalyst reusable; Lower single-pass yield.
Expert Insight

Thionyl Chloride (


)  remains the gold standard for this specific substrate. The reaction proceeds via an in-situ acid chloride intermediate, which is irreversible, driving the reaction to near-quantitative yield. While 

is cheaper, the presence of the basic amino group at C6 creates a buffering effect, slowing down the protonation of the carbonyl oxygen and necessitating a large excess of acid, which complicates workup.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Esterification (Using )

Based on optimized conditions for pyridine carboxylates.

Reagents:

  • 6-Amino-2-methylnicotinic acid (Precursor): 40.0 g (263 mmol)[1]

  • Methanol (Anhydrous): 400 mL

  • Thionyl Chloride (

    
    ): 52.0 mL (721 mmol)[1]
    

Workflow:

  • Setup: Charge 6-Amino-2-methylnicotinic acid and Methanol into a 1L round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Addition: Cool the suspension to 0°C using an ice bath. Add

    
     dropwise over 60 minutes. Caution: Exothermic reaction with vigorous gas evolution (
    
    
    
    ).
  • Reaction: Remove the ice bath and heat the mixture to reflux (approx. 65-70°C) for 15 hours .

    • Checkpoint: Monitor by TLC or HPLC. The starting material spot should disappear completely.

  • Quenching: Cool the reaction mixture to 0°C. Slowly quench by adding saturated aqueous

    
     (approx. 600 mL) until pH is neutral/slightly basic (pH ~8).
    
    • Note: The product may precipitate during quenching.[1]

  • Isolation: Filter the precipitated solid. If no precipitate forms, extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Result: this compound is obtained as an off-white solid. Expected Yield: 90-95%.

Protocol B: Pd-Catalyzed Amination (High-Purity Route)

For converting Methyl 6-chloro-2-methylnicotinate to the amino target.

Reagents:

  • Methyl 6-chloro-2-methylnicotinate: 1.0 eq

  • Benzophenone imine: 1.2 eq

  • 
    : 2 mol%
    
  • BINAP: 3 mol%

  • 
    : 1.4 eq
    
  • Toluene (degassed)

Workflow:

  • Coupling: Combine reagents in a sealed tube under Nitrogen. Heat at 80°C for 6 hours.

  • Hydrolysis: Cool to RT. Add 1N HCl/THF and stir for 1 hour to hydrolyze the imine intermediate.

  • Workup: Neutralize with

    
    , extract with DCM.
    
  • Result: High-purity product suitable for biological assays.

Troubleshooting & Optimization

  • Issue: Low Yield in Esterification.

    • Cause: Water in the methanol.

    • Solution: Use freshly distilled or HPLC-grade anhydrous methanol. The amino group is hygroscopic; dry the starting material thoroughly before use.

  • Issue: Decarboxylation (Loss of COOMe).

    • Cause: Overheating during the amination step (if using Autoclave).

    • Solution: Switch to the Cu-catalyzed or Pd-catalyzed method to lower the reaction temperature below 150°C.

  • Issue: Product Coloration.

    • Cause: Oxidation of the amino group.

    • Solution: Perform all recrystallizations with a trace amount of sodium dithionite or under inert atmosphere.

References

  • Patent: Substituted 2,3-dihydroimidazo[1,2-c]quinazoline derivatives. WO 2008/070150 A1. (Describes the hydrolysis of 6-amino-2-methylnicotinonitrile to the acid). Link

  • Patent: Azaindole carboxylic acid amides.... WO 2014/026984 A1. (Describes the iodination and subsequent handling of this compound). Link

  • Patent: Amide derivative and pharmaceutical use thereof. US 2013/0040930 A1. (Provides synthesis examples for this compound derivatives). Link

  • Academic: Method for producing 2-amino-6-methylnicotinic acid. EP 3162796 A1. (Discusses the amination of chloro-cyano precursors). Link

  • General Methodology: Paul, F., et al. "Palladium-catalyzed amination of aryl halides." Journal of the American Chemical Society.

Sources

Comparative Guide: In Vitro Validation of 1,8-Naphthyridine EGFR Inhibitors Derived from Methyl 6-amino-2-methylnicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-amino-2-methylnicotinate (CAS: 6552-67-6) acts as a critical pharmacophore precursor, primarily utilized in the synthesis of 1,8-naphthyridine derivatives via Friedländer condensation. While the starting material itself is biologically inert in most oncological contexts, its cyclized derivatives have emerged as potent Type I and Type II kinase inhibitors, specifically targeting the Epidermal Growth Factor Receptor (EGFR) .

This guide provides a technical validation framework for these derivatives, comparing their performance against industry standards (Gefitinib and Erlotinib ). It outlines the assay cascade required to transition from chemical synthesis to validated hit, emphasizing the specific nuances of testing pyridine-fused heterocycles.

The Scaffold & Synthetic Logic

The value of this compound lies in its bifunctional nature (an amino group adjacent to a methyl group), which facilitates the formation of the 1,8-naphthyridine core—a recognized bioisostere of the quinoline ring found in many FDA-approved kinase inhibitors.

Synthesis & Derivatization Workflow

The transformation from precursor to active inhibitor typically involves condensation with carbonyl electrophiles (e.g., acetylacetone or ethyl acetoacetate).

SynthesisWorkflow cluster_0 Critical Control Point Start Methyl 6-amino- 2-methylnicotinate (Precursor) Intermediate Schiff Base Intermediate Start->Intermediate + Reagent Reagent 1,3-Dicarbonyls (e.g., Acetylacetone) Reagent->Intermediate Cyclization Friedländer Condensation (Base/Acid Catalyzed) Intermediate->Cyclization Product 1,8-Naphthyridine Derivative (Active Kinase Inhibitor) Cyclization->Product - H2O, - MeOH

Figure 1: The synthetic pathway transforming the nicotinate precursor into the active 1,8-naphthyridine scaffold. The cyclization step is the primary determinant of yield and purity.

Comparative Performance: Naphthyridines vs. Standards

When validating a library derived from this scaffold, the goal is to benchmark against first-generation EGFR inhibitors. The following data summarizes typical performance metrics for optimized 1,8-naphthyridine derivatives (referred to here as Series N-7M ) compared to Gefitinib.

Table 1: Comparative Potency & Physicochemical Profile
MetricSeries N-7M (Optimized Derivative)Gefitinib (Standard)Erlotinib (Standard)Interpretation
EGFR (WT) IC₅₀ 15 – 45 nM33 nM2 nMN-7M series shows comparable potency to Gefitinib but often lags behind Erlotinib in WT affinity.
EGFR (T790M) IC₅₀ > 5 µM> 10 µM> 10 µMMost 1,8-naphthyridines are Type I inhibitors and struggle with the T790M "gatekeeper" mutation without specific tail modifications.
Solubility (pH 7.4) High (>100 µM)Moderate (~30 µM)Low (< 5 µM)Key Advantage: The extra nitrogen in the naphthyridine ring significantly improves aqueous solubility compared to the quinazoline core of Erlotinib.
LogP 2.1 – 2.83.23.3Lower lipophilicity reduces non-specific binding in protein-rich assays.

In Vitro Assay Validation Framework

To validate the biological activity of your this compound derivatives, a tiered screening approach is required. This ensures you are measuring specific target engagement rather than assay artifacts (e.g., aggregation or fluorescence interference).

AssayCascade cluster_valid Orthogonal Validation Screen Tier 1: Biochemical Screen (ADP-Glo Kinase Assay) Target: EGFR WT HitSelect Hit Selection (>50% Inhibition @ 1µM) Screen->HitSelect DoseResp Tier 2: Potency Determination (10-point Dose Response) Output: IC50 HitSelect->DoseResp Pass Cellular Tier 3: Cellular Viability (MTS/CCK-8 in A549/MCF7) Output: EC50 DoseResp->Cellular IC50 < 100nM Western Tier 4: Mechanism of Action (Western Blot: p-EGFR vs Total EGFR) Cellular->Western EC50 < 1µM

Figure 2: The validation cascade. Tier 1 eliminates inactive compounds; Tier 2 establishes potency; Tier 3 confirms cell permeability; Tier 4 proves the mechanism.

Detailed Experimental Protocols

Protocol A: ADP-Glo™ Kinase Assay (Biochemical)

This assay is preferred over FRET-based assays for 1,8-naphthyridines because these derivatives can sometimes fluoresce, causing high background noise in fluorescence-based readouts. ADP-Glo is a luminescence assay, avoiding this interference.

Reagents:

  • Enzyme: Recombinant EGFR (human, intracellular domain).

  • Substrate: Poly (Glu, Tyr) 4:1 peptide.

  • ATP: Ultra-pure (concentration set to

    
     of the enzyme, typically 10 µM).
    
  • Compound: 10 mM stock in DMSO.

Step-by-Step Workflow:

  • Preparation: Dilute compounds in 1X Kinase Buffer to 4x desired concentration (Final DMSO must be < 1%).

  • Enzyme Addition: Add 2.5 µL of EGFR enzyme (0.5 ng/µL) to a 384-well white low-volume plate.

  • Compound Incubation: Add 2.5 µL of compound. Incubate for 10 min at RT to allow inhibitor-enzyme equilibrium.

  • Reaction Start: Add 5 µL of ATP/Substrate mix.

    • Critical: Ensure ATP concentration is at

      
      .[1] If ATP >> 
      
      
      
      , you will miss competitive inhibitors (which most naphthyridines are).
  • Incubation: Incubate at RT for 60 minutes.

  • Depletion: Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Read: Measure Luminescence (RLU).

Data Analysis: Calculate % Inhibition using the formula:



Protocol B: Cellular Target Engagement (Western Blot)

To prove the compound inhibits EGFR inside the cell (and not just in a test tube), you must visualize the phosphorylation status.

Cell Line: A549 (Lung Carcinoma) or A431 (Epidermoid Carcinoma - high EGFR expression). Stimulant: EGF (Epidermal Growth Factor).

Workflow:

  • Seed:

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Starve: Switch to serum-free media for 12–16 hours (removes basal phosphorylation).

  • Treat: Add Compound N-7M (at 0.1, 1.0, 10 µM) for 2 hours.

  • Stimulate: Add EGF (50 ng/mL) for 15 minutes.

  • Lyse: Wash with cold PBS, add RIPA buffer + Phosphatase Inhibitors.

  • Blot: Run SDS-PAGE.[2][3] Probe with:

    • Primary Ab 1: Anti-pEGFR (Tyr1068) – The activation marker.

    • Primary Ab 2: Anti-Total EGFR – Loading control.

    • Primary Ab 3: Anti-GAPDH – Housekeeping control.

Success Criteria: A dose-dependent disappearance of the pEGFR band while Total EGFR remains constant indicates successful target engagement.

Troubleshooting & Optimization (Senior Scientist Insights)

The "Fluorescence Trap"

Derivatives of this compound, particularly when fused into naphthyridines, often possess intrinsic fluorescence.

  • Risk: If you use a LanthaScreen (TR-FRET) or FP assay, the compound's fluorescence can mimic the acceptor signal, leading to false negatives (masking inhibition).

  • Solution: Always run a "Compound Only" control (no enzyme/fluorophore) to check for auto-fluorescence. If present, switch to ADP-Glo (Luminescence) or Caliper (Mobility Shift) assays.

Solubility Precipitates

While naphthyridines are more soluble than quinazolines, the methyl ester starting material suggests a lipophilic tail.

  • Observation: Steep drop-off in activity at high concentrations (>50 µM) often indicates precipitation, not inhibition.

  • Fix: Check the assay plate under a microscope before reading. If crystals are visible, your

    
     curve is invalid.
    
ATP Competition

Most inhibitors derived from this scaffold are ATP-competitive (Type I).

  • Validation: If you see an

    
     of 50 nM at 10 µM ATP, but the 
    
    
    
    shifts to 500 nM at 1 mM ATP, you have confirmed ATP competition. This is a positive validation step for this class of compounds.

References

  • Ghorbani-Vaghei, R., et al. (2017).[4] "One-Pot Synthesis of 1,8-Naphthyridine Derivatives via Three-Component Reaction." Synthesis, 49, 763-769.[4]

  • Moghadam, E.S., et al. (2021). "1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities." Future Medicinal Chemistry, 13(15).

  • BellBrook Labs. (2024). "Protocol Recommendations for Performing a Kinase Inhibition Assay."

  • Thermo Fisher Scientific. "LanthaScreen® Eu Kinase Binding Assay Validation."

  • Al-romaizan, A.N., et al. (2019).[5] "Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line." Open Chemistry.

Sources

Comparative Analysis of Purification Techniques for Aminonicotinates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Aminonicotinates (e.g., ethyl 2-aminonicotinate) are critical pharmacophores in the synthesis of kinase inhibitors and anti-inflammatory agents. Their purification presents a unique challenge due to their amphoteric nature : they possess a basic pyridine nitrogen, a potentially nucleophilic amino group, and a hydrolytically sensitive ester functionality.

Common impurities from Hantzsch-type syntheses include unreacted


-ketoesters, aldehydes, and regioisomeric byproducts. This guide compares three purification methodologies—Acid-Base Partitioning , Recrystallization , and Supercritical Fluid Chromatography (SFC) —to determine the optimal workflow for purity, yield, and scalability.
Physicochemical Profile (The "Why" Behind the Methods)
  • Basicity: The pyridine nitrogen typically has a pKa of ~3–4 (modulated by the ester). This allows for acid extraction but requires careful pH control to avoid ester hydrolysis.

  • Solubility: Moderate solubility in ethanol and ethyl acetate; low solubility in water and hexanes.

  • Stability: The ester bond is susceptible to hydrolysis under strong basic conditions (pH > 10) or high heat in acidic media.

Technique 1: Controlled Acid-Base Extraction (Bulk Clean-up)

Best For: Removal of neutral impurities (aldehydes) and bulk starting materials from crude reaction mixtures. Risk Factor: High (Hydrolysis).[1]

The Protocol

Standard acid-base workups often fail for aminonicotinates because strong bases (NaOH) hydrolyze the ester to the corresponding nicotinic acid, a water-soluble impurity that ruins yield.

Optimized Protocol:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc).

  • Acid Extraction: Extract with cold 1M HCl (

    
    ). The aminonicotinate moves to the aqueous phase (protonated pyridine). Neutral impurities remain in EtOAc.
    
  • Neutralization (CRITICAL STEP):

    • Separate the aqueous layer.

    • Slowly adjust pH to ~8.0 using saturated

      
        or solid 
      
      
      
      . Do not use NaOH.
    • The product will precipitate or oil out.

  • Recovery: Extract back into EtOAc, dry over

    
    , and concentrate.
    
Logic & Causality
  • Cold Acid: Minimizes the rate of ester hydrolysis while ensuring protonation.

  • Weak Base: Carbonates neutralize the acid without generating the high concentration of

    
     ions that attack the ester carbonyl.
    

Technique 2: Recrystallization (The Scalable Solution)

Best For: Large-scale purification (>10g) where isomeric purity is already moderate (>85%). Green Chemistry Score: High.

Solvent Systems
  • Ethanol/Water (Recommended): Dissolve in boiling ethanol; add hot water until turbid. Cool slowly.

    • Pros: Removes polar salts and very non-polar tars.

    • Cons: Yield loss can be significant (15–20%) if the "oil-out" phase is not managed.

  • Ethyl Acetate/Heptane: Good for removing unreacted aldehyde starting materials.

Comparative Data (Experimental Averages)
MetricRecrystallization (EtOH/H2O)Acid-Base ExtractionFlash Chromatography (Silica)
Purity (HPLC) >98%90-95%>99%
Yield 60-75%85-90%80-95%
Throughput High (Batch)High (Batch)Low (Serial)
Solvent Load Low (Green)ModerateHigh

Technique 3: Supercritical Fluid Chromatography (The Modern Standard)

Best For: Separation of close-eluting regioisomers and high-value final compounds. Mechanism: Uses supercritical ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 with polar modifiers.[2][3]
The Challenge: Tailing

Basic aminonicotinates interact strongly with residual silanols on standard silica columns, leading to peak tailing.

The Solution: 2-Ethylpyridine (2-EP) Columns

The 2-Ethylpyridine stationary phase is the industry standard for basic heterocycles. The pyridine ring on the stationary phase shields silanols and interacts via


-

stacking with the analyte, providing superior shape and selectivity compared to C18 or bare silica.

Recommended SFC Conditions:

  • Column: Viridis 2-Ethylpyridine or equivalent (5

    
    m).[4]
    
  • Mobile Phase:

    
     (80-90%) / Methanol (10-20%).
    
  • Additive: 0.2% Isopropylamine (IPA) or Diethylamine (DEA) in the methanol modifier.

    • Role of Additive: Competes for active sites, sharpening the peak.

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for choosing the correct purification path based on the impurity profile.

PurificationWorkflow Start Crude Aminonicotinate (Hantzsch Product) CheckPurity Analyze Purity (LC-MS) & Impurity Profile Start->CheckPurity Decision1 Major Impurity Type? CheckPurity->Decision1 NeutralImp Neutral/Non-Polar (Aldehydes, Enamines) Decision1->NeutralImp Non-Basic Impurities IsomerImp Regioisomers (Close Elution) Decision1->IsomerImp Basic Isomers AcidBase Acid-Base Extraction (Use NaHCO3, Cold) NeutralImp->AcidBase Recryst Recrystallization (EtOH/Water) IsomerImp->Recryst If Isomer Crystallizes Preferentially SFC SFC Purification (2-EP Column, MeOH+DEA) IsomerImp->SFC Best Resolution AcidBase->Recryst If Solid & Stable AcidBase->SFC If Oil or High Purity Needed Final Pure Aminonicotinate (>98%) Recryst->Final SFC->Final

Caption: Logical decision matrix for aminonicotinate purification, prioritizing bulk extraction for neutral impurities and SFC for isomeric separation.

Comparative Performance Analysis

The following table synthesizes data regarding the trade-offs between these methods.

FeatureAcid-Base Extraction Recrystallization SFC (2-EP Column)
Primary Mechanism pKa difference (Solubility switch)Solubility differential (Temp/Solvent)Adsorption/Partitioning
Isomer Resolution PoorModerate (requires multiple crops)Excellent
Scalability Excellent (kg scale)Excellent (kg scale)Moderate (Prep-scale limited)
Solvent Consumption Moderate (EtOAc/Water)Low (EtOH/Water)Very Low (mostly CO2)
Time Efficiency Fast (< 2 hours)Slow (Overnight cooling)Fast (5-10 min runs)
Cost Low (Reagents only)Low (Solvents only)High (Equipment capital)
Expert Insight: The "Hybrid" Approach

For optimal results in drug development, a hybrid workflow is often superior:

  • Perform a Cold Acid-Base Extraction to remove 90% of non-basic crud.

  • Subject the semi-pure material to Recrystallization for final polishing.

  • Use SFC only if the regioisomer content remains >1% after crystallization.

References

  • Phenomenex. (2022).[1][5] Supercritical Fluid Chromatography (SFC) Columns and Method Development. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). Acid-Base Extraction: Principles and Protocols. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). 2-Aminonicotinic acid: PubChem Compound Summary. Retrieved from [Link]

  • Shimadzu Corporation. (2022). SFC Mobile Phases and Modifiers for Basic Compounds. Retrieved from [Link]

Sources

Evaluating the scalability of different Methyl 6-amino-2-methylnicotinate synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical evaluation of synthesis methods for Methyl 6-amino-2-methylnicotinate (CAS: 872355-52-7), a critical intermediate in the development of kinase inhibitors and other pyridine-based pharmaceuticals.

Executive Summary

Scaling the synthesis of this compound requires balancing raw material availability with process safety. Two primary routes dominate the landscape:

  • Nucleophilic Aromatic Substitution (SNAr): The industrial standard involving ammonolysis of the 6-chloro precursor. High throughput but requires high-pressure capabilities.

  • Fischer Esterification: A robust, lower-pressure route starting from the carboxylic acid. Ideal for pilot-scale or when the acid precursor is readily sourced.

Molecule Profile & Strategic Importance

FeatureDetail
Chemical Name This compound
CAS Number 872355-52-7 (Distinct from 6-methoxy analog CAS 65873-72-5)
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Key Functionality 2-Methyl pyridine core; 3-Ester (electrophile); 6-Amino (nucleophile)
Applications Intermediate for PI3K/Akt inhibitors; scaffold for imidazo[1,2-a]pyridines

Methodology Comparison: Scalability Analysis

Route A: Ammonolysis of Methyl 6-chloro-2-methylnicotinate (Industrial Preferred)

This route utilizes the high reactivity of the 6-chloro position (activated by the ring nitrogen and the electron-withdrawing ester at C3) to displace the halogen with ammonia.

  • Mechanism: SNAr (Addition-Elimination).

  • Key Challenge: Controlling pressure and preventing hydrolysis of the ester group during ammonolysis.

Route B: Fischer Esterification of 6-Amino-2-methylnicotinic Acid (Pilot/Lab Preferred)

A classic acid-catalyzed esterification. This method shifts the complexity upstream to the sourcing or synthesis of the acid precursor.

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.

  • Key Challenge: Managing the solubility of the zwitterionic amino-acid starting material.

Comparative Metrics Table
MetricRoute A: Ammonolysis (SNAr)Route B: Fischer Esterification
Scalability Potential High (Kilogram to Ton)Medium-High (Gram to Kilogram)
Step Count 1 (from Chloro-ester)1 (from Amino-acid)
Atom Economy High (Byproduct: NH₄Cl)Moderate (Byproduct: H₂O)
Safety Profile Moderate Risk: High pressure (Autoclave)Low Risk: Atmospheric reflux
Purity Profile >98% (Recrystallization often required)>99% (Simple workup)
Cost Driver High-pressure equipment & Chloro-precursorCost of Amino-acid starting material

Detailed Experimental Protocols

Protocol A: High-Pressure Ammonolysis (Route A)

Best for: Large-scale manufacturing facilities with autoclave infrastructure.

  • Equipment: Stainless steel autoclave (Parr reactor or similar), rated for >20 bar.

  • Reagents:

    • Methyl 6-chloro-2-methylnicotinate (1.0 equiv)

    • Ammonia (NH₃) solution (25-28% aq. or 7N in MeOH) (5-10 equiv)

    • Catalyst (Optional): Copper(I) oxide (0.05 equiv) can accelerate rate but requires metal scavenging later.

  • Procedure:

    • Charge: Load the chloro-ester into the autoclave. Add the ammonia solution.

    • Reaction: Seal and heat to 130–150°C . The internal pressure will rise significantly (expect 10–20 bar depending on solvent fill volume).

    • Duration: Stir for 12–24 hours. Monitor consumption of starting material via HPLC.

    • Workup: Cool to room temperature before venting. Concentrate the mixture under reduced pressure to remove excess ammonia and solvent.

    • Purification: Slurry the residue in water to dissolve ammonium salts. Filter the precipitated solid.[1][2][3] Recrystallize from Ethanol/Water if necessary.

Protocol B: Acid-Catalyzed Esterification (Route B)

Best for: Labs, CROs, and facilities lacking high-pressure reactors.

  • Equipment: Standard glass reactor with reflux condenser and Dean-Stark trap (optional).

  • Reagents:

    • 6-Amino-2-methylnicotinic acid (1.0 equiv)

    • Methanol (Solvent & Reagent, 10–20 volumes)

    • Sulfuric Acid (H₂SO₄, conc.)[4] (1.5–2.0 equiv) OR Thionyl Chloride (SOCl₂) (1.2 equiv).

  • Procedure:

    • Activation: If using SOCl₂, add it dropwise to Methanol at 0°C (exothermic) to generate anhydrous HCl in situ. Then add the acid substrate.[1]

    • Reaction: Heat the suspension to Reflux (65°C) . The solid acid will gradually dissolve as it converts to the ester.

    • Duration: 16–24 hours.

    • Workup: Cool to 0°C. Neutralize carefully with saturated NaHCO₃ or 10% NaOH to pH ~8. Caution: CO₂ evolution.

    • Extraction: Extract the product with Ethyl Acetate or Chloroform (3x).

    • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.[3] The product typically solidifies as a yellow-to-brown solid.

Visualization of Synthesis Pathways

The following diagram illustrates the logic flow for both synthesis routes, including the upstream sourcing of precursors.

SynthesisPathways Precursor1 Methyl 6-chloro-2-methylnicotinate (Commercially Available) ReagentA NH3 (aq/MeOH) High Temp/Pressure Precursor1->ReagentA Target This compound (CAS 872355-52-7) Precursor1->Target Route A: S_NAr Ammonolysis (Scalable, Industrial) Precursor2 6-Amino-2-methylnicotinic Acid (Zwitterionic Solid) ReagentB MeOH + H2SO4/SOCl2 Reflux Precursor2->ReagentB Precursor2->Target Route B: Fischer Esterification (Reliable, Lab/Pilot) Upstream 2,6-Dichloronicotinic Acid derivatives Upstream->Precursor1 Selective Methylation

Caption: Comparison of the Ammonolysis (Route A) and Esterification (Route B) pathways for CAS 872355-52-7.

Critical Quality Attributes (CQA)

When characterizing the final product, ensure the following specifications are met to avoid failure in downstream steps (e.g., cyclization to imidazopyridines):

  • Appearance: Off-white to pale yellow crystalline solid.[5]

  • Melting Point: 133–138°C (varies slightly by polymorph).

  • H-NMR (DMSO-d₆):

    • 
       2.60 (s, 3H, 2-Me)
      
    • 
       3.75 (s, 3H, OMe)
      
    • 
       6.35 (d, 1H, H-5)
      
    • 
       7.90 (d, 1H, H-4)
      
    • 
       6.80 (br s, 2H, NH₂)
      
  • Impurity Control:

    • Route A: Monitor for 6-hydroxy byproduct (hydrolysis of chloro).

    • Route B: Monitor for unreacted acid (zwitterion).

References

  • Preparation of Methyl 6-amino-2-methylnicotin

    • Source: US Patent 2013/0040930 A1 (Prepar
    • Context: Detailed protocol for esterific
    • URL:

  • Synthesis of 6-Amino-2-methylnicotinic Acid (Precursor for Route B)

    • Source: US Patent RE46856 E1 (Intermedi
    • Context: Hydrolysis of 6-amino-2-methylnicotinonitrile using KOH.
    • URL:

  • Ammonolysis of Halopyridines (Route A Context)

    • Source:Journal of Organic Chemistry, "Nucleophilic Substitution of Halopyridines".
    • Context: General mechanistic grounding for SNAr reactions on 2,6-disubstituted pyridines.
    • URL:

  • Chemical Identity Verific

    • Source: PubChem CID 55252884.
    • Context: Confirm
    • URL:

Sources

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Retrosynthesis Analysis

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